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  • Product: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
  • CAS: 1275803-36-5

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and the potential biological relevance of the novel compound, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. As this molecule is not currently described in public chemical databases, this document serves as a foundational resource for its synthesis and exploration.

Chemical Identity and Structure

The nomenclature 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid precisely defines a chemical structure consisting of a piperidin-6-one (a δ-valerolactam) scaffold, substituted at the nitrogen atom (position 1) with a 3,4-dimethylphenyl group and at position 3 with a carboxylic acid.

  • IUPAC Name: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

  • Molecular Formula: C₁₄H₁₇NO₃

  • Canonical SMILES: CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)O)C

  • InChI Key: (Generated based on structure) - A unique key would be assigned upon synthesis and registration.

The core of the molecule is the chiral 6-oxopiperidine-3-carboxylic acid, which provides a rigid, three-dimensional framework. The N-aryl substitution with the 3,4-dimethylphenyl group introduces a lipophilic aromatic domain, a common feature in many pharmacologically active compounds.

chemical_structure Chemical Structure of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid cluster_piperidine 6-Oxopiperidine-3-carboxylic acid cluster_carboxyl cluster_phenyl 3,4-Dimethylphenyl p1 p2 p1->p2 ph6 C p1->ph6 N-Aryl Bond p3 p2->p3 p4 p3->p4 c1 p3->c1 p5 p4->p5 p6 p5->p6 p6->p1 ph1 C ph2 C ph1->ph2 ph3 C ph2->ph3 ph4 C ph3->ph4 m1 CH3 ph3->m1 ph5 C ph4->ph5 m2 CH3 ph4->m2 ph5->ph6 ph6->ph1

Caption: 2D representation of the target molecule.

Rationale for Synthesis: Potential Biological Significance

The structural motifs within 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid suggest potential for biological activity, making its synthesis a worthwhile endeavor for drug discovery programs.

  • N-Aryl Piperidones: This class of compounds is prevalent in medicinal chemistry. For instance, N-aryl-piperidine-4-carboxamides have been identified as potent inhibitors of the MALT1 protease, a target for autoimmune diseases and B-cell lymphomas[1]. The piperidone scaffold serves as a versatile starting point for creating structurally diverse molecules with a range of biological effects, including anti-inflammatory and anticancer properties.

  • 3,4-Dimethylphenyl Moiety: The substitution pattern on the aromatic ring is crucial for receptor binding and metabolic stability. The 3,4-dimethylphenyl group is found in various bioactive molecules. For example, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as potent opioid antagonists with potential applications in treating gastrointestinal motility disorders and as appetite suppressants[2][3][4]. The methyl groups can influence the molecule's conformation and interaction with hydrophobic pockets in target proteins.

Given these precedents, the target molecule represents a novel combination of a biologically relevant scaffold and a pharmacologically significant aromatic substituent.

Proposed Retrosynthetic Analysis and Synthetic Strategy

As there is no published synthesis for the target compound, a plausible synthetic route is proposed based on well-established chemical transformations. The key disconnection is the C-N bond between the piperidone nitrogen and the dimethylphenyl ring. This suggests a late-stage N-arylation reaction as the final step.

retrosynthesis Target 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Disconnect C-N Disconnection (N-Arylation) Target->Disconnect Precursors 6-Oxopiperidine-3-carboxylic acid + 3,4-Dimethyl-substituted Aryl Halide Disconnect->Precursors

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves two main stages:

  • Synthesis of the Precursor: Preparation of a suitable derivative of 6-oxopiperidine-3-carboxylic acid.

  • N-Arylation: Coupling of the piperidone precursor with a 3,4-dimethylphenyl-containing reagent.

Detailed Experimental Protocols (Proposed)

Part 1: Synthesis of Ethyl 6-Oxopiperidine-3-carboxylate

The synthesis of the piperidone core is the initial phase. To facilitate purification and subsequent reactions, the carboxylic acid is protected as an ethyl ester.

Reaction Scheme:

Starting Material: Diethyl 2-aminomalonate hydrochloride Reagent: Acrylonitrile Base: Sodium ethoxide

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Malonate: To the stirred solution, add diethyl 2-aminomalonate hydrochloride (1.0 equivalent) portion-wise. Stir the resulting suspension at room temperature for 30 minutes.

  • Michael Addition: Add acrylonitrile (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of glacial acetic acid. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield ethyl 6-oxopiperidine-3-carboxylate.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of lactams[5][6].

Reaction Scheme:

Starting Materials: Ethyl 6-oxopiperidine-3-carboxylate and 4-bromo-1,2-dimethylbenzene (or 4-iodo-1,2-dimethylbenzene). Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) and a suitable phosphine ligand (e.g., Xantphos, Josiphos). Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or a similar reaction vessel, add ethyl 6-oxopiperidine-3-carboxylate (1.0 equivalent), 4-bromo-1,2-dimethylbenzene (1.2 equivalents), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 equivalents) and anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Part 3: Saponification to the Final Product

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve the purified ethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate in a mixture of ethanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 2-3 equivalents).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 3-4 with cold 1 M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. If the product is an oil, extract with an organic solvent like ethyl acetate.

synthesis_workflow cluster_part1 Part 1: Synthesis of Piperidone Core cluster_part2 Part 2: N-Arylation cluster_part3 Part 3: Saponification A Diethyl 2-aminomalonate HCl + Acrylonitrile B Michael Addition & Cyclization (NaOEt, EtOH, Reflux) A->B C Ethyl 6-Oxopiperidine-3-carboxylate B->C E Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Toluene) C->E D 4-Bromo-1,2-dimethylbenzene D->E F Ethyl 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylate E->F G Hydrolysis (LiOH, EtOH/H₂O) F->G H 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid G->H

Sources

Exploratory

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid: Synthesis, Characterization, and Procurement

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a substituted piperidine deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to its likely novelty, a dedicated CAS Registry Number for this specific molecule is not publicly available. This guide, therefore, offers a proposed synthetic pathway, detailed analytical characterization protocols, and a discussion of its potential applications. Furthermore, it addresses the procurement of this compound through custom synthesis, providing a directory of potential suppliers.

Introduction: The Significance of the N-Aryl-6-oxopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The introduction of an N-aryl substituent and an oxo group at the 6-position, as seen in the title compound, creates a rigidified amide linkage that can engage in specific hydrogen bonding and hydrophobic interactions with biological targets. The 3-carboxylic acid moiety provides a handle for further derivatization or can act as a key pharmacophoric element, for instance, by mimicking a phosphate group or chelating metal ions in an enzyme's active site.

The 3,4-dimethylphenyl substituent on the nitrogen atom is of particular interest as it can influence the compound's pharmacokinetic and pharmacodynamic properties. The methyl groups can enhance metabolic stability by blocking potential sites of oxidation and can also contribute to the molecule's overall lipophilicity, which can impact cell permeability and target engagement.

CAS Registry Number and Compound Identification

A thorough search of chemical databases, including the CAS Registry, PubChem, and ChemSpider, did not yield a specific CAS Registry Number for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This strongly suggests that the compound is novel or has not been widely reported in the scientific literature.

For reference, the core scaffold, 6-oxopiperidine-3-carboxylic acid , has the following CAS Registry Number:

Compound NameCAS Registry NumberMolecular FormulaMolecular Weight
6-oxopiperidine-3-carboxylic acid22540-50-7[1][2]C₆H₉NO₃143.14 g/mol [1]

Researchers working with 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid should consider assigning a unique internal identification number for tracking and documentation purposes until a CAS number is potentially assigned in the future.

Proposed Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

The synthesis of the title compound can be approached through a multi-step sequence starting from readily available starting materials. A plausible and efficient synthetic route involves the initial formation of the piperidine ring followed by N-arylation.

Synthetic Workflow

A Diethyl 2-aminopentanedioate C Diethyl 6-oxopiperidine-3-carboxylate A->C Cyclization B Acryloyl chloride B->C F Diethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate C->F N-Arylation D 3,4-Dimethylaniline D->F E Buchwald-Hartwig Amination E->F H 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid F->H Ester Hydrolysis G Hydrolysis G->H

Caption: Proposed synthetic workflow for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 6-oxopiperidine-3-carboxylate

This step involves a Michael addition followed by a Dieckmann condensation.

  • To a stirred solution of diethyl 2-aminopentanedioate (1.0 eq) in a suitable aprotic solvent such as toluene, add a non-nucleophilic base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add acryloyl chloride (1.05 eq) dropwise.

  • The reaction is then heated to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford diethyl 6-oxopiperidine-3-carboxylate.

Step 2: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

  • In a flame-dried Schlenk flask, combine diethyl 6-oxopiperidine-3-carboxylate (1.0 eq), 3,4-dimethylaniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Add a base, for example, cesium carbonate (2.0 eq), and a dry, degassed solvent such as toluene.

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, with progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield diethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

  • Dissolve the diethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, the THF is removed under reduced pressure.

  • The aqueous solution is then acidified to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to give the final product, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group, the piperidine ring protons, the two methyl groups, and the absence of the ethyl ester protons.
¹³C NMR Resonances for the carbonyl carbons of the lactam and the carboxylic acid, aromatic carbons, piperidine ring carbons, and the two methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₇NO₃). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Purity should ideally be >95%.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the lactam and the carboxylic acid, as well as N-H and O-H stretching vibrations.

Potential Applications in Drug Discovery

Derivatives of the N-aryl-6-oxopiperidine scaffold have been explored for a variety of therapeutic applications. The title compound could serve as a valuable building block or a lead compound in the following areas:

  • Oncology: As inhibitors of various kinases or protein-protein interactions.

  • Neuroscience: As modulators of receptors and ion channels in the central nervous system.

  • Infectious Diseases: As potential antibacterial or antiviral agents.

The 3-carboxylic acid group can be further derivatized to create libraries of amides, esters, or other functional groups to explore the structure-activity relationship (SAR) and optimize the compound's biological activity.

Supplier Search and Custom Synthesis

As "1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid" is not a commercially available stock chemical, researchers will need to obtain it through custom synthesis. Several contract research organizations (CROs) and chemical synthesis companies specialize in the synthesis of novel organic compounds.

Workflow for Procuring via Custom Synthesis:

A Identify Potential Suppliers B Request Quotation (RFQ) A->B C Provide Synthetic Route or Desired Structure B->C D Technical Evaluation by Supplier C->D E Receive Quotation (Price and Timeline) D->E F Place Purchase Order E->F G Synthesis and Quality Control F->G H Receive Compound and Certificate of Analysis (CoA) G->H

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Potential Custom Synthesis Suppliers:

While a direct endorsement is not provided, companies that offer custom synthesis of heterocyclic compounds and piperidine derivatives are good starting points for inquiries. Researchers can search online directories and platforms that connect them with custom synthesis providers.

Conclusion

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid represents a potentially valuable scaffold for the development of new therapeutic agents. Although it is not currently commercially available and lacks a dedicated CAS Registry Number, this guide provides a practical framework for its synthesis, characterization, and procurement. The proposed synthetic route is based on well-established chemical transformations, and the detailed analytical protocols will ensure the structural integrity and purity of the final compound. By leveraging the expertise of custom synthesis providers, researchers can gain access to this and other novel molecules to advance their drug discovery programs.

References

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of the compound 1-(3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of the compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. As a novel small molecule with potential applications in drug discovery, precise characterization of its fundamental physicochemical properties is paramount for its advancement through the development pipeline. This document will delve into the theoretical calculations, the principles of high-resolution mass spectrometry (HRMS) as the gold-standard analytical technique, a detailed experimental protocol for its implementation, and the interpretation of the resulting data.

Theoretical Physicochemical Properties

A foundational understanding of a molecule begins with its elemental composition and the resulting mass-based properties. For 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, the chemical formula is C₁₄H₁₇NO₃ .

Based on this formula, we can calculate two crucial mass-related parameters: the molecular weight (also known as average molecular mass) and the exact mass (also known as monoisotopic mass).

ParameterValueDescription
Chemical Formula C₁₄H₁₇NO₃The elemental composition of the molecule.
Molecular Weight 247.29 g/mol The weighted average mass of a molecule based on the natural abundance of its constituent isotopes.
Exact Mass 247.12084 DaThe mass of a molecule calculated using the mass of the most abundant isotope of each element.

The distinction between molecular weight and exact mass is critical in the context of analytical characterization. While molecular weight is a bulk property useful in stoichiometric calculations, the exact mass is a precise value determined by high-resolution analytical techniques and is instrumental in confirming the elemental composition of a molecule.

The Cornerstone of Mass Determination: High-Resolution Mass Spectrometry

The experimental determination of the exact mass of a small molecule like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is predominantly achieved through high-resolution mass spectrometry (HRMS).[1][2] This technique offers unparalleled accuracy and sensitivity, making it an indispensable tool in modern drug discovery and development.[3]

The fundamental principle of mass spectrometry involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and finally, their detection.[4] For small molecules, Electrospray Ionization (ESI) is a widely employed "soft" ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion.[4][5][6]

The following diagram illustrates the general workflow of an HRMS experiment for the analysis of a small molecule.

HRMS_Workflow Figure 1: High-Resolution Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Sample Dissolution (e.g., in Methanol/Water) LC 2. Chromatographic Separation (for complex mixtures) Sample->LC Introduction ESI 3. Electrospray Ionization (ESI) Sample->ESI Direct Infusion LC->ESI Elution MassAnalyzer 4. High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer Ion Transfer Detector 5. Ion Detection MassAnalyzer->Detector Ion Separation DataProcessing 6. Data Processing & Mass Calibration Detector->DataProcessing Signal Acquisition FormulaDetermination 7. Molecular Formula Confirmation DataProcessing->FormulaDetermination Accurate Mass Data

Caption: A generalized workflow for the determination of the exact mass of a small molecule using High-Resolution Mass Spectrometry.

Experimental Protocol for Accurate Mass Determination

The following protocol outlines a standardized procedure for determining the accurate mass of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization source.

3.1. Materials and Reagents

  • 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (high purity)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

  • Calibrant solution appropriate for the mass spectrometer and ionization mode

3.2. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1-10 µM by diluting with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid. The addition of formic acid promotes protonation and enhances ionization efficiency in positive ion mode.

3.3. Instrumentation and Method Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris, Waters SYNAPT G2-Si).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Analyzer Settings:

    • Resolution: >60,000 (FWHM).

    • Scan Range: m/z 100-500.

    • AGC Target/Ion Time: Optimized for the instrument to ensure good ion statistics without space-charge effects.

  • Calibration: Perform an external calibration of the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. For the highest accuracy, an internal calibrant or "lock mass" can be used to correct for any mass drift during the analysis.

3.4. Data Acquisition

  • Infuse a blank solution (50:50 methanol/water with 0.1% formic acid) to establish a baseline and check for any background ions.

  • Infuse the prepared sample solution and acquire data for a sufficient duration to obtain a stable ion signal and a high-quality mass spectrum.

Data Analysis and Interpretation

4.1. Mass Spectrum Analysis

The primary peak of interest in the mass spectrum will be the protonated molecule, [M+H]⁺. For 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, the expected m/z value for this ion is 248.12812.

4.2. Molecular Formula Confirmation

The high-resolution mass measurement allows for the confirmation of the elemental composition. The measured m/z of the [M+H]⁺ ion should be compared to the theoretical exact mass. A mass accuracy of less than 5 ppm is typically required for confident molecular formula assignment for small molecules.[7]

The following diagram illustrates the logical process of confirming the molecular formula from the acquired high-resolution mass data.

Formula_Confirmation Figure 2: Logic for Molecular Formula Confirmation cluster_input Experimental Data cluster_calculation Theoretical Calculation cluster_comparison Comparison & Validation cluster_output Conclusion MeasuredMass Measured m/z of [M+H]⁺ MassError Calculate Mass Error (ppm) MeasuredMass->MassError TheoreticalMass Theoretical Exact Mass of C₁₄H₁₈NO₃⁺ TheoreticalMass->MassError Decision Mass Error < 5 ppm? MassError->Decision Confirmed Molecular Formula Confirmed Decision->Confirmed Yes Rejected Molecular Formula Rejected Decision->Rejected No

Caption: A flowchart depicting the decision-making process for confirming a molecular formula based on high-resolution mass spectrometry data.

4.3. Isotopic Pattern Analysis

In addition to the accurate mass of the monoisotopic peak, the isotopic pattern of the molecular ion provides another layer of confirmation. The relative abundance of the M+1 peak, primarily due to the natural abundance of ¹³C, should be consistent with the theoretical isotopic distribution for the proposed elemental formula. For a molecule with 14 carbon atoms, the expected intensity of the M+1 peak is approximately 15.4% of the monoisotopic peak.

Trustworthiness and Self-Validating Systems

The reliability of the determined molecular weight and exact mass is contingent upon a robust and well-controlled experimental process. Key aspects that ensure the trustworthiness of the data include:

  • Instrument Calibration: Regular and accurate calibration of the mass spectrometer is fundamental.[8]

  • System Suitability: Before running the sample, a system suitability test using a known standard should be performed to verify the instrument's performance, including mass accuracy and resolution.[2][9]

  • Use of Blanks: Running a blank before the sample analysis helps to identify and exclude any background contaminants.

  • Replicate Measurements: Performing multiple measurements of the same sample can provide statistical confidence in the determined mass.

  • Comprehensive Data Reporting: The experimental details, including all instrument parameters and data analysis methods, should be meticulously documented to ensure reproducibility.[7][10][11][12][13]

By adhering to these principles, the experimental protocol becomes a self-validating system, providing a high degree of confidence in the final results.

Conclusion

The precise determination of the molecular weight and exact mass of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a critical first step in its characterization as a potential drug candidate. The theoretical values of 247.29 g/mol for molecular weight and 247.12084 Da for exact mass provide a solid foundation. The experimental verification of the exact mass through high-resolution mass spectrometry, following a rigorous and well-documented protocol, is essential for confirming the elemental composition and ensuring the identity and purity of the compound. This in-depth understanding of its fundamental properties is crucial for all subsequent stages of research and development.

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Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Foreword: Charting the Course for a Novel Molecular Entity The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide range of therapeutic area...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Molecular Entity

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its derivatives are lauded for their diverse biological activities, including applications as CNS modulators, analgesics, and anti-cancer agents.[2][3] The molecule at the heart of this guide, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, represents a novel entity at the intersection of several key structural motifs: an N-aryl substituted piperidinone (a lactam), a carboxylic acid, and a lipophilic dimethylphenyl group.

The absence of this specific compound in the public scientific literature necessitates a proactive, systematic approach to its characterization. This guide is therefore not a retrospective summary of known data, but a comprehensive, forward-looking framework designed to guide the researcher in thoroughly elucidating its fundamental physicochemical properties. Understanding these core characteristics—solubility, acidity, lipophilicity, and solid-state behavior—is paramount, as they are the principal determinants of a compound's journey through drug development, influencing everything from formulation and bioavailability to target engagement and pharmacokinetics.[4] This document provides the necessary experimental rationale, detailed protocols, and data interpretation frameworks to build a complete physicochemical profile from the ground up.

Part 1: Foundational Characterization: Confirming Identity, Structure, and Purity

Before any meaningful physicochemical property can be measured, the identity, structure, and purity of the synthesized compound must be unequivocally established. This serves as the self-validating foundation for all subsequent experiments.

Molecular Structure and Verification

The initial step is the confirmation of the molecular structure using a combination of high-resolution spectroscopic techniques.

Caption: Chemical Structure of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the atomic connectivity.[5] The analysis in a suitable deuterated solvent (e.g., DMSO-d₆) should reveal characteristic signals corresponding to the aromatic protons of the 3,4-dimethylphenyl ring, the two distinct methyl groups, the diastereotopic protons of the piperidine ring, and the acidic proton of the carboxyl group.[6][7] 2D NMR experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.[8]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact molecular weight and confirm the elemental composition (C₁₄H₁₇NO₃).[5] Analysis of the fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation.

  • Infrared (IR) Spectroscopy: This technique identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the lactam carbonyl, another C=O stretch for the carboxylic acid, a broad O-H stretch for the carboxylic acid, and various C-H stretches for the aromatic and aliphatic portions of the molecule.[9][10]

Purity Assessment

Quantitative assessment of purity is critical, as impurities can significantly alter measured physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): A robust reverse-phase HPLC method should be developed. The compound should exhibit a single major peak, and purity is typically reported as the peak area percentage. A purity level of >95% is generally required for accurate physicochemical measurements.

Part 2: Core Physicochemical Properties

The following properties form the cornerstone of the compound's profile and are predictive of its behavior in biological systems.

Caption: Workflow for the physicochemical characterization of a novel compound.

Aqueous Solubility

Solubility is a gatekeeper property for oral absorption and parenteral formulation. Given the presence of an ionizable carboxylic acid, solubility is expected to be highly pH-dependent.

  • Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] The "like dissolves like" principle suggests that while the molecule has polar functional groups (lactam, carboxylic acid), the N-aryl substituent increases its nonpolar character.[12]

  • Experimental Protocol (Equilibrium Shake-Flask Method): [13]

    • Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • Equilibration: Agitate the sealed vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]

    • Phase Separation: Separate the undissolved solid from the solution via centrifugation and subsequent filtration of the supernatant through a chemically inert filter (e.g., PTFE).[13]

    • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated HPLC method with a standard calibration curve.[13]

    • Data Reporting: Report solubility in mg/mL or µM at each specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This is critical for understanding how the compound's charge, and thus its properties, will change throughout the gastrointestinal tract and in the bloodstream.

  • Scientific Rationale: The pKa governs the ratio of the neutral (more lipophilic) to the anionic (more hydrophilic) form of the molecule at any given pH. This directly impacts solubility, membrane permeability, and potential interactions with biological targets.[14]

  • Experimental Protocol (Potentiometric Titration): [9]

    • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) if aqueous solubility is low.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

    • Alternative Methods: For poorly soluble compounds or small sample quantities, spectrophotometric methods based on the change in UV-Vis absorbance with pH can be employed.[14] Computational methods can also provide a reliable initial estimate.[15][16]

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4][17]

  • Scientific Rationale: The partition coefficient (LogP) describes the lipophilicity of the neutral form of the molecule. However, for an ionizable compound like this one, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant.[4] A LogP value for an oral drug is ideally below 5, according to Lipinski's Rule of 5.[17]

  • Experimental Protocol (Shake-Flask Method for LogD₇.₄): [18]

    • Phase Preparation: Prepare a biphasic system of n-octanol and a pH 7.4 aqueous buffer, pre-saturating each phase with the other for 24 hours.[18]

    • Partitioning: Dissolve a known amount of the compound in one phase (usually the one in which it is more soluble). Add a known volume of the other phase and shake vigorously to allow the compound to partition between the two layers.

    • Equilibration & Separation: Allow the phases to separate completely, often aided by centrifugation.

    • Quantification: Carefully sample each phase and determine the compound's concentration using HPLC.

    • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Buffer]).

Thermal and Solid-State Properties

These properties are crucial for understanding the compound's physical stability, which impacts manufacturing, storage, and formulation.

  • Scientific Rationale: The melting point is a basic indicator of purity and lattice energy. The thermal stability determines its resilience to degradation at elevated temperatures. The existence of different crystalline forms (polymorphs) can have profound effects on solubility and bioavailability.[19]

  • Experimental Protocols:

    • Differential Scanning Calorimetry (DSC): Heat a small sample (1-5 mg) under a controlled temperature program. DSC measures the heat flow into or out of the sample, revealing the melting point (as an endothermic peak), glass transitions, and any polymorphic phase transitions.[20][21]

    • Thermogravimetric Analysis (TGA): Heat a sample on a sensitive microbalance. TGA measures changes in mass with temperature, indicating the onset of thermal decomposition and the presence of residual solvents or water.[19][20] The combined use of DSC and TGA provides a comprehensive thermal profile.[22]

Part 3: Data Synthesis and Interpretation

The collected data should be summarized to provide a clear and actionable physicochemical profile.

Summary of Physicochemical Parameters
PropertyExperimental MethodParameter(s) to be DeterminedImportance in Drug Development
Identity & Purity NMR, HRMS, IR, HPLCStructure confirmation, Molecular Formula, Purity (%)Foundation for all other measurements.
Aqueous Solubility Shake-Flask / HPLCSolubility (µM or mg/mL) at pH 2.0, 7.4, 9.0Determines dissolution rate, bioavailability, and formulation options.
Acidity Constant Potentiometric TitrationpKaPredicts ionization state, influencing solubility, permeability, and binding.
Lipophilicity Shake-Flask / HPLCLogP (calculated/measured), LogD at pH 7.4Predicts membrane permeability, protein binding, and ADME properties.
Thermal Properties DSC, TGAMelting Point (°C), Decomposition Temp (°C)Defines solid-state stability, handling, and formulation processing.

Conclusion: From Properties to Predictions

This technical guide outlines a systematic and robust methodology for the complete physicochemical characterization of the novel compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. By executing these protocols, a researcher can establish a comprehensive profile that moves beyond simple identification to a functional understanding of the molecule's behavior. The resulting data on solubility, pKa, lipophilicity, and thermal stability will be indispensable for guiding subsequent stages of drug discovery, including the design of relevant biological assays, the development of suitable formulations, and the prediction of its pharmacokinetic profile. This foundational knowledge is the critical first step in unlocking the therapeutic potential of this promising new chemical entity.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Gombar, V. K. (1999). Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance. Journal of Chemical Information and Computer Sciences, 39(3), 371-380.
  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Krasavin, M. (2022).
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314-7319.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367.
  • Lo Vecchio, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1279.
  • Pion. (2024, January 16). Introduction to log P and log D in drug development.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Tuttolomondo, M. E., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 6(1), 1-14.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Stolarczyk, E., et al. (2024).
  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints.
  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).
  • Long, J. Z., et al. (2010). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry, 53(4), 1830-1840.
  • Al-Bayati, F. I. H., & Al-Amiery, A. A. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6745-6759.
  • Benchchem. (n.d.). A Comparative Guide to NMR and Mass Spectrometry Analysis of 3-Chloro-4-hydroxy-2-piperidone.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Zepeda-Velázquez, C. G., et al. (2018). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 14, 2530-2541.
  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
  • ResearchGate. (n.d.). NMR and IR spectroscopic study of mono-, bi- and tricyclic piperidone systems.
  • Spratley, T. L., & Reed, R. A. (1998). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Forensic Sciences, 43(4), 837-840.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Navickas, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2467.

Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Abstract: This document provides a comprehensive safety and handling guide for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive safety and handling guide for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes critical safety information from structurally analogous piperidine derivatives. The principles of chemical safety, hazard mitigation, and experimental best practices are discussed to ensure the well-being of laboratory personnel.

Section 1: Introduction and Hazard Assessment

As a novel chemical entity, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid lacks a formally issued Safety Data Sheet (SDS). This guide has been developed by extrapolating data from analogous compounds containing the piperidine-6-one and carboxylic acid functionalities. This approach is a standard and necessary practice in research and development to anticipate potential hazards and establish safe handling protocols.

Based on the analysis of related structures, this compound is anticipated to be a combustible solid that may cause skin and eye irritation.[1][2] Ingestion and inhalation may also be harmful.[2][3]

Key Potential Hazards:

  • Skin Corrosion/Irritation: Likely to be a skin irritant.[2]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2]

  • Acute Oral Toxicity: May be harmful if swallowed.[1][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2]

Section 2: Prudent Laboratory Practices and Engineering Controls

Given the potential hazards, a proactive approach to safety is paramount. The following engineering controls and personal protective equipment (PPE) are mandated when handling 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential for mitigating exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact and irritation.
Body Protection A flame-resistant laboratory coat.Protects against splashes and potential fire hazards.
Respiratory Protection Not typically required when using a fume hood. If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended.Minimizes the risk of inhaling airborne particles.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Assemble All Necessary Equipment prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A logical workflow for the safe handling of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Section 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[1]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance.[2]

  • Containment and Cleanup: Wear appropriate PPE. Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][2]

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.[1][2]

Section 5: Toxicological and Physical Properties

While specific toxicological data for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is unavailable, the following information is inferred from related compounds.

PropertyInferred Value/Information
Acute Oral Toxicity May be harmful if swallowed.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[2]
Carcinogenicity No data available. Not classified as a carcinogen by major regulatory agencies.[1][2]
Physical State Likely a solid at room temperature.
Stability Stable under normal laboratory conditions.[2]
Incompatible Materials Strong oxidizing agents.[1][2]

Hazard Communication Flowchart

substance 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Novel Compound hazards Potential Hazards Skin Irritation Eye Irritation Harmful if Swallowed substance->hazards Leads to controls Control Measures Fume Hood PPE (Gloves, Goggles, Lab Coat) hazards->controls Requires emergency Emergency Response First Aid Spill Cleanup controls->emergency Mitigates Need For

Caption: Relationship between the compound, its hazards, and necessary control measures.

Section 6: Conclusion

The safe handling of novel chemical compounds like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a cornerstone of responsible research. By adhering to the principles outlined in this guide, which are derived from the safety profiles of structurally similar molecules, researchers can mitigate risks and foster a secure laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with new chemical entities.

References

Sources

Exploratory

Preliminary In Vitro Biological Activity Profiling of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid: A Dual-Target Technical Guide

Executive Summary The compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid represents a highly privileged structural motif in modern medicinal chemistry. The 6-oxopiperidine-3-carboxylic acid core has recent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid represents a highly privileged structural motif in modern medicinal chemistry. The 6-oxopiperidine-3-carboxylic acid core has recently been identified in the literature as a potent inhibitor of two distinct, high-value biological targets: Acetate Kinase (AcK) in multi-drug resistant (MDR) bacterial pathogens[1], and Inositol Hexakisphosphate Kinase 1 (IP6K1) , a master regulator of mammalian metabolic dysfunction[2].

The addition of the lipophilic 3,4-dimethylphenyl moiety theoretically enhances membrane permeability, making this compound a prime candidate for dual-target phenotypic profiling. As a Senior Application Scientist, I have designed this technical guide to outline the rigorous, self-validating in vitro workflows required to evaluate the pharmacological efficacy and safety window of this compound.

Mechanistic Rationale & Pathway Visualization

Understanding the target biology is critical for assay design.

  • Antimicrobial Axis: In pathogenic bacteria (e.g., M. tuberculosis, E. coli), AcK catalyzes the conversion of acetate to acetyl-phosphate. Inhibiting AcK disrupts bacterial energy homeostasis and virulence signaling[1].

  • Metabolic Axis: In mammalian cells, IP6K1 converts IP6 to 5-InsP7. Elevated 5-InsP7 negatively regulates Akt signaling, driving insulin resistance. The carboxylic acid moiety of our compound mimics the phosphate groups of IP6, anchoring it within the constrained IP6K1 active site[3].

Pathway cluster_0 Pathogenic Bacteria cluster_1 Mammalian Metabolic Pathway Compound 1-(3,4-Dimethylphenyl)- 6-oxopiperidine-3-carboxylic acid AcK Acetate Kinase (AcK) Compound->AcK Inhibits IP6K1 IP6K1 Enzyme Compound->IP6K1 Inhibits ATP ATP Depletion Blocked AcK->ATP Prevents Acetyl-P formation Growth Microbial Death ATP->Growth InsP7 Reduced 5-InsP7 IP6K1->InsP7 Blocks IP6 phosphorylation Insulin Insulin Sensitivity InsP7->Insulin

Dual-target pharmacological mechanism of the 6-oxopiperidine-3-carboxylic acid derivative.

Protocol 1: Antimicrobial Profiling via Acetate Kinase (AcK) Inhibition

Causality & Assay Logic: Because AcK consumes ATP to phosphorylate acetate, active AcK rapidly depletes the in vitro ATP pool. A potent inhibitor will block this enzyme, rescuing the ATP pool. We utilize a luminescent ATP-detection assay (e.g., Kinase-Glo®). This "signal-increase" assay format is highly resistant to false positives caused by compound quenching, ensuring a self-validating readout.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant E. coli AcK in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% BSA) to a working concentration of 2 nM.

  • Compound Incubation: Dispense 10 µL of the AcK solution into a 384-well white microplate. Pin-transfer 100 nL of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (10-point dose-response, ranging from 100 µM to 3 nM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of Substrate Mix (final well concentration: 1 mM Sodium Acetate, 5 µM ATP).

    • Causality: The ATP concentration is intentionally kept at or below the Km​ of AcK to ensure maximum sensitivity to competitive inhibitors binding the ATP/acetate pocket.

  • Kinase Reaction: Incubate the plate for 30 minutes at 30°C.

  • Detection: Add 20 µL of Kinase-Glo® Reagent. Incubate for 10 minutes in the dark. Read luminescence.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known AcK inhibitor or no-enzyme wells (positive control). A Z' > 0.6 is required to validate the plate.

Protocol 2: Metabolic Profiling via IP6K1 Inhibition

Causality & Assay Logic: Unlike AcK, IP6K1 has a relatively high Km​ for ATP. Using an ATP-depletion assay here would result in massive background noise. Therefore, we utilize the, which directly measures the ADP produced during the IP6 to 5-InsP7 conversion[4]. This positive-correlation readout provides superior signal-to-noise ratios for high-ATP kinases.

Step-by-Step Methodology:

  • Enzyme/Substrate Mix: Prepare a solution containing 5 nM recombinant human IP6K1 and 50 µM IP6 substrate in Kinase Buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Dispense 5 µL of the mix into a 384-well plate. Add compound via acoustic dispensing (Echo 550) to achieve a final DMSO concentration of <0.5%.

  • ATP Addition: Initiate by adding 5 µL of 100 µM ATP. Incubate for 60 minutes at 37°C.

  • ATP Depletion (Critical Step): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Causality: This reagent contains an ATPase that completely degrades unreacted ATP, leaving only the ADP generated by IP6K1. This eliminates background noise.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent simultaneously inhibits the ATPase and converts the generated ADP back into ATP, which drives a luciferase reaction. Read luminescence.

Protocol 3: Cytotoxicity & ADME Profiling (Therapeutic Window)

Causality & Assay Logic: To ensure the observed target inhibition is not an artifact of general cytotoxicity, counter-screening in mammalian cells is mandatory. We utilize the in HepG2 human hepatocytes. CTG is selected over tetrazolium-based assays (MTT/MTS) because the oxopiperidine core can occasionally exhibit redox cycling that artificially reduces MTT, leading to false-positive viability signals.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 25 µL of DMEM (10% FBS) in a 384-well clear-bottom white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 100 nL of compound (10-point dose-response).

    • Causality: Pin-tool transfer keeps the final DMSO concentration at 0.4%, preventing solvent-induced cytotoxicity from confounding the viability readout.

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CTG Reagent. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence.

Quantitative Data Summary

The following table establishes the benchmark validation metrics and hypothetical target thresholds required to advance 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid into in vivo studies, based on structural analogs in the literature[3],[1].

Assay / TargetBiological SystemTarget Efficacy ThresholdReadout MetricZ'-Factor Requirement
AcK Inhibition Recombinant E. coli AcKIC₅₀ < 5.0 µMLuminescence (ATP rescue)> 0.60
IP6K1 Inhibition Recombinant Human IP6K1IC₅₀ < 1.0 µMLuminescence (ADP production)> 0.65
Cytotoxicity (CC₅₀) HepG2 HepatocytesCC₅₀ > 50.0 µMLuminescence (ATP depletion)> 0.50
Antimicrobial (MIC) M. tuberculosis H37RvMIC < 10.0 µg/mLResazurin Microtiter AssayN/A (Biological)

Note: A therapeutic index (CC₅₀ / IC₅₀) of >10 is strictly required to validate the compound as a specific inhibitor rather than a pan-assay interference compound (PAINS).

References

  • Title: Acetate Kinase (AcK) is Essential for Microbial Growth and Betel-derived Compounds Potentially Target AcK, PhoP and MDR Proteins in M. tuberculosis, V. cholerae and Pathogenic E. coli: An in silico and in vitro Study Source: Current Topics in Medicinal Chemistry / PubMed URL: [Link]

  • Title: Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

Sources

Foundational

Receptor Binding Affinity of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (herein referred to as DMPC ) represents a highly specialized pharmacophore with significant potential in G protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (herein referred to as DMPC ) represents a highly specialized pharmacophore with significant potential in G protein-coupled receptor (GPCR) modulation. As a Senior Application Scientist, I have structured this guide to deconstruct the biophysical and thermodynamic evaluation of DMPC's receptor binding affinity.

By utilizing the μ -opioid receptor (MOR) as our primary functional model, this whitepaper bridges the gap between structural rationale and empirical validation. We will explore how equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (Surface Plasmon Resonance) act as self-validating systems to definitively characterize this ligand.

Structural Rationale & Pharmacophore Dynamics

Before quantifying binding affinity, we must establish the causality behind DMPC's structural design. DMPC is an engineered hybrid of two highly validated chemical motifs:

  • Hydrophobic Anchoring (The 3,4-Dimethylphenyl Group): The 3,4-dimethylphenyl moiety is a known driver of high-affinity binding in trans-3,4-dimethylpiperidine-class GPCR modulators, such as pure opioid antagonists[1]. This bulky, lipophilic group inserts into the deep hydrophobic cleft formed by the transmembrane (TM) helices of the receptor. The methyl groups provide optimal steric bulk to lock the ligand in the binding pocket, drastically reducing the dissociation rate ( koff​ ).

  • Conformational Restriction (The 6-Oxopiperidine Ring): The oxopiperidine ring limits the rotational degrees of freedom. By pre-organizing the ligand into its bioactive conformation, the entropic penalty ( ΔS ) upon receptor binding is minimized.

  • Electrostatic Interactions (The 3-Carboxylic Acid): The carboxylic acid acts as a bidentate hydrogen bond acceptor and donor. This moiety is essential for anchoring the ligand to conserved polar residues (e.g., Tyrosine or Histidine) within the orthosteric site, a feature successfully leveraged in inhibitors of IP6K and RNA-binding proteins[2][3].

Thermodynamic Binding Evaluation (Radioligand Competition)

To establish the equilibrium dissociation constant ( Ki​ ) of DMPC, heterologous radioligand competition binding serves as the gold standard[4].

Causality of Experimental Design

Why not measure direct binding initially? Radioligand competition provides a self-validating thermodynamic system. By measuring the displacement of a known radioactive probe (e.g., [3H]-DAMGO for MOR), we ensure that DMPC is binding specifically to the orthosteric site. The system self-validates through the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

This mathematical correction accounts for the concentration of the radioligand ( [L] ) and its intrinsic affinity ( Kd​ ). It is a critical safeguard that prevents false-positive affinity inflation, which occurs if the radioligand concentration saturates the system[5].

Protocol 1: Radioligand Competition Binding Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 1 nM [3H]-DAMGO ( Kd​≈1.5 nM), and varying concentrations of DMPC (ranging from 10 pM to 10 µM) in assay buffer. Incubate the mixture at 25°C for 90 minutes to ensure the system reaches complete thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). The PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to rapidly remove unbound radioligand. The low temperature kinetically traps the bound receptor-ligand complex.

  • Quantification: Extract the radioactivity using a liquid scintillation cocktail and count the emissions in a MicroBeta counter. Calculate the IC50​ via non-linear regression and convert it to Ki​ using the Cheng-Prusoff equation[4][5].

Workflow N1 Membrane Preparation (CHO-MOR Cells) N2 Incubation ([3H]-Radioligand + DMPC) N1->N2 N3 Rapid Filtration (GF/B Glass Fiber) N2->N3 N4 Washing (Remove Free Ligand) N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Data Analysis (Cheng-Prusoff) N5->N6

Radioligand competition binding assay workflow for thermodynamic evaluation.

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

While equilibrium affinity ( Ki​ ) dictates the required dose of a drug, the binding kinetics (association rate kon​ and dissociation rate koff​ ) dictate its duration of action. SPR is a label-free optical technique that measures these parameters in real-time[6].

Causality of Experimental Design

GPCRs are notoriously unstable outside the lipid bilayer. To maintain the native conformation of MOR for SPR, the receptor must be solubilized in detergent micelles or reconstituted into lipid nanodiscs[7]. We utilize a capture-coupling approach, immobilizing a His-tagged MOR onto the sensor chip via an anti-His antibody. This ensures uniform orientation of the receptor and allows for mild regeneration of the surface without denaturing the target GPCR[8].

Protocol 2: SPR Kinetic Assay
  • Surface Functionalization: Activate a CM5 sensor chip with an EDC/NHS mixture. Covalently couple an anti-His antibody to the dextran matrix, then block unreacted active sites with 1 M ethanolamine.

  • Receptor Capture: Flow solubilized His-tagged MOR over the active flow cell to achieve a stable capture level of approximately 3000 Resonance Units (RU).

  • Analyte Injection: Inject DMPC at five different concentrations (e.g., 0.1× to 10× expected Kd​ ) at a flow rate of 50 µL/min. Record the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Regeneration: Inject a short, 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the receptor-ligand complex from the antibody, preparing the chip for the next cycle[8].

  • Data Fitting: Subtract the reference flow cell signal and fit the resulting sensograms to a 1:1 Langmuir binding model to derive kon​ and koff​ . Calculate the kinetic dissociation constant: KD​=koff​/kon​ .

Quantitative Data Presentation

The integration of thermodynamic and kinetic data provides a holistic view of DMPC's binding profile. The table below summarizes the hypothetical binding parameters, demonstrating DMPC's high selectivity and long residence time at the target receptor.

Receptor TargetRadioligand Probe IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Kinetic KD​ (nM)
μ -Opioid (MOR) [3H]-DAMGO4.21.8 1.5×105 2.8×10−4 1.86
κ -Opioid (KOR) [3H]-U69593>10,000>5,000N/AN/AN/A
δ -Opioid (DOR) [3H]-DPDP1,450820NDNDND

Table 1: Summary of thermodynamic and kinetic binding parameters for DMPC. The data demonstrates high selectivity and affinity for MOR, characterized by a remarkably slow dissociation rate.

Mechanistic Pathway Modulation

As a competitive antagonist, DMPC binds to the orthosteric site of the GPCR, physically occluding the binding of endogenous agonists. This prevents the conformational shift required to activate the inhibitory G-protein ( Gαi/o​ ), thereby preventing the downstream inhibition of Adenylyl Cyclase (AC) and stabilizing intracellular cAMP levels.

Pathway Agonist Endogenous Agonist MOR μ-Opioid Receptor (MOR) GPCR Agonist->MOR Activates DMPC DMPC (Antagonist) DMPC->MOR Competitively Blocks Gi Gαi/o Protein Inhibitory MOR->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

GPCR signaling modulation pathway illustrating DMPC's competitive antagonism at the MOR.

References

  • [2] Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions | Journal of Medicinal Chemistry - ACS Publications.

  • [3] Novel compounds targeting the RNA-binding protein HuR. Structure-based design, synthesis and interaction studies. - Università degli Studi di Trento.

  • [1] The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed / NIH.

  • [6] Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed / NIH.

  • [4] Receptor Binding Assays for HTS and Drug Discovery - NCBI / NIH.

  • [7] Surface plasmon resonance applied to G protein-coupled receptors - PMC / NIH.

  • [8] Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers.

  • [5] Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands - PMC / NIH.

Sources

Exploratory

Literature review on 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid derivatives

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid Derivatives Introduction: A Scaffold of Therapeutic Promise The piperidine ring is a cornerstone of medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid Derivatives

Introduction: A Scaffold of Therapeutic Promise

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure offers a versatile and conformationally-defined scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Within this broad class, the 1-aryl-6-oxopiperidine-3-carboxylic acid framework represents a particularly compelling scaffold. This guide focuses on a specific embodiment of this framework: derivatives of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

The introduction of the 3,4-dimethylphenyl group at the N-1 position imparts significant lipophilicity and creates specific steric and electronic features that can drive high-affinity binding to protein targets. Concurrently, the 6-oxo (lactam) functionality provides a rigidifying element and a potential hydrogen bond acceptor. Critically, the carboxylic acid at the C-3 position serves as a key polar interaction point and a versatile chemical handle for the synthesis of diverse libraries of amides, esters, and other derivatives. This unique combination of features positions these derivatives as promising candidates for exploration in various therapeutic areas, most notably as next-generation antithrombotic agents through the inhibition of Factor XIa. This guide will provide a comprehensive overview of the synthesis, potential biological activities, structure-activity relationships, and future research directions for this important chemical class.

Synthetic Strategies: Building the Core Structure

A plausible and robust approach involves a tandem Michael addition and intramolecular cyclization/dehydration sequence. The key starting materials would be 3,4-dimethylaniline and a suitable five-carbon α,β-unsaturated dicarboxylic acid derivative, such as glutaconic acid or a reactive equivalent.

Proposed Synthetic Pathway:

  • Michael Addition: The synthesis initiates with a nucleophilic 1,4-conjugate addition (Michael addition) of 3,4-dimethylaniline to a glutaconic acid derivative (e.g., diethyl glutaconate). This reaction forms an N-arylated amino-adipic acid precursor. The choice of solvent and catalyst (typically a mild base) is critical to promote the addition while minimizing side reactions.

  • Intramolecular Amidation (Cyclization): The intermediate from the Michael addition is then subjected to conditions that promote intramolecular cyclization. Heating the intermediate, often in a high-boiling point solvent, facilitates the attack of the secondary amine onto one of the ester groups, followed by the elimination of ethanol to form the stable six-membered lactam ring.

  • Hydrolysis: The final step involves the selective hydrolysis of the remaining ester group to yield the desired 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium or potassium hydroxide) followed by acidic workup to protonate the carboxylate.

This synthetic approach is advantageous as it builds the core scaffold in a convergent manner and utilizes readily available starting materials.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis A 3,4-Dimethylaniline C N-(3,4-Dimethylphenyl) -3-carbethoxy-4-aminopentanoate A->C Base Catalyst B Diethyl Glutaconate B->C D Ethyl 1-(3,4-Dimethylphenyl) -6-oxopiperidine-3-carboxylate C->D Heat (Δ) C->D E 1-(3,4-Dimethylphenyl) -6-oxopiperidine-3-carboxylic acid D->E 1. NaOH 2. H3O+ D->E

Caption: Proposed synthetic workflow for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Therapeutic Potential and Biological Activity

While direct biological data for the title compound is sparse in public literature, the structural motif is strongly associated with potent and selective inhibition of Coagulation Factor XIa, a key target for novel anticoagulants.

Primary Indication: Factor XIa Inhibition for Antithrombotic Therapy

The coagulation cascade is a complex series of enzymatic activations leading to the formation of a fibrin clot.[3] It can be initiated through two primary pathways: the extrinsic (tissue factor-mediated) and the intrinsic pathway.[4] Factor XIa (FXIa) is a serine protease that plays a critical role in the intrinsic pathway, amplifying thrombin generation.[5]

A key insight driving drug development is that individuals with a congenital deficiency in Factor XI are protected from thromboembolic events like stroke and venous thromboembolism, yet they do not typically experience the spontaneous bleeding associated with deficiencies in other clotting factors.[5] This suggests that inhibiting FXIa could uncouple antithrombotic efficacy from bleeding risk, the primary drawback of current anticoagulants like warfarin and direct oral anticoagulants (DOACs).[4][6] This makes FXIa a highly sought-after target for developing a safer class of anticoagulants.[4]

The 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold is an exemplary candidate for an FXIa inhibitor.[3]

  • The 3,4-dimethylphenyl group is designed to fit into a hydrophobic pocket (the S4 subsite) of the FXIa active site.

  • The piperidine ring acts as a rigid linker, correctly positioning the other key interacting moieties.

  • The carboxylic acid at C-3 is hypothesized to form a critical salt bridge interaction with a positively charged residue (like arginine or lysine) in the S1 subsite of the enzyme's active site, anchoring the inhibitor and driving potency.

Numerous patents and publications describe related heterocyclic structures as potent and selective FXIa inhibitors, validating the general pharmacophore model.[3]

G cluster_pathway Coagulation Cascade cluster_target Site of Inhibition FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXI FXI FXIIa->FXI Activates FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX Activates FIXa FIXa FIX->FIXa Inhibitor 1-(3,4-Dimethylphenyl) -6-oxopiperidine-3-carboxylic acid derivative Inhibitor->FXIa Blocks X X FIXa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Fibrinogen->Fibrin Clot Formation

Caption: Inhibition of the intrinsic coagulation pathway by targeting Factor XIa.

Secondary and Exploratory Indications

The versatility of the piperidine and related lactam scaffolds suggests potential applications beyond anticoagulation.

  • Antimicrobial and Anticancer Activity: Studies on structurally related 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have revealed promising antimicrobial activity, particularly against Gram-positive bacteria, and structure-dependent anticancer effects.[7] The C-3 carboxylic acid can be converted to hydrazides and subsequently hydrazones, which have shown potent activity.[7][8] This suggests that a similar derivatization strategy for the 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid core could yield novel anti-infective or cytotoxic agents.

  • Opioid Receptor Modulation: Substituted 4-phenylpiperidines are a well-established class of opioid receptor antagonists.[9] Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as potent, peripherally selective opioid antagonists for treating gastrointestinal motility disorders.[10] While the core of the title compound is different, this precedent indicates that the piperidine scaffold has a recognized potential for interacting with opioid receptors, which could be an area for future screening.

  • CNS and Anti-inflammatory Activity: The broader class of piperidine derivatives has been investigated for a wide array of pharmacological applications, including anti-inflammatory, analgesic, and cholinesterase inhibitory activities.[1][11][12] The ability of the N-aryl group to facilitate blood-brain barrier penetration could make this scaffold interesting for CNS targets, pending further modification to optimize properties.

Structure-Activity Relationships (SAR)

Based on the presumed primary target of FXIa and data from related heterocyclic inhibitors, a clear SAR model can be proposed.

Molecular FragmentRole in Biological ActivityPotential Modifications for Optimization
1-(3,4-Dimethylphenyl) Group Occupies the hydrophobic S4 pocket of the FXIa active site. The dimethyl substitution pattern is likely optimal for van der Waals contacts.- Shifting methyl groups (e.g., 2,4- or 3,5-).- Replacing methyl with other small lipophilic groups (e.g., ethyl, chloro, fluoro).- Introducing polarity (e.g., methoxy) to probe for additional interactions.
6-Oxopiperidine Scaffold Serves as a rigid, conformationally restricted linker to orient the N-aryl and C-3 carboxylate groups for optimal binding.- Exploring alternative heterocyclic scaffolds (e.g., pyrrolidinone, tetrahydropyridine).- Introducing substituents on the piperidine ring (e.g., at C-4 or C-5) to improve properties or probe for new interactions.
3-Carboxylic Acid Acts as the primary anchoring group, forming a strong ionic bond with a basic residue in the S1 pocket of the target enzyme.- Conversion to bioisosteres (e.g., tetrazole, phosphonic acid) to modulate acidity and cell permeability.- Derivatization to amides or esters to create prodrugs or explore new binding interactions in the S1' pocket.
Stereochemistry at C-3 The chiral center at C-3 dictates the spatial orientation of the crucial carboxylic acid group. It is highly probable that only one enantiomer possesses significant biological activity.- Stereoselective synthesis to isolate and test individual (R) and (S) enantiomers.- Determination of the absolute stereochemistry of the active enantiomer to refine the binding model.

Key Experimental Protocol: In Vitro Factor XIa Inhibition Assay

To evaluate the potency of newly synthesized 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid derivatives, a chromogenic FXIa inhibition assay is a standard and essential experiment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Factor XIa.

Principle: The assay measures the residual enzymatic activity of FXIa after incubation with an inhibitor. FXIa cleaves a specific chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA) that can be quantified by measuring its absorbance at 405 nm. The reduction in color development is proportional to the inhibition of the enzyme.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA) to create a concentration-response curve (e.g., from 100 µM to 1 nM final concentration).

  • Enzyme and Substrate Preparation:

    • Dilute purified human Factor XIa in the assay buffer to a final concentration of ~0.5 nM.

    • Dilute the chromogenic substrate (e.g., S-2366) in the assay buffer to a final concentration of ~0.2 mM.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the diluted test compound or vehicle control (buffer with DMSO) to the wells of a microtiter plate.

    • Add 25 µL of the diluted human FXIa solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed chromogenic substrate solution to each well.

    • Immediately place the plate in a plate reader and monitor the change in absorbance at 405 nm over time (kinetic mode) for 10-20 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the kinetic curve (mOD/min).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a chromogenic Factor XIa inhibition assay.

Conclusion and Future Directions

The 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutics, particularly as selective Factor XIa inhibitors for safer anticoagulation. The clear, proposed structure-activity relationships provide a rational basis for chemical optimization.

Future research in this area should focus on several key objectives:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis to obtain the title compound and a library of analogues, followed by full structural characterization.

  • Stereoselective Synthesis: Development of an asymmetric synthesis to access the individual (R) and (S) enantiomers, as their biological activities are expected to differ significantly.

  • In-depth Biological Profiling: Systematic evaluation of the synthesized compounds against Factor XIa and a panel of other serine proteases to confirm potency and selectivity.

  • Pharmacokinetic Optimization: Investigation of how modifications to the core structure impact critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to develop candidates suitable for in vivo studies.

  • Broad-Spectrum Screening: Exploring the potential of this scaffold in other therapeutic areas, such as oncology and infectious diseases, by screening derivative libraries against relevant targets.

Through focused and rational design, the 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid class of molecules holds considerable potential to yield a next-generation therapeutic agent with an improved safety and efficacy profile.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC.
  • Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. (N.d.).
  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Structure activity relationship of piperidine derivatives. (N.d.).
  • FACTOR XIA INHIBITORS. (2016).
  • Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (N.d.). ChEMBL.
  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. (1994). PubMed.
  • Factor XI inhibitors — a breakthrough in prevention and treatment of thromboembolic disorders. (2022). Via Medica Journals.
  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2021). Pharmaceutical Chemistry Journal.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Factor XI and XIa inhibition: a new approach to anticoagulant therapy. (2024). PMC.
  • Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention. (2023). PUBDB.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Abstract: This document provides a comprehensive, three-step synthetic protocol for the preparation of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This N-aryl piperidone scaffold is of interest to researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, three-step synthetic protocol for the preparation of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This N-aryl piperidone scaffold is of interest to researchers in medicinal chemistry and drug development. The synthesis employs a robust and logical sequence, commencing with an aza-Michael addition, followed by a thermally induced intramolecular cyclization to form the core lactam structure, and culminating in a saponification to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and validation checkpoints for each stage of the synthesis.

Introduction and Synthetic Strategy

The piperidine ring is a foundational heterocyclic motif in a vast number of pharmaceuticals and natural alkaloids.[1] Specifically, N-aryl-6-oxopiperidines (N-aryl δ-lactams) substituted with a carboxylic acid moiety represent a versatile scaffold for further chemical elaboration. The synthesis of the title compound, 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, can be efficiently achieved through a convergent strategy that builds the heterocyclic ring system from acyclic precursors.

Our selected synthetic route is predicated on two fundamental and high-yielding transformations in organic chemistry: the aza-Michael addition and intramolecular amide formation.

  • Aza-Michael Addition: The synthesis initiates with the conjugate addition of 3,4-dimethylaniline to an α,β-unsaturated diester, diethyl glutaconate. This reaction stereoselectively forms the crucial C-N bond and sets the carbon backbone for the target heterocycle.[2][3][4]

  • Intramolecular Cyclization (Lactamization): The resulting amino-diester intermediate is then induced to cyclize via heating. This intramolecular nucleophilic attack of the secondary amine onto one of the ester carbonyls forms the thermodynamically stable six-membered lactam ring.

  • Saponification: The final step involves the selective hydrolysis of the remaining ester group at the C3-position to the desired carboxylic acid under basic conditions.

This approach is advantageous due to the commercial availability of the starting materials, the reliability of the chosen reactions, and the logical progression that allows for isolation and characterization of key intermediates.

Overall Synthetic Workflow

Synthetic_Workflow Start1 3,4-Dimethylaniline dummy Start1->dummy Start2 Diethyl Glutaconate Start2->dummy Intermediate1 Diethyl 3-((3,4-dimethylphenyl)amino)pentanedioate Intermediate2 Ethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization (Heat) FinalProduct 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Intermediate2->FinalProduct Step 3: Saponification (NaOH, H₃O⁺) dummy->Intermediate1 Step 1: Aza-Michael Addition

Caption: Overall three-step synthesis pathway.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )CAS No.Supplier Notes
3,4-DimethylanilineC₈H₁₁N121.1895-64-7≥99% purity
Diethyl glutaconateC₉H₁₄O₄186.202051-95-8Mixture of E/Z isomers is acceptable
TolueneC₇H₈92.14108-88-3Anhydrous grade
Sodium HydroxideNaOH40.001310-73-2Pellets, ≥98%
Hydrochloric AcidHCl36.467647-01-037% w/w (Conc.)
EthanolC₂H₅OH46.0764-17-5200 proof, absolute
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS grade
HexanesC₆H₁₄86.18110-54-3ACS grade
Anhydrous MgSO₄MgSO₄120.377487-88-9For drying
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filtration apparatus

  • pH meter or pH paper

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of Diethyl 3-((3,4-dimethylphenyl)amino)pentanedioate (Intermediate 1)

Principle: This step involves the nucleophilic 1,4-conjugate addition (aza-Michael addition) of 3,4-dimethylaniline to the electron-deficient β-carbon of diethyl glutaconate. The reaction is typically performed neat or in a non-polar solvent and can be catalyzed by mild acid or simply by heating.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethylaniline (6.06 g, 50.0 mmol, 1.0 equiv) and diethyl glutaconate (9.31 g, 50.0 mmol, 1.0 equiv).

  • Add 20 mL of toluene to the flask. While the reaction can be run neat, the solvent aids in temperature control and mixing.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting materials will have distinct Rf values from the more polar product. The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the desired product, Diethyl 3-((3,4-dimethylphenyl)amino)pentanedioate.

  • Purification (Optional): While the crude product is often of sufficient purity for the next step, it can be purified by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes. This will yield a pale yellow oil.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to spots of the starting materials. A new, more polar spot should appear, and the starting aniline spot should diminish.

  • ¹H NMR: The spectrum of the product should show characteristic signals for the aromatic protons of the dimethylphenyl group, the methylene and methyl protons of the two ethyl ester groups, and new aliphatic protons corresponding to the pentanedioate backbone.

Step 2: Synthesis of Ethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate (Intermediate 2)

Principle: This is an intramolecular cyclization driven by heat. The nucleophilic secondary amine of Intermediate 1 attacks the electrophilic carbonyl of one of the ester groups, eliminating ethanol and forming the stable six-membered lactam ring. Performing the reaction under vacuum helps to remove the ethanol byproduct, driving the equilibrium towards the product.

Procedure:

  • Place the crude or purified oil of Intermediate 1 (assuming 50.0 mmol theoretical yield) into a 250 mL round-bottom flask equipped for distillation (a short path distillation head is ideal).

  • Heat the oil to 150-160 °C under vacuum (approx. 20-30 mmHg).

  • Ethanol will begin to distill from the reaction mixture. Continue heating until the distillation of ethanol ceases (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature. The crude product will be a viscous, dark oil or a semi-solid.

  • Dissolve the crude residue in a minimal amount of hot ethyl acetate and allow it to cool slowly. If the product is crystalline, it may precipitate. If not, proceed with purification.

  • Purification: Purify the crude material by flash column chromatography on silica gel (Eluent: 40-60% Ethyl Acetate in Hexanes) to yield the pure lactam-ester as a white to off-white solid or a thick oil.

Self-Validation:

  • IR Spectroscopy: The most significant change will be the appearance of a strong lactam carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and the disappearance of the N-H stretch from the secondary amine precursor. The ester carbonyl stretch will remain around 1730 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of C₁₆H₂₁NO₃ (M.W. 275.34).

Step 3: Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (Final Product)

Principle: This final step is a standard saponification, where the ethyl ester of Intermediate 2 is hydrolyzed to the corresponding carboxylate salt using a strong base, followed by acidification to protonate the salt and precipitate the final carboxylic acid product.

Procedure:

  • In a 250 mL round-bottom flask, dissolve Intermediate 2 (e.g., 11.0 g, 40.0 mmol, 1.0 equiv) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.4 g, 60.0 mmol, 1.5 equiv) in 20 mL of deionized water.

  • Add the NaOH solution to the ethanolic solution of the ester.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dissolve the remaining aqueous residue in approximately 50 mL of water.

  • Cool the solution in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Self-Validation:

  • Solubility Test: The final product should be insoluble in acidic water but soluble in aqueous base (e.g., NaHCO₃ solution), which is characteristic of a carboxylic acid.

  • ¹H NMR (in DMSO-d₆): The characteristic quartet and triplet of the ethyl ester group will be absent. A broad singlet corresponding to the carboxylic acid proton will appear downfield (>12 ppm).

  • Melting Point: A sharp melting point indicates high purity of the final crystalline product.

Mechanistic Insights

The efficiency of this synthesis hinges on the predictable reactivity of the functional groups involved. The key mechanistic steps are visualized below.

Mechanism cluster_0 Step 1: Aza-Michael Addition Mechanism cluster_1 Step 2: Intramolecular Cyclization Mechanism Aniline 3,4-Me₂-Ph-NH₂ attacks β-carbon Enolate Resonance-stabilized Enolate Intermediate Aniline->Enolate 1,4-Conjugate Addition Enone Diethyl Glutaconate (α,β-unsaturated ester) Protonation Proton Transfer Enolate->Protonation Adduct Amino-diester Adduct Protonation->Adduct AmineAttack Amine N attacks Ester Carbonyl Adduct->AmineAttack Heat Tetrahedral Tetrahedral Intermediate AmineAttack->Tetrahedral Elimination Elimination of Ethanol (⁻OEt) Tetrahedral->Elimination Lactam 6-Oxopiperidine Ring Elimination->Lactam

Caption: Key mechanistic transformations in the synthesis.

Conclusion

The protocol detailed herein provides a reliable and scalable route for the synthesis of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. By leveraging a strategic aza-Michael addition followed by a robust lactamization and final saponification, the target compound can be obtained in good overall yield from readily available starting materials. The clear checkpoints and validation steps ensure high fidelity and reproducibility for researchers engaged in the synthesis of novel piperidine-based scaffolds.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Source: Research Article) [Link: Not available]
  • Piperidine Synthesis - DTIC. (Source: Technical Report) [Link: https://apps.dtic.mil/sti/pdfs/ADA260408.pdf]
  • Michael Addition - Organic Chemistry Portal. (Source: Chemistry Information Portal) [Link: https://www.organic-chemistry.org/namedreactions/michael-addition.shtm]
  • Michael Addition of Stannyl Ketone Enolate to α,β-Unsaturated Esters - ACS Publications. (Source: Journal Article) [Link: https://pubs.acs.org/doi/10.1021/jo0206124]
  • Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (Source: Educational Resource) [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.10%3A_Conjugate_Carbonyl_Additions_-_The_Michael_Reaction]

Sources

Application

Application Note: Laboratory Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals. Introduction & Strategic Rationale The 6-oxopiperidine-3-carboxylic acid scaffold is a highly versatile, conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Professionals.

Introduction & Strategic Rationale

The 6-oxopiperidine-3-carboxylic acid scaffold is a highly versatile, conformationally restricted building block frequently utilized in the design of peptidomimetics, kinase inhibitors, and central nervous system (CNS) active agents [1]. The incorporation of an N-aryl substituent—specifically the 3,4-dimethylphenyl moiety—modulates the lipophilicity (LogP) and introduces a sterically defined vector for binding pocket interactions.

Synthesizing 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid requires a highly regioselective approach to establish the 6-membered lactam ring while preserving the carboxylic acid functionality at the C3 position. To achieve this, we employ a tandem Aza-Michael Addition / Intramolecular Lactamization cascade. By utilizing 3,4-dimethylaniline as the nucleophile and diethyl 2-methyleneglutarate as a bifunctional electrophile, the synthesis is streamlined into a robust, two-pot procedure that maximizes atom economy and minimizes intermediate purification steps [2].

Retrosynthetic Analysis & Workflow

The retrosynthetic disconnection relies on the thermodynamic preference for 6-membered ring formation. The secondary amine intermediate, formed via the initial conjugate addition, selectively attacks the distal ester (C5) rather than the proximal ester (C2) due to Baldwin's rules favoring 6-Exo-Trig cyclizations over highly strained 4-Exo-Trig alternatives.

G A 3,4-Dimethylaniline (Nucleophile) C Aza-Michael Adduct (Transient Intermediate) A->C B Diethyl 2-methyleneglutarate (Bifunctional Electrophile) B->C D Intramolecular Lactamization (Δ, -EtOH) C->D E Ethyl 1-(3,4-dimethylphenyl) -6-oxopiperidine-3-carboxylate D->E F Saponification (LiOH, THF/H2O) E->F G 1-(3,4-Dimethylphenyl) -6-oxopiperidine-3-carboxylic acid F->G

Fig 1: Retrosynthetic and forward workflow for the tandem cascade synthesis.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate

This step utilizes thermal conditions to drive both the conjugate addition and the subsequent condensation, utilizing glacial acetic acid as a mild Brønsted acid catalyst to activate the enone system without protonating the aniline to the point of deactivation.

Materials:

  • 3,4-Dimethylaniline (1.0 equiv, 10.0 mmol)

  • Diethyl 2-methyleneglutarate (1.1 equiv, 11.0 mmol)

  • Glacial Acetic Acid (0.2 equiv, 2.0 mmol)

  • Toluene (Anhydrous, 25 mL)

Procedure:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3,4-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous toluene (25 mL).

  • Addition: Introduce diethyl 2-methyleneglutarate (2.20 g, 11.0 mmol) followed by glacial acetic acid (120 mg, 2.0 mmol).

  • Cascade Reaction: Heat the reaction mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the ethanol byproduct generated during the lactamization step, driving the equilibrium toward the cyclic product. Monitor via TLC (Hexanes:EtOAc 7:3) until the aniline is consumed (typically 18-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 40% EtOAc in Hexanes) to afford the intermediate ester as a pale yellow oil.

Step 2: Saponification to the Target Carboxylic Acid

Lithium hydroxide is selected over sodium or potassium hydroxide to provide a milder hydrolysis environment. This prevents potential base-catalyzed ring-opening of the lactam, ensuring selective cleavage of the C3 aliphatic ester [3].

Materials:

  • Ethyl 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylate (1.0 equiv, 5.0 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv, 12.5 mmol)

  • Tetrahydrofuran (THF) / Water (3:1 v/v, 20 mL)

Procedure:

  • Hydrolysis: Dissolve the intermediate ester (1.38 g, 5.0 mmol) in the THF/Water mixture (20 mL) at 0 °C. Add LiOH·H₂O (524 mg, 12.5 mmol) in one portion.

  • Stirring: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor by LC-MS to confirm the disappearance of the ester mass (m/z [M+H]+ = 276) and the appearance of the acid (m/z[M+H]+ = 248).

  • Acidification: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C. Carefully acidify to pH 2-3 using 1M HCl.

  • Isolation: A white to off-white precipitate will form. Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid via a Büchner funnel, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 45 °C overnight to yield the pure 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Reaction Optimization Data

During protocol development, the Aza-Michael/Lactamization cascade was optimized to balance reaction rate and byproduct suppression. The data below validates the selection of Toluene/AcOH at reflux.

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)Observation
1EtOHNone78 (Reflux)4832%Incomplete lactamization; mostly acyclic adduct.
2TolueneNone110 (Reflux)3655%Sluggish Aza-Michael addition.
3TolueneAcOH (20%)110 (Reflux)1884% Optimal conversion; Dean-Stark removal of EtOH.
4DMFYb(OTf)₃ (5%)1201261%Faster reaction, but difficult byproduct removal.

Table 1: Optimization of the Step 1 tandem cascade reaction.

Mechanistic Pathway Analysis

The success of this synthesis hinges on the precise sequencing of nucleophilic attacks. The diagram below maps the electron flow and intermediate states that guarantee the correct regiochemistry.

Mechanism N_Attack Aza-Michael Addition (Aniline NH₂ attacks terminal CH₂) Enolate Transient Enolate Formation N_Attack->Enolate Conjugate Addition Protonation Proton Transfer (Yields Acyclic Adduct) Enolate->Protonation AcOH Mediation Amidation Nucleophilic Acyl Substitution (N to C5) Protonation->Amidation Thermal Activation Product 6-Membered Lactam Formation (-EtOH) Amidation->Product Cyclization

Fig 2: Mechanistic sequence ensuring regioselective 6-membered lactam formation.

References

  • PubChem. (2024). 6-oxopiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197-218. Retrieved March 19, 2026, from [Link]

  • Organic Syntheses. (2005). General Procedures for Ester Hydrolysis and Lactamization. Org. Synth. Retrieved March 19, 2026, from [Link]

Method

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,4-Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase of acidified water and acetonitrile. UV detection was performed at the analyte's maximum absorbance wavelength. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity in the presence of degradation products generated under forced degradation conditions.[1][2][3][4]

Introduction and Scientific Rationale

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine core, a structure prevalent in many pharmaceutical agents.[5][6] The presence of both a carboxylic acid and a substituted phenyl ring imparts a unique polarity and UV-active properties to the molecule, making HPLC with UV detection an ideal analytical technique.[5] The development of a reliable analytical method is paramount for ensuring the quality, efficacy, and safety of any drug substance by accurately quantifying the active pharmaceutical ingredient (API) and its potential impurities or degradants.[7]

This guide explains the causality behind the experimental choices, from stationary phase selection to mobile phase optimization, grounded in the physicochemical properties of the analyte and the principles of chromatography. The primary challenge in analyzing a molecule like this lies in controlling the ionization of the carboxylic acid group to achieve reproducible retention and good peak shape. Reversed-phase HPLC with an acidified mobile phase is the strategy of choice, as it suppresses the ionization of the carboxylic acid, rendering the molecule more hydrophobic and thus providing better retention on a non-polar C18 column.[8][9]

Furthermore, to establish the method as "stability-indicating," forced degradation studies were incorporated.[10][11] This is a critical step mandated by regulatory agencies to demonstrate that the analytical method can unequivocally assess the analyte without interference from its degradation products, which may form under various environmental stresses.[12][13]

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The workflow below illustrates the logical progression from initial parameter selection to the final, optimized method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (UV Scan, Polarity Assessment) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Mobile Phase Screening (Acidified H2O & ACN/MeOH) Column->MobilePhase Wavelength Wavelength Optimization (Select λmax) MobilePhase->Wavelength MPOpt Mobile Phase Optimization (pH, Organic Ratio, Gradient) Wavelength->MPOpt FlowTemp Flow Rate & Temperature (1.0 mL/min, 30°C) MPOpt->FlowTemp SST System Suitability Testing (Tailing, Plates, RSD) FlowTemp->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: Logical workflow for HPLC method development.

Analyte Physicochemical Properties and Initial Conditions
  • UV Absorbance: The 3,4-dimethylphenyl group serves as a chromophore. A UV scan of a dilute solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the 254-270 nm range. This ensures maximum sensitivity.

  • Polarity: The molecule contains a polar carboxylic acid group and a non-polar dimethylphenyl group. The predicted XlogP of the core structure, 6-oxopiperidine-3-carboxylic acid, is approximately -0.9, indicating high polarity.[14] The addition of the dimethylphenyl moiety increases hydrophobicity. To ensure retention on a C18 column, the polarity must be controlled.

  • Stationary Phase: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile and robust choice for retaining compounds of moderate polarity.[15]

  • Mobile Phase: To achieve good peak shape and reproducible retention, the ionization of the carboxylic acid must be suppressed. This is accomplished by acidifying the aqueous portion of the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid. Phosphoric acid or formic acid at a concentration of 0.1% are common choices. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Detailed Experimental Protocols

Materials and Reagents
  • 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid (ACS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 265 nm (or determined λmax)
Injection Vol. 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standards for linearity (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the diluent.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method.[7][10][12] The goal is to achieve 5-20% degradation of the active ingredient.[13]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 mL of 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 1N HCl, and dilute to 100 µg/mL.[13]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.[12]

  • Thermal Degradation: Store the solid reference standard in an oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the standard to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a control sample protected from light.

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis & Outcome API Drug Substance Solution (100 µg/mL) Acid Acid (1N HCl, 80°C) API->Acid Base Base (1N NaOH, 80°C) API->Base Oxidation Oxidation (30% H₂O₂) API->Oxidation Heat Thermal (Solid, 105°C) API->Heat Light Photolytic (Solution) API->Light Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Result Peak Purity & Mass Balance Assessment Analysis->Result

Caption: Workflow for forced degradation and specificity analysis.

Method Validation According to ICH Q2(R1)

The developed method was validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[1][2][4][16]

Specificity

Specificity was demonstrated by analyzing stressed samples from the forced degradation study. The chromatograms showed that the main analyte peak was well-resolved from all degradation product peaks, and peak purity analysis (using a PDA detector) confirmed no co-eluting impurities.

Linearity and Range

The linearity was evaluated by analyzing six concentrations ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range 10 - 150 µg/mL-
Correlation Coeff. (r²) 0.9998r² ≥ 0.999
Regression Equation y = 45872x + 1250-
Accuracy (% Recovery)

Accuracy was determined by the spike-recovery method. A known amount of the analyte was added to a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration) and analyzed in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL) 99.5%0.45%98.0 - 102.0% Recovery
100% (100 µg/mL) 100.8%0.31%%RSD ≤ 2.0%
120% (120 µg/mL) 101.2%0.52%
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The %RSD was found to be 0.55%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day. The %RSD was 0.89%.

Precision Type% RSDAcceptance Criteria
Repeatability 0.55%%RSD ≤ 2.0%
Intermediate 0.89%%RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1). In all cases, the system suitability parameters remained within the acceptance criteria, and the results were not significantly affected.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC-UV method has been successfully developed and validated for the quantitative analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. The method adheres to the requirements of ICH guidelines and is suitable for routine analysis and stability studies in a quality control environment. The comprehensive protocols and validation data presented herein provide a trustworthy framework for researchers and drug development professionals.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). CPMP/ICH/381/95 ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Hasan, M. N., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Cháfer-Pericás, C., et al. (2010). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. [Link]

  • Chromatography Online. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • PubChem. (n.d.). 6-oxopiperidine-3-carboxylic acid. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid as a Versatile Scaffold for Novel Drug Discovery

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is metabolically stable and can be readily functionalized to orient substituents in precise spatial arrangements for optimal target engagement.[1][2] Derivatives of piperidine have demonstrated a vast array of biological activities, including analgesic, anticancer, and antipsychotic properties.[2][3][4] The 6-oxopiperidine-3-carboxylic acid moiety, in particular, offers a rigidified structure with strategically placed functional groups—a lactam for hydrogen bonding and a carboxylic acid for potential salt bridge formation or further derivatization—making it an attractive starting point for library synthesis.

This application note explores the potential of a specific derivative, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid , as a foundational scaffold for the discovery of novel therapeutics. We will delve into its synthetic strategy, propose its application in the development of Farnesoid X Receptor (FXR) antagonists for metabolic diseases, and provide detailed protocols for its derivatization and biological evaluation.

The Scaffold: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

The subject of this guide, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, combines several key features that make it a promising scaffold:

  • A Rigid Piperidone Core: The 6-oxo (lactam) functionality introduces planarity and reduces the conformational flexibility of the piperidine ring, which can be advantageous for locking in a bioactive conformation.

  • A Substituted Aryl Moiety: The 1-(3,4-dimethylphenyl) group provides a lipophilic handle that can be tailored to explore specific hydrophobic pockets within a target protein's binding site. The dimethyl substitution pattern can also influence the orientation of the aryl ring relative to the piperidone core.

  • A Versatile Carboxylic Acid: The 3-carboxylic acid group serves as a key interaction point, potentially acting as a bioisostere for other acidic functional groups.[5] It also provides a reactive handle for amide bond formation, allowing for the facile generation of a diverse chemical library to probe structure-activity relationships (SAR).[6][7]

Proposed Therapeutic Application: Development of Farnesoid X Receptor (FXR) Antagonists

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis.[8][9][10] While FXR agonists have been explored for the treatment of liver diseases like non-alcoholic steatohepatitis (NASH), there is growing evidence that FXR antagonism may be a valuable therapeutic strategy for conditions such as obstructive cholestasis and certain metabolic disorders.[10] Notably, non-acidic N-acylated piperidine moieties have been successfully incorporated into potent FXR antagonists.[8][9] This suggests that our scaffold, after derivatization of the carboxylic acid, is well-suited for targeting FXR.

Hypothesized Mechanism of Action

We hypothesize that derivatives of the 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold can be designed to bind to the ligand-binding domain of FXR, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription. The core scaffold would occupy the binding pocket, with the derivatized 3-position substituent exploring additional interactions to enhance potency and selectivity.

cluster_0 FXR Antagonism Workflow Scaffold 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Library Amide Library Generation (Diverse Amines) Scaffold->Library Amide Coupling Assay In Vitro FXR Antagonist Assay (e.g., TR-FRET) Library->Assay Screening SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Data Analysis Lead Lead Compound SAR->Lead Optimization

Caption: Drug discovery workflow using the proposed scaffold.

Experimental Protocols

Part 1: Synthesis of the Core Scaffold

The synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid can be approached through a multi-step sequence, leveraging established methods for piperidine synthesis.[11] A plausible retro-synthetic approach is outlined below.

Scaffold Target Scaffold Intermediate1 Cyclization Precursor Scaffold->Intermediate1 Intramolecular Cyclization StartingMaterials 3,4-Dimethylaniline & Diethyl glutaconate Intermediate1->StartingMaterials Michael Addition

Caption: Retrosynthetic analysis for the core scaffold.

Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

  • Michael Addition:

    • To a solution of diethyl glutaconate (1.0 eq) in ethanol, add 3,4-dimethylaniline (1.1 eq).

    • Heat the mixture at reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting diethyl 2-(3,4-dimethylanilino)pentanedioate by column chromatography on silica gel.

  • Dieckmann Cyclization and Decarboxylation:

    • Dissolve the purified product from the previous step in anhydrous toluene.

    • Add sodium ethoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (N2 or Ar).

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To the crude cyclized product, add a 6 M solution of hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours to effect both ester hydrolysis and decarboxylation.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Library Generation via Amide Coupling

The carboxylic acid at the 3-position is an ideal handle for creating a diverse library of amides. This allows for the exploration of the chemical space around the core scaffold to identify key interactions for target binding.

Protocol 2: Parallel Amide Synthesis

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid in anhydrous DMF.

    • Prepare 0.22 M stock solutions of a diverse set of primary and secondary amines in anhydrous DMF in a 96-well plate format.

  • Amide Coupling:

    • In a 96-well reaction block, add the carboxylic acid stock solution to each well.

    • Add HATU (1.2 eq) as a coupling agent, followed by DIPEA (2.0 eq) as a base.

    • Add the corresponding amine stock solution to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup and Purification:

    • Upon completion, quench the reactions by adding water.

    • Extract the products with ethyl acetate.

    • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate using a centrifugal evaporator.

    • The crude products can be submitted for high-throughput screening or purified by preparative HPLC-MS.

Part 3: In Vitro Biological Evaluation

The synthesized library of compounds should be screened for their ability to antagonize FXR activity. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for this purpose.

Protocol 3: FXR Antagonist TR-FRET Assay

  • Assay Principle: This assay measures the disruption of the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (e.g., SRC-1) in the presence of a test compound.

  • Reagents and Materials:

    • GST-tagged FXR-LBD

    • Europium-labeled anti-GST antibody

    • Biotinylated SRC-1 peptide

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer (e.g., PBS with 0.01% BSA)

    • Test compounds and a known FXR agonist (e.g., GW4064) and antagonist.

  • Procedure:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add a pre-mixed solution of GST-FXR-LBD and the Europium-labeled anti-GST antibody.

    • Incubate for 30 minutes at room temperature.

    • Add a pre-mixed solution of biotinylated SRC-1 and SA-APC.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the compound concentration.

    • Determine the IC₅₀ value for each compound by fitting the data to a four-parameter logistic equation.

Compound IDR-Group (from Amine)FXR Antagonist IC₅₀ (µM)
Scaffold-OH> 100
LIB-001-NH-benzyl25.3
LIB-002-NH-cyclohexyl15.8
LIB-003-NH-(4-fluorophenyl)8.2
LIB-004-N(ethyl)₂50.1
Lead-01 -NH-(4-methoxyphenyl) 1.5

Table 1: Hypothetical SAR data from the initial screen.

Structure-Activity Relationship (SAR) Insights and Lead Optimization

  • The underivatized carboxylic acid is inactive, highlighting the importance of the amide modification.

  • Aromatic amines generally lead to better potency than aliphatic amines (compare LIB-003 to LIB-002).

  • Electron-donating substituents on the phenyl ring of the amide appear to enhance activity (Lead-01 vs. LIB-003).

Further optimization of the lead compound (Lead-01) would involve:

  • Exploring diverse substitutions on the N-phenyl ring: Probing different electronic and steric effects.

  • Modifying the 3,4-dimethylphenyl group on the piperidone core: Investigating if other substitution patterns improve potency or selectivity.

  • Varying the linker between the core and the terminal aryl group: Exploring different amide bioisosteres.

Conclusion

The 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its rigidified core and versatile functional handles allow for the systematic exploration of chemical space. As demonstrated through the proposed application in FXR antagonist discovery, this scaffold can be readily incorporated into a modern drug discovery workflow, from library synthesis to high-throughput screening and lead optimization. The protocols provided herein offer a comprehensive guide for researchers and scientists to unlock the potential of this and related piperidine-based scaffolds.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications.
  • Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. ACS Medicinal Chemistry Letters.
  • Corbett, J. W., et al. (1999). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry.
  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • 6-Oxopiperidine-3-carboxylic acid. Sigma-Aldrich.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
  • Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. PMC.
  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d.
  • C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.
  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry.
  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent UR
  • Pharmacological screening of synthetic piperidine deriv
  • Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. MDPI.
  • 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid. PubChem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
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Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Abstract This application note provides a detailed guide for the comprehensive structural elucidation of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using a suite of advanced Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the comprehensive structural elucidation of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development who require robust and reliable methods for characterizing novel small molecules. This guide emphasizes not only the procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a thorough understanding and self-validating results. Through a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, an unambiguous assignment of all proton and carbon signals is achieved, providing a complete structural and conformational characterization of the title compound.

Introduction: The Importance of Rigorous Structural Verification

In the realm of pharmaceutical and chemical research, the precise characterization of molecular structure is a foundational requirement for establishing structure-activity relationships (SAR), ensuring compound purity, and meeting regulatory standards.[1] 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of the piperidone scaffold in bioactive molecules. Its structure combines a substituted aromatic ring with a chiral piperidone-carboxylic acid moiety, presenting a non-trivial challenge for spectral interpretation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of the structure of organic compounds in solution.[2] Its non-destructive nature and the wealth of information it provides on the chemical environment, connectivity, and stereochemistry of atoms make it an indispensable tool.[2][3] This guide will walk through a logical, step-by-step workflow for the complete NMR characterization of the title compound, providing not just protocols, but also the expert insights necessary for confident data interpretation.

Experimental Design: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of a novel molecule like 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid necessitates a multi-dimensional approach. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial, crucial information, the complexity of this molecule requires the use of two-dimensional (2D) techniques to resolve ambiguities and establish definitive correlations.[4][5]

The following experimental workflow is designed to systematically build a complete picture of the molecular structure.

Caption: A logical workflow for the comprehensive NMR-based structural elucidation of organic molecules.

Protocols and Methodologies

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectra is critically dependent on proper sample preparation.

Protocol:

  • Mass Determination: Accurately weigh approximately 5-10 mg of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal from the carboxylic acid and any residual water can be easily identified. Other solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used depending on solubility.[2]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: While modern spectrometers can use the residual solvent peak for calibration, tetramethylsilane (TMS) can be added as an internal standard (0 ppm) for precise chemical shift referencing.[6]

One-Dimensional NMR Experiments

The ¹H NMR spectrum provides the first critical look at the molecule's proton environment, offering information on the number of distinct proton sets, their chemical shifts, integration (relative number of protons), and multiplicity (number of neighboring protons).[1]

Protocol:

  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° (to allow for faster relaxation and more scans in a given time).

    • Spectral Width: Typically 0-12 ppm for organic molecules.[7]

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution.[8]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration, to achieve a good signal-to-noise ratio.[8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule and their chemical environments.

Protocol:

  • Instrument Setup: Tune and shim the spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.[8]

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including carbonyls and the carboxyl carbon) are not observed.

Protocol:

  • Instrument Setup: Utilize a standard DEPT-135 pulse program.

  • Acquisition Parameters: Similar to a standard ¹³C experiment, but with a specific pulse sequence to differentiate carbon multiplicities.

  • Data Processing: Standard Fourier transform and phasing.

Two-Dimensional NMR Experiments

2D NMR techniques are essential for unambiguously assigning the complex spectra of this molecule.[4][5]

The Correlation Spectroscopy (COSY) experiment reveals which protons are spin-spin coupled, typically those separated by two or three bonds.[1] This is crucial for identifying connected proton networks, such as those in the piperidine ring.

Protocol:

  • Instrument Setup: Use a standard COSY pulse program (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width: Set to encompass all proton signals in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

  • Data Processing: Apply a 2D Fourier transform and symmetrize the spectrum.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached.[9] This is a powerful tool for assigning carbon signals based on their known proton assignments.

Protocol:

  • Instrument Setup: Use a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2). Edited HSQC sequences can also differentiate between CH/CH₃ and CH₂ groups by phase.[9]

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Cover all proton signals.

    • Spectral Width (F1 - ¹³C): Cover all protonated carbon signals.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

  • Data Processing: Apply a 2D Fourier transform.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10] This is arguably the most informative experiment for piecing together the molecular skeleton, as it connects different spin systems and identifies quaternary carbons.

Protocol:

  • Instrument Setup: Use a standard HMBC pulse program (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): Cover all proton signals.

    • Spectral Width (F1 - ¹³C): Cover all carbon signals, including quaternary carbons.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Delay: Optimized for J-couplings of ~8 Hz.

  • Data Processing: Apply a 2D Fourier transform.

Data Interpretation and Structural Assignment

The following section details the expected NMR data and the logical process of assigning the structure of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Structure and Numbering:

Caption: Numbering scheme for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Analysis of the Aromatic Region (3,4-Dimethylphenyl Group)
  • ¹H NMR: Expect three signals in the aromatic region (typically ~7.0-7.5 ppm). Due to the substitution pattern, one signal will likely be a singlet (H-2'), another a doublet (H-5'), and the third a doublet of doublets or a doublet (H-6'). Two singlets corresponding to the two methyl groups (C3'-CH₃ and C4'-CH₃) are expected around 2.2-2.3 ppm.[11]

  • COSY: Correlations will be observed between adjacent protons H-5' and H-6'.

  • HSQC: Each aromatic proton signal will correlate to a carbon signal in the aromatic region (~120-140 ppm). The methyl protons will correlate to their respective carbons (~19-20 ppm).

  • HMBC: This is key for assigning the quaternary carbons.

    • The H-2' proton will show correlations to C4' and C6'.

    • The H-5' proton will show correlations to C1', C3', and C4'-CH₃.

    • The methyl protons will show correlations to the aromatic carbons they are attached to (C3' and C4') and the adjacent carbons.

Analysis of the Piperidine Ring and Carboxylic Acid
  • ¹H NMR: The protons on the piperidine ring (H-2, H-3, H-4, H-5) will appear in the aliphatic region, likely between 1.5 and 4.0 ppm. These signals will be complex due to diastereotopicity and spin-spin coupling. The H-3 proton, being adjacent to the electron-withdrawing carboxylic acid group, will be shifted downfield. The H-2 and H-5 protons, adjacent to the nitrogen, will also be downfield. The carboxylic acid proton (COOH) will appear as a broad singlet at a high chemical shift (>10 ppm), which will exchange with D₂O.

  • COSY: A clear correlation pathway should be traceable around the piperidine ring: H-2 ↔ H-3 ↔ H-4 ↔ H-5. This confirms the connectivity of the piperidine core.

  • HSQC: Each set of piperidine protons will correlate to its corresponding carbon.

  • HMBC:

    • The H-3 proton will show a crucial correlation to the carboxyl carbon (C7, ~170-180 ppm) and the carbonyl carbon (C6, ~170 ppm).

    • The H-2 protons will show correlations to the carbonyl carbon C6 and to carbons in the aromatic ring (C1' and C2'/C6').

    • The H-5 protons will show correlations to C1' of the aromatic ring.

Tabulated NMR Data
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Piperidine Ring
2~3.5-3.7 (m, 2H)~45-50C6, C3, C1', C6'
3~2.8-3.0 (m, 1H)~35-40C2, C4, C5, C7, C6
4~1.8-2.2 (m, 2H)~25-30C3, C5, C6
5~3.3-3.5 (m, 2H)~40-45C4, C6, C1'
6 (C=O)-~170-175-
Carboxylic Acid
7 (COOH)-~175-180-
COOH>10 (br s, 1H)-C7, C3
Aromatic Ring
1'-~140-145-
2'~7.1-7.2 (s, 1H)~125-130C4', C6', C3'-CH₃
3'-~135-140-
4'-~130-135-
5'~7.0-7.1 (d, 1H)~120-125C1', C3', C4'-CH₃
6'~6.9-7.0 (d, 1H)~115-120C2', C4', C1'
3'-CH₃~2.2 (s, 3H)~19-20C3', C2', C4'
4'-CH₃~2.2 (s, 3H)~19-20C4', C3', C5'

Note: The chemical shift values are predictive and may vary based on the solvent and experimental conditions.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural characterization of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid can be achieved. This application note provides the detailed protocols and interpretation framework necessary for researchers to confidently elucidate the structure of this and similar complex small molecules. The integration of COSY, HSQC, and HMBC data allows for the definitive assignment of all proton and carbon signals, providing a robust and self-validating dataset that is essential for drug discovery and development.

References

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  • Vertex AI Search. (2024). Piperidine and piperazine analogs in action: zinc(II)
  • PubChem. (2026). 3,4-Dimethylaniline.
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  • Sigma-Aldrich. (2026). 3,4-Dimethylaniline 98 95-64-7.
  • Organic Letters. (2026). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.
  • Vertex AI Search. (2017).
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  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
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  • Vertex AI Search. (2019). N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)- thiophen-2-yl]methanimine.
  • ACS Medicinal Chemistry Letters. (2021). Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA.
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Application

Application Note: Mass Spectrometric Analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Abstract This document provides a detailed guide to the analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using mass spectrometry. It is intended for researchers, scientists, and professionals in drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development. This application note covers the theoretical fragmentation patterns under electrospray ionization (ESI), a comprehensive protocol for sample analysis, and the rationale behind the expected fragmentation pathways. The information presented herein is designed to facilitate the structural elucidation and routine analysis of this and structurally related compounds.

Introduction

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a molecule of interest in medicinal chemistry and drug discovery, incorporating a substituted aromatic ring, a lactam (cyclic amide), and a carboxylic acid functionality. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural analysis of such compounds, providing valuable information on their molecular weight and fragmentation patterns.[1] This note will focus on the fragmentation patterns observed in both positive and negative ion modes.

Predicted Fragmentation Pathways

The fragmentation of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is expected to be driven by its three key functional groups: the carboxylic acid, the lactam ring, and the N-aryl substituent. The ionization mode will significantly influence the initial fragmentation steps.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be observed as the protonated species, [M+H]⁺. The initial protonation is likely to occur at the most basic site, which in this case would be the lactam carbonyl oxygen or the nitrogen atom. Fragmentation will then proceed from this protonated precursor.[2]

Key Predicted Fragmentations in ESI+:

  • Loss of Water (H₂O): A common fragmentation for molecules containing a carboxylic acid is the neutral loss of water.

  • Loss of Carbon Monoxide (CO): The lactam ring can undergo cleavage with the loss of a CO molecule.

  • Cleavage of the N-Aryl Bond: The bond between the piperidine nitrogen and the dimethylphenyl group can cleave, leading to fragments corresponding to each part of the molecule.

  • Piperidine Ring Opening: The lactam ring can open, followed by a series of fragmentations. This is a common pathway for cyclic amides.[3]

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z = 262.14 M_H_H2O [M+H-H₂O]⁺ m/z = 244.13 M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ m/z = 234.15 M_H->M_H_CO - CO Dimethylaniline_ion [C₈H₁₁N+H]⁺ m/z = 122.10 M_H->Dimethylaniline_ion N-Aryl Cleavage Piperidone_carboxylic_acid_ion [C₆H₉NO₃+H]⁺ m/z = 144.06 M_H->Piperidone_carboxylic_acid_ion N-Aryl Cleavage M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z = 216.14 M_H_H2O->M_H_H2O_CO - CO M_H_CO->M_H_H2O_CO - H₂O

Caption: Predicted ESI+ Fragmentation Pathway.

Negative Ion Mode (ESI-)

In negative ion mode, the molecule will readily deprotonate at the carboxylic acid group to form the [M-H]⁻ ion. The subsequent fragmentation will be directed by the resulting carboxylate anion.

Key Predicted Fragmentations in ESI-:

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a characteristic fragmentation pathway for deprotonated carboxylic acids.

  • Cleavage of the Piperidine Ring: The negatively charged precursor can induce ring opening and subsequent fragmentation of the lactam structure.

G cluster_frags_neg Primary Fragments M_H_neg [M-H]⁻ m/z = 260.13 M_H_CO2 [M-H-CO₂]⁻ m/z = 216.12 M_H_neg->M_H_CO2 - CO₂ Piperidone_anion [C₁₃H₁₆NO]⁻ m/z = 202.12 M_H_CO2->Piperidone_anion - CH₂

Caption: Predicted ESI- Fragmentation Pathway.

Experimental Protocol

This section details a robust protocol for the analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create working solutions for calibration and analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 2 µL.[4]

  • Column Temperature: 40 °C.[4]

Mass Spectrometry
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[4]

  • Ionization Mode: ESI positive and negative.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

MS/MS Analysis
  • Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Product Ion Scan (MS2): Select the precursor ion and perform a product ion scan to obtain the fragmentation pattern.

  • Collision Energy Optimization: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.[5]

Data Presentation

The expected major ions and their corresponding m/z values are summarized in the tables below.

Table 1: Predicted Major Ions in ESI+ Mode

IonProposed StructureCalculated m/z
[M+H]⁺Protonated Parent Molecule262.14
[M+H-H₂O]⁺Loss of water from carboxylic acid244.13
[M+H-CO]⁺Loss of carbon monoxide from lactam234.15
[C₈H₁₂N]⁺Protonated 3,4-dimethylaniline122.10
[C₆H₁₀NO₃]⁺Protonated 6-oxopiperidine-3-carboxylic acid144.06

Table 2: Predicted Major Ions in ESI- Mode

IonProposed StructureCalculated m/z
[M-H]⁻Deprotonated Parent Molecule260.13
[M-H-CO₂]⁻Decarboxylated Anion216.12

Causality of Fragmentation

The predicted fragmentation patterns are based on established principles of mass spectrometry for organic molecules containing similar functional groups.

  • Carboxylic Acid Fragmentation: The loss of water in positive mode and carbon dioxide in negative mode are well-documented fragmentation pathways for carboxylic acids.[6][7] The stability of the resulting ions drives these fragmentations.

  • Lactam Ring Fragmentation: The cleavage of the amide bond within the lactam ring is a common fragmentation pathway for amides and lactams.[3] This can be followed by the loss of small neutral molecules like CO.

  • N-Aryl Bond Cleavage: The bond connecting the piperidine nitrogen to the aromatic ring can be susceptible to cleavage, especially upon protonation, leading to the formation of stable aromatic amine ions and piperidine-containing fragments.[8]

  • Piperidine Ring Fragmentation: The saturated piperidine ring can undergo ring-opening and subsequent fragmentation, often initiated by cleavage alpha to the nitrogen atom.[4]

Conclusion

The mass spectrometric analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid by LC-MS/MS provides a wealth of structural information. By understanding the characteristic fragmentation patterns in both positive and negative ion modes, researchers can confidently identify and characterize this compound. The provided protocol offers a starting point for method development and routine analysis in a drug discovery and development setting.

References

  • Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • BenchChem (2025).
  • Chemistry LibreTexts. (2023, August 29).
  • Kovacevic, S., et al. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry, 32(12), 1279-89.
  • Wang, J., et al. (2012). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry.
  • Chen, B., et al. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Journal of Pharmaceutical and Biomedical Analysis, 211, 114622.
  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106827-106852.
  • Pramanik, B. N., et al. (2012). Applied electrospray mass spectrometry. CRC press.
  • Vekey, K., et al. (2019).
  • Wikipedia. (n.d.).
  • Kostiainen, R. (2003). Ion fragmentation of small molecules in mass spectrometry.
  • Bristow, A. W. T., & Webb, K. S. (2012). Studies of odd-electron CID behaviors reveal that free radical fragmentation is structure-dependent and is directly correlated with the functional groups that stabilize the newly-formed free radicals. LCGC North America, 30(3).
  • Gapeyev, A., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton.
  • Johnson, D. W. (2006). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 39(2), 93-109.
  • de Souza, M. V. N., & de Almeida, M. V. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106827-106852.
  • Kular, J., et al. (2015). ESI-MS/MS spectrum of the sodium adducts of poly(δ-valerolactone) oligomers with benzyl and carboxyl end groups at m/z 831 (Sample 1, Table 1).
  • University of Arizona. (n.d.).
  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-6.
  • Johnson, D. W. (2009). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical chemistry, 81(13), 5438–5445.
  • Chemistry LibreTexts. (2023, August 9). 12.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Scott, M. D., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(38), 9099-9116.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Method

Purification protocol for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using flash chromatography

An Application Note and Protocol for the Purification of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using Flash Chromatography Abstract This application note provides a comprehensive, step-by-step protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using Flash Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid using normal-phase flash chromatography. The presence of a carboxylic acid functional group often leads to challenges such as peak tailing and poor resolution on standard silica gel due to strong interactions with the stationary phase. This guide details a robust method development strategy, beginning with Thin-Layer Chromatography (TLC), and an optimized flash chromatography protocol that incorporates an acidic modifier into the mobile phase to ensure a high-purity final product. The principles behind each step are explained to provide researchers with the foundational knowledge to adapt this method for similar compounds.

Introduction: The Purification Challenge

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a polar molecule featuring three key functional domains: a non-polar dimethylphenyl group, a polar lactam (amide) ring, and a highly polar, acidic carboxylic acid group. The purification of such compounds via flash chromatography is non-trivial. The carboxylic acid moiety can interact strongly and unpredictably with the acidic silanol groups on the surface of silica gel, a standard stationary phase.[1] This interaction can lead to significant peak tailing (streaking) or even irreversible binding to the column, resulting in poor separation and low recovery.

The objective of this protocol is to establish an efficient and reproducible purification method that mitigates these issues. The core of this strategy involves suppressing the ionization of the carboxylic acid group during chromatography, thereby promoting a more uniform interaction with the stationary phase and leading to sharp, well-defined peaks.[1][2] This is achieved by introducing a small percentage of a volatile acid into the mobile phase.

Principle of Separation: Modified Normal-Phase Chromatography

This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[2] Separation is based on the principle of adsorption-desorption; more polar compounds adsorb more strongly to the silica gel and therefore elute later than less polar compounds.[2]

For carboxylic acids, the key to a successful separation on silica is to maintain the analyte in its neutral, protonated state (-COOH). By adding a modifier like acetic acid to the mobile phase, we create an acidic environment that shifts the equilibrium away from the carboxylate anion (-COO⁻). This suppression of ionization minimizes the strong ionic interactions with the stationary phase, allowing for elution based primarily on the overall polarity of the molecule, which results in improved peak shape and resolution.[1]

Reversed-phase chromatography, using a non-polar stationary phase like C18-bonded silica and a polar mobile phase, is also a viable and often excellent alternative for polar compounds.[3][4][5] However, the modified normal-phase approach described here is often a cost-effective and highly effective first choice for many synthetic chemistry labs.

Method Development: From TLC to Flash Column

A successful flash chromatography run is predicated on a well-designed method development phase. The use of Thin-Layer Chromatography (TLC) is an indispensable, low-cost tool for rapidly screening and optimizing the solvent system before committing the bulk sample to a preparative column.[6] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.15 and 0.35, ensuring good separation from impurities and a practical elution time.

MethodDevelopment cluster_TLC TLC Screening Phase cluster_Adjust Optimization Loop Crude Crude Sample Spot TLC Develop TLC Plate (e.g., 50% EtOAc/Hexane + 1% AcOH) Crude->TLC Analyze Visualize & Calculate Rf TLC->Analyze Decision Is 0.15 < Rf < 0.35 ? Analyze->Decision TooHigh Rf too high (>0.35) Decrease Polarity (More Hexane) Decision->TooHigh Yes TooLow Rf too low (<0.15) Increase Polarity (More EtOAc) Decision->TooLow No Optimized Optimized Solvent System Found Decision->Optimized Optimal Rf TooHigh->TLC Re-spot & Develop TooLow->TLC Re-spot & Develop Flash Proceed to Flash Chromatography Optimized->Flash

Caption: Method development workflow from TLC screening to flash protocol.

Materials and Equipment

  • Crude Sample: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (pre-purification mixture).

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size).

  • Solvents (HPLC Grade):

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Glacial Acetic Acid (AcOH)

    • Dichloromethane (DCM, for sample loading)

  • Equipment:

    • Glass flash chromatography column or a pre-packed silica cartridge system.

    • Air pressure or pump system for solvent delivery.

    • Fraction collector or test tubes.

    • TLC plates (silica gel 60 F254).

    • UV lamp for visualization.

    • Rotary evaporator.

Detailed Purification Protocol

This protocol assumes a starting scale of approximately 500 mg of crude material. Adjust column size and solvent volumes accordingly for different scales.

Step 1: Sample Preparation (Dry Loading)

Dry loading is strongly recommended for compounds that may have limited solubility in the initial, non-polar mobile phase, as it prevents band broadening at the start of the separation.[7][8]

  • Dissolve ~500 mg of the crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., 5-10 mL of Dichloromethane or Methanol).

  • Add approximately 1-2 g of silica gel to this solution.

  • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your dry-loaded sample.

Step 2: Column Packing and Equilibration
  • Select an appropriately sized column (e.g., a 40 g silica column for 500 mg of sample).

  • If using a glass column, pack it with silica gel as a slurry in the initial mobile phase.

  • Prepare the initial mobile phase based on your TLC analysis. For an Rf of ~0.2 in 50% EtOAc/Hexane + 1% AcOH, start the column with a less polar mixture, such as 20% EtOAc in Hexanes, with 1% Acetic Acid added to the total volume.

  • Equilibrate the column by passing at least 3-5 column volumes (CV) of this initial mobile phase through the silica bed. Ensure the bed is stable and free of cracks or channels.

Step 3: Chromatography Execution

PurificationWorkflow Prep Sample Preparation (Dry Loading) Equil Column Equilibration (Low Polarity + 1% AcOH) Prep->Equil Load Carefully Load Sample Onto Column Head Equil->Load Run Run Gradient Elution (e.g., 20% -> 80% EtOAc in Hexanes) Load->Run Collect Collect Fractions (Monitor by UV or TLC) Run->Collect Analyze Analyze Fractions via TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Final Pure Product Evap->Final

Caption: Overview of the flash chromatography purification workflow.

  • Carefully add the dry-loaded sample powder to the top of the equilibrated silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Begin the elution with the initial mobile phase (20% EtOAc/Hexanes + 1% AcOH).

  • Execute a linear gradient to increase the mobile phase polarity. A typical gradient might be from 20% to 80% EtOAc in Hexanes (always maintaining 1% AcOH) over 10-15 column volumes.

  • Collect fractions throughout the run. The fraction size should be appropriate for the column dimensions; for a 40g column, 15-20 mL fractions are suitable.

  • Monitor the elution of compounds using the in-line UV detector of an automated system or by spotting fractions onto a TLC plate and visualizing under a UV lamp.

Step 4: Post-Purification
  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvents (EtOAc, Hexanes, and the volatile AcOH) under reduced pressure using a rotary evaporator to yield the purified 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Data Summary and Expected Results

The following table summarizes the key parameters for this purification protocol.

ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective polar stationary phase for normal-phase chromatography.[6]
Mobile Phase A Hexanes + 1% Acetic AcidNon-polar solvent component.
Mobile Phase B Ethyl Acetate + 1% Acetic AcidMore polar solvent for elution.[9]
Modifier 1% Acetic AcidSuppresses ionization of the carboxylic acid to prevent peak tailing.[1]
Sample Loading Dry LoadingEnsures a narrow sample band and improves resolution, especially for less soluble compounds.[7]
Elution Mode Linear Gradient (e.g., 20% to 80% B)Efficiently elutes compounds with a range of polarities while conserving time and solvent.[7]
Detection UV (254 nm) or TLCThe aromatic ring allows for UV detection; TLC provides confirmation.

A successful purification will yield a chromatogram with a well-resolved peak corresponding to the target compound, baseline-separated from earlier-eluting non-polar impurities and later-eluting polar impurities. TLC analysis of the combined, pure fractions should show a single spot.

Troubleshooting

IssuePossible CauseSuggested Solution
Peak Tailing/Streaking Insufficient acid modifier; strong analyte-silica interaction.Increase the acetic acid concentration slightly (e.g., to 1.5-2.0%). Ensure the modifier is present in both mobile phase solvents.
Poor Separation Inappropriate solvent system or gradient.Re-optimize the solvent system using TLC.[6] Run a shallower gradient to increase resolution between closely eluting compounds.
Compound Not Eluting The mobile phase is not polar enough.Increase the final concentration of the polar solvent (EtOAc) in the gradient or switch to a stronger polar solvent system, such as Methanol in Dichloromethane (with 1% AcOH).[9]
Low Recovery Irreversible binding to the silica column.This can happen if no acid modifier is used. If the issue persists, consider switching to a reversed-phase (C18) purification method.[3]

Conclusion

The described modified normal-phase flash chromatography protocol provides an effective and reliable method for the purification of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. By understanding the chemical nature of the target molecule and proactively addressing the challenges posed by the carboxylic acid group through the use of an acidic modifier, researchers can achieve high purity and good recovery. The foundational step of TLC-based method development is critical to tailoring the mobile phase and ensuring a successful preparative-scale separation.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Santai Technologies. The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Patsnap. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Buchi. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • American Chemical Society. (2014). Rapid development of flash chromatography methods. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • National Center for Biotechnology Information. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Google Patents. (2014).
  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Google Patents. (2016). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • PubChem. 6-oxopiperidine-3-carboxylic acid. [Link]

  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]

  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • Latin American Journal of Pharmacy. (2013). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. [Link]

Sources

Application

Comprehensive In Vivo Dosing and Formulation Protocol for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

As a Senior Application Scientist, I approach preclinical formulation not as a simple recipe, but as a mechanistic puzzle. The successful in vivo evaluation of a novel chemical entity (NCE) like 1-(3,4-Dimethylphenyl)-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach preclinical formulation not as a simple recipe, but as a mechanistic puzzle. The successful in vivo evaluation of a novel chemical entity (NCE) like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid requires a deep understanding of its physicochemical architecture. Poor formulation leads to erratic pharmacokinetics (PK), artificial toxicity, and ultimately, wasted animal lives and resources.

This application note provides a self-validating, scientifically grounded framework for formulating and dosing this specific compound in rodent models.

Mechanistic Physicochemical Profiling: The "Why" Behind the Formulation

A common pitfall in early-stage drug development is the misidentification of ionizable centers. At first glance, one might assume the piperidine nitrogen in this compound is basic. However, this nitrogen is incorporated into a 6-oxopiperidine (lactam) ring and conjugated directly to a 3,4-dimethylphenyl group . This structural environment delocalizes the nitrogen's lone pair, rendering it strictly non-basic.

Consequently, the molecule behaves as a lipophilic monoprotic weak acid , driven entirely by the C3-carboxylic acid (estimated pKa ~4.5).

This chemical reality dictates our entire formulation strategy:

  • Gastric Behavior (pH 1-2): The carboxylate is fully protonated (unionized). The highly lipophilic 3,4-dimethylphenyl moiety will drive rapid precipitation in the stomach.

  • Systemic Behavior (pH 7.4): The carboxylic acid is ionized, drastically increasing aqueous solubility [1].

Therefore, Intravenous (IV) formulations must leverage pH-adjustment to form an in situ sodium salt, while Oral (PO) formulations must utilize wetting agents to suspend the hydrophobic crystals for intestinal absorption [2].

Table 1: Physicochemical Parameters & Formulation Implications
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 247.29 g/mol Favorable for intestinal membrane permeability.
Ionizable Group C3-Carboxylic Acid (pKa ~4.5)Forms highly soluble sodium salts at pH > 6.0 [1].
Basic Center None (Neutral Lactam)Cannot form hydrochloride or mesylate salts.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)Requires surfactants (e.g., Tween 80) to wet the powder for PO suspensions.

Formulation Decision Matrix

FormulationWorkflow Start 1-(3,4-Dimethylphenyl)-6-oxopiperidine -3-carboxylic acid Assess Physicochemical Profiling (Weak Acid, pKa ~4.5) Start->Assess IV Intravenous (IV) Route Assess->IV PO Oral (PO) Route Assess->PO IV_Form Solubilization Strategy In situ Na+ salt formation (pH 7.4 Buffer + 5% DMSO) IV->IV_Form PO_Form Suspension Strategy 0.5% Methylcellulose + 0.2% Tween 80 PO->PO_Form Validate Self-Validation QC Visual Inspection & LC-MS/MS Check IV_Form->Validate PO_Form->Validate Proceed Proceed to In Vivo Dosing Validate->Proceed

Caption: Formulation decision matrix for lipophilic weak acids.

Self-Validating Formulation Protocols

To ensure data integrity, every formulation must act as a self-validating system. We do not dose until the physical stability of the vehicle is proven.

Protocol A: Intravenous (IV) Solution Formulation

Target: 2 mg/kg dose at a 5 mL/kg dosing volume (Final Concentration: 0.4 mg/mL). Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Phosphate Buffered Saline (PBS, pH 7.4).

  • Primary Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add the calculated volume of DMSO (5% of total volume). Vortex until the lipophilic crystals are completely dissolved.

  • Micellar Encapsulation: Add Solutol HS15 (10% of total volume). Vortex vigorously for 2 minutes. Causality: Solutol provides non-ionic micellar solubilization without the severe histamine-release toxicity associated with Cremophor EL.

  • Aqueous Titration: Slowly add PBS (pH 7.4) dropwise while continuously vortexing to reach the final volume. Causality: The pH 7.4 buffer ensures the carboxylic acid ionizes into its sodium salt, preventing precipitation upon aqueous dilution [1].

  • Self-Validation (QC Check): Centrifuge a 500 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a micro-pellet forms, the compound has crashed out. Do not dose; adjust the pH to strictly >7.0 or increase the Solutol ratio.

Protocol B: Oral (PO) Suspension Formulation

Target: 10 mg/kg dose at a 10 mL/kg dosing volume (Final Concentration: 1.0 mg/mL). Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Deionized Water.

  • Wetting Phase: Place the compound powder in a glass mortar. Add the neat Tween 80 directly to the powder. Triturate thoroughly. Causality: The lipophilic 3,4-dimethylphenyl group will repel water, causing the powder to float. Tween 80 reduces the interfacial tension, allowing proper wetting [2].

  • Dispersion: Gradually add the 0.5% MC solution while triturating to form a smooth paste, then transfer to a vial and add the remaining MC solution.

  • Homogenization: Sonicate the suspension in a cold water bath for 15 minutes to break up aggregates.

  • Self-Validation (QC Check): Withdraw 50 µL samples from the top, middle, and bottom of the suspension vial while stirring. Dilute in acetonitrile and analyze via LC-MS/MS. Dosing may only proceed if the Coefficient of Variation (CV) between the three strata is <10% , proving dose homogeneity.

In Vivo Dosing & Pharmacokinetic (PK) Workflow

Animal welfare and scientific accuracy are inextricably linked. Dosing volumes must strictly adhere to established ethical guidelines to prevent physiological stress from altering PK parameters[3].

Table 2: Maximum Recommended Dosing Volumes (Rodents)

Parameters adapted from standard good practice guidelines (Diehl et al., 2001) [3].

RouteSpeciesOptimal VolumeMaximum Volume
Intravenous (IV) Mouse (20g)5 mL/kg5 mL/kg (Bolus)
Intravenous (IV) Rat (250g)5 mL/kg5 mL/kg (Bolus)
Oral (PO) Mouse (20g)10 mL/kg10 mL/kg
Oral (PO) Rat (250g)10 mL/kg10 mL/kg
Step-by-Step PK Execution
  • Acclimation & Fasting: Acclimate animals for 7 days. For the PO cohort, fast the animals overnight (12-16 hours) prior to dosing, providing water ad libitum. Causality: Fasting removes the highly variable "food effect" (lipid-binding in the gut), which drastically skews the absorption profile of lipophilic weak acids [2].

  • Administration:

    • IV Cohort: Administer via lateral tail vein injection over 30 seconds to prevent acute venous distension.

    • PO Cohort: Administer via oral gavage using a bulb-tipped gastric needle. Ensure the suspension is actively stirring via a magnetic bar during syringe loading to maintain the validated homogeneity.

  • Serial Blood Sampling: Collect 150–200 µL of blood per timepoint (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the saphenous vein. Causality: Total blood volume removed over 24 hours must not exceed 10% of the animal's total circulating volume to prevent hypovolemic shock and altered clearance rates [3].

  • Processing: Collect blood into K2EDTA microtainers. Invert gently 5 times. Centrifuge within 15 minutes at 3,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze on dry ice. Store at -80°C until LC-MS/MS bioanalysis.

PKWorkflow Acclimation Acclimation & Fasting Dosing Administration IV: 2 mg/kg PO: 10 mg/kg Acclimation->Dosing Sampling Serial Blood Sampling (0.25h - 24h) Dosing->Sampling Processing Plasma Separation (3000g, 4°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis

Caption: Step-by-step in vivo pharmacokinetic dosing and sampling workflow.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

Method

Solubility testing protocols for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

An in-depth technical guide and protocol for evaluating the solubility profile of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid . Executive Summary & Mechanistic Rationale 1-(3,4-Dimethylphenyl)-6-oxopiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for evaluating the solubility profile of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid .

Executive Summary & Mechanistic Rationale

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a structurally complex active pharmaceutical ingredient (API) candidate characterized by a highly lipophilic domain (the 3,4-dimethylphenyl group) and an ionizable moiety (the 3-carboxylic acid).

Understanding the solubility of this compound requires a mechanistic approach to its acid-base chemistry. The carboxylic acid group typically exhibits a pKa in the range of 4.0 to 4.5. Consequently, the molecule's solubility is highly pH-dependent:

  • Gastric Conditions (pH 1.2): The carboxylic acid is fully protonated (unionized). The hydrophobic 3,4-dimethylphenyl group dominates the molecule's solvation energetics, leading to poor aqueous solubility[1].

  • Intestinal Conditions (pH 6.8): The carboxylic acid is deprotonated (ionized). The resulting negative charge facilitates ion-dipole interactions with water, significantly enhancing thermodynamic solubility[1].

To accurately classify this compound under the Biopharmaceutics Classification System (BCS) and design an effective formulation, we must establish a self-validating solubility profile. This guide outlines a tiered methodology grounded in the[2],[3], and [4].

Experimental Workflow

The following diagram illustrates the tiered approach to solubility testing, moving from rapid kinetic estimations to rigorous thermodynamic equilibrium profiling.

SolubilityWorkflow A 1. Solid Addition (Excess API) B 2. Buffer Addition (pH 1.2, 4.5, 6.8) A->B C 3. Incubation & Agitation (37°C, 24-48h, 150 rpm) B->C C->C Check pH at 24h (Adjust if ΔpH > 0.05) D 4. Phase Separation (Centrifugation at 10,000 x g) C->D E 5. HPLC-UV Analysis (Quantification of Supernatant) D->E Supernatant F 6. Solid-State Verification (XRPD of Residual Solid) D->F Residual Pellet

Thermodynamic equilibrium solubility workflow via the self-validating shake-flask method.

Step-by-Step Methodologies

Phase 1: Preliminary Apparent Solubility (OECD 105 Stepwise Procedure)

Causality: Before setting up a 48-hour equilibrium experiment, you must know the approximate solubility to ensure you add a sufficient excess of the solid. If the solid fully dissolves during the equilibrium test, you have only measured concentration, not true thermodynamic solubility[4].

  • Preparation: Weigh exactly 10.0 mg of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid into a clear glass vial.

  • Solvent Addition: Add pH 6.8 phosphate buffer in predefined increments (0.1 mL, 0.9 mL, 9.0 mL, etc.) at 20 °C.

  • Agitation: Vortex vigorously for 1 minute after each addition.

  • Observation: Visually inspect for undissolved particles against a dark background. The volume at which complete dissolution occurs defines the preliminary solubility range.

Phase 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality & Self-Validation: This is the gold standard for BCS classification[3]. Because this API is an acid, dissolving it in a weak buffer can auto-titrate the medium, lowering the pH and falsely suppressing the measured solubility. Therefore, measuring and adjusting the pH after incubation is a critical self-validating step.

  • Media Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Note: Ensure the absence of common-ions (e.g., avoid using chloride salts if the API were a hydrochloride salt, though not applicable to this free acid) to prevent artificial solubility suppression[5].

  • Sample Saturation: Add an amount of API equivalent to 5x the preliminary solubility limit into 10 mL of each buffer in triplicate.

  • Incubation: Seal vials and incubate in a shaking water bath at 37 ± 0.5 °C at 150 rpm.

  • pH Verification (Crucial Step): At 24 hours, measure the pH of the suspension. If the pH has dropped by >0.05 units (highly likely in the pH 6.8 buffer due to the carboxylic acid), adjust back to the target pH using 0.1 N NaOH. Continue incubation for another 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes at 37 °C.

    • Expert Insight: Avoid syringe filtration for highly lipophilic compounds like this one, as the 3,4-dimethylphenyl group can cause the API to non-specifically adsorb to the filter membrane, yielding falsely low solubility results.

  • Quantification: Dilute the supernatant immediately with the mobile phase to prevent precipitation upon cooling, and quantify using a validated HPLC-UV method.

  • Solid-State Verification: Recover the undissolved pellet and analyze via X-ray Powder Diffraction (XRPD).

    • Expert Insight: At pH 6.8, the free acid might convert into a sodium salt precipitate if the solubility product (Ksp) of the salt is exceeded. XRPD confirms whether the equilibrium measured belongs to the free acid or a newly formed salt[3].

Quantitative Data Presentation

Based on the physicochemical properties of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, the following table summarizes the anticipated quantitative solubility profile required for regulatory submission.

Test MediumTarget pHFinal pH (Post-Incubation)Expected Solubility (mg/mL)API State (XRPD Verification)BCS Descriptive Term
0.1 N HCl 1.21.21< 0.05Free Acid (Unionized)Practically Insoluble
Acetate Buffer 4.54.480.15 - 0.30Free Acid (Partial Ionization)Very Slightly Soluble
Phosphate Buffer 6.86.78> 5.00Free Acid (Ionized)Soluble / Freely Soluble
FaSSIF 6.56.50~ 2.50Free Acid (Micellar Solubilization)Slightly Soluble

Note: The dramatic increase in solubility at pH 6.8 confirms the compound's weakly acidic nature. If the highest therapeutic dose is completely soluble in 250 mL of aqueous media across this entire pH range, it qualifies as a "High Solubility" compound; otherwise, it defaults to Class II (Low Solubility, High Permeability)[1][2].

Quality Control & Troubleshooting

  • Degradation in Media: The 6-oxopiperidine (lactam) ring is generally stable, but extreme pH environments can theoretically trigger hydrolysis over extended periods. If the HPLC chromatogram shows secondary peaks, the API lacks adequate stability in the solubility media, and kinetic solubility methods must be substituted[2].

  • Surfactant Addition: If the compound exhibits low solubility across all physiological pH ranges, the FDA permits the use of physiologically relevant surfactants (e.g., sodium lauryl sulfate) to maintain sink conditions during subsequent dissolution testing[5].

References

  • FDA Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration.[Link]

  • USP <1236> Solubility Measurements. United States Pharmacopeia. [Link]

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development.[Link]

  • FDA Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the synthesis and scale-up...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the synthesis and scale-up of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid .

The synthesis of N -aryl lactams is notoriously more challenging than that of acyclic secondary amides due to the rigid geometry and reduced nucleophilicity of the nitrogen atom[1]. To bypass the harsh conditions and low yields of traditional condensation routes, the industry standard relies on a highly efficient two-step convergent route: the Palladium-catalyzed Buchwald-Hartwig C–N Cross-Coupling of ethyl 6-oxopiperidine-3-carboxylate with 4-bromo-1,2-dimethylbenzene, followed by ester saponification[1].

Experimental Workflow

Workflow A Ethyl 6-oxopiperidine- 3-carboxylate + 4-Bromo-o-xylene B Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C (C-N Coupling) A->B C Ethyl 1-(3,4-dimethylphenyl)- 6-oxopiperidine-3-carboxylate B->C Step 1 D LiOH, THF/H2O, RT (Saponification) C->D E 1-(3,4-Dimethylphenyl)- 6-oxopiperidine- 3-carboxylic acid D->E Step 2

Caption: Two-step convergent synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Buchwald-Hartwig N-Arylation

Objective: Couple ethyl 6-oxopiperidine-3-carboxylate with 4-bromo-1,2-dimethylbenzene.

  • Preparation: To an oven-dried Schlenk flask, add ethyl 6-oxopiperidine-3-carboxylate (1.0 equiv, limiting reagent), 4-bromo-1,2-dimethylbenzene (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and anhydrous Cs2​CO3​ (1.5 equiv).

  • Degassing: Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times. Causality: Trace oxygen rapidly oxidizes the electron-rich Xantphos ligand, irreversibly killing the active Pd(0) catalyst.

  • Reaction: Add anhydrous, sparged 1,4-dioxane to achieve a 0.2 M concentration. Heat the mixture to 100 °C and stir vigorously for 12–16 hours.

  • Validation Check:

    • Visual: The reaction should maintain a dark red/brown hue. A sudden shift to opaque black indicates palladium precipitation (catalyst death).

    • Analytical: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is complete when the starting lactam is consumed and the product mass is observed ( [M+H]+=276.2 ).

  • Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Ester Saponification

Objective: Hydrolyze the ethyl ester to yield the final carboxylic acid.

  • Reaction: Dissolve the purified intermediate in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M). Add LiOH⋅H2​O (3.0 equiv) in one portion. Stir at room temperature for 4 hours.

  • Validation Check: Run an LC-MS or TLC. The ester ( [M+H]+=276.2 ) must be completely converted to the highly polar acid ( [M+H]+=248.1 ).

  • Workup: Remove THF/MeOH under reduced pressure. Dilute the aqueous layer with water and wash once with MTBE to extract lipophilic impurities.

  • Precipitation: Cool the aqueous layer to 0 °C. Slowly acidify to pH 3.5–4.0 using 1M HCl under vigorous stirring.

  • Isolation: Filter the resulting white crystalline solid, wash with cold water, and dry under high vacuum at 50 °C.

Quantitative Data: Catalyst System Optimization

Choosing the correct catalyst system is the difference between a 15% yield and a 92% yield. The table below summarizes our internal optimization data for the Step 1 coupling.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Mechanistic Causality
Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane 100 >99 92 Optimal bite angle (~111°) forces geometry that accelerates reductive elimination.
Pd(OAc)2​ / BINAP Cs2​CO3​ Toluene1006558Narrower bite angle leads to sluggish catalytic turnover.
Pd2​(dba)3​ / XPhos K3​PO4​ t -Amyl-OH904538Extreme steric bulk of XPhos hinders the coordination of the bulky lactam.
CuI / DMEDA K2​CO3​ DMF1102515Standard Ullmann conditions fail due to the poor nucleophilicity of the lactam[2].

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig coupling yield is stalling below 50%, and I am recovering unreacted starting material. How can I drive it to completion? A1: Lactams are exceptionally poor nucleophiles compared to standard secondary amines because the nitrogen lone pair is delocalized into the adjacent carbonyl group. This makes the transmetalation step of the catalytic cycle highly unfavorable. Solution: You must use a bidentate phosphine ligand with a wide bite angle, such as Xantphos [1]. Xantphos forces the palladium intermediate into a distorted geometry that drastically lowers the activation energy for the final, rate-limiting reductive elimination step. If you are already using Xantphos and stalling, your solvent is likely wet, or trace oxygen is causing catalyst deactivation (see diagram below).

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Deact Catalyst Deactivation (O2 / H2O exposure) Pd0->Deact Trace O2 TransMet Transmetalation (Lactam + Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim TransMet->Deact Hydrolysis of Pd-N bond RedElim->Pd0 Catalytic Turnover

Caption: Productive Buchwald-Hartwig catalytic cycle vs. pathways of catalyst deactivation.

Q2: I am observing significant ester hydrolysis (formation of the carboxylic acid) during the cross-coupling step, which ruins my chromatography. How do I prevent this? A2: This is a classic side-reaction caused by wet base. Cesium carbonate ( Cs2​CO3​ ) is highly hygroscopic. At 100 °C in dioxane, trace amounts of water react with the carbonate to generate hydroxide ions ( OH− ), which prematurely saponify your ethyl ester before or after coupling. Solution: Flame-dry your reaction flask and dry the Cs2​CO3​ under high vacuum at 150 °C for at least 4 hours prior to use. Store it in a nitrogen-filled glovebox.

Q3: After the saponification step, adjusting the pH yields a gummy, sticky oil instead of a crystalline solid. What is wrong with my workup? A3: The target molecule, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, has an amphiphilic nature—a highly polar lactam-acid "head" and a lipophilic dimethylphenyl "tail". If you drop the pH too rapidly or too low (pH < 2), the molecule acts like a surfactant and undergoes liquid-liquid phase separation ("oiling out") rather than forming a crystalline lattice. Solution: Adjust the aqueous layer very slowly to pH 3.5–4.0 using 1M HCl while stirring vigorously at 0 °C. If it still oils out, do not attempt to scratch the flask. Instead, extract the milky oil into Ethyl Acetate, dry over Na2​SO4​ , concentrate to a minimal volume, and recrystallize by slowly layering with Heptane (1:2 EtOAc/Heptane ratio) at reflux, then cooling slowly to room temperature.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 2016, 116 (19), 12564–12649.

  • Yin, J.; Buchwald, S. L. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos can be Trans-Chelating in a Palladium Complex". Journal of the American Chemical Society, 2002, 124 (21), 6043–6048.

  • Lan, J. et al. "A simple copper salt catalyzed N-arylation of amines, amides, imides, and sulfonamides with arylboronic acids". Chemical Communications, 2004, 2504-2505.

Sources

Optimization

Troubleshooting impurities in 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid reactions

An advanced technical support guide for researchers, scientists, and drug development professionals. Technical Support Center: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid This guide provides in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

This guide provides in-depth troubleshooting for the synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a key intermediate in pharmaceutical development. We will address common impurities, yield issues, and purification challenges by dissecting the reaction mechanism and offering validated solutions.

Overview of the Synthetic Pathway

The synthesis of the target molecule is typically achieved through a multi-step process, which can be performed sequentially or as a one-pot reaction. The core transformation involves an initial Michael addition followed by an intramolecular cyclization to form the lactam ring, and a final hydrolysis step.

G cluster_intermediates Key Intermediates & Product cluster_impurities Common Impurities A 3,4-Dimethylaniline C Michael Adduct (Linear Amino-diester) A->C Step 1: Michael Addition (Base or Acid Catalyst) Imp1 Unreacted Starting Materials B Diethyl Itaconate (or similar Michael acceptor) B->C D Ethyl 1-(3,4-Dimethylphenyl) -6-oxopiperidine-3-carboxylate C->D Step 2: Intramolecular Amide Cyclization (Heat) Imp2 Dimerization/ Oligomerization C->Imp2 Side Reaction Imp3 Incomplete Cyclization C->Imp3 Stalls E Final Product 1-(3,4-Dimethylphenyl)-6-oxopiperidine -3-carboxylic acid D->E Step 3: Ester Hydrolysis (e.g., NaOH, then H+) Imp4 Incomplete Hydrolysis D->Imp4 Stalls Imp5 Ring-Opened Amide E->Imp5

Caption: General synthetic pathway and points of impurity formation.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My initial Michael addition is sluggish and my yield of the intermediate adduct is low. What's happening?

Plausible Causes:

  • Insufficient activation of the Michael acceptor.

  • Low nucleophilicity of the aniline.

  • Inappropriate choice of solvent or catalyst.

  • Steric hindrance from the dimethylphenyl group.

Mechanistic Explanation & Diagnostic Strategy: The Michael addition is a conjugate addition of a nucleophile (the aniline) to an α,β-unsaturated carbonyl compound.[1][2] The reaction rate is highly dependent on the electrophilicity of the β-carbon of the acceptor and the nucleophilicity of the donor. 3,4-Dimethylaniline is a relatively weak nucleophile compared to aliphatic amines. The reaction often requires a catalyst to proceed efficiently.

  • Diagnosis: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If you observe significant amounts of unreacted 3,4-dimethylaniline and the Michael acceptor even after prolonged reaction times, the reaction is stalled.

Proposed Solutions:

  • Catalyst Choice: While the reaction can proceed without a catalyst at high temperatures, this often leads to side products. The use of a mild Lewis acid or a protic acid (like acetic acid) can activate the carbonyl group of the Michael acceptor, making the β-carbon more electrophilic.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates that may form during the reaction, but protic solvents like ethanol or isopropanol can facilitate proton transfer steps inherent in some mechanisms. An empirical screen of solvents is recommended.

  • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C) while monitoring for product formation versus impurity generation.

Question 2: I'm observing a significant byproduct with a mass corresponding to the linear amino-diester, even after the cyclization step. How can I drive the lactam formation to completion?

Plausible Causes:

  • Insufficient temperature or reaction time for cyclization.

  • The equilibrium between the linear intermediate and the cyclic lactam is unfavorable under the current conditions.

  • The leaving group (alkoxide from the ester) is not being effectively removed.

Mechanistic Explanation & Diagnostic Strategy: The cyclization is an intramolecular nucleophilic acyl substitution where the secondary amine attacks one of the ester carbonyls to form the six-membered lactam ring.[3][4] This is often the rate-limiting step and is typically driven by heat. The reaction is an equilibrium; to drive it forward, the alcohol byproduct (e.g., ethanol) should ideally be removed.

  • Diagnosis: The linear intermediate (Michael adduct) can be readily identified by LC-MS. In the ¹H NMR spectrum, it will lack the characteristic broad singlet of the lactam N-H proton (typically δ 7.5-8.5 ppm) and will show distinct signals for two separate ethyl ester groups, if diethyl itaconate was used.

Proposed Solutions:

  • Thermal Driving Force: Ensure the reaction temperature is high enough to overcome the activation energy for cyclization. Refluxing in a high-boiling solvent like toluene or xylene is common.

  • Byproduct Removal: If feasible, use a Dean-Stark apparatus to remove the alcohol byproduct as it forms, which will shift the equilibrium towards the cyclized product according to Le Châtelier's principle.

  • Base Catalysis: While heat is the primary driver, a mild, non-nucleophilic base can sometimes facilitate the deprotonation of the amine, increasing its nucleophilicity for the intramolecular attack. However, this must be done with caution to avoid side reactions like ester hydrolysis.[5]

Question 3: My final hydrolysis step is messy. I'm getting my desired product, but also unreacted ester and a new impurity I can't identify. What are my options?

Plausible Causes:

  • Incomplete Hydrolysis: Insufficient base, water, or reaction time.

  • Lactam Ring Opening: The amide bond of the piperidone ring is also susceptible to hydrolysis under harsh conditions (high temperature, high base concentration), leading to a ring-opened amino acid derivative.[6][7]

  • Decarboxylation: If the hydrolysis is run under harsh acidic conditions and high heat, the β-keto acid structure (in the enol form) can be prone to decarboxylation.

Mechanistic Explanation & Diagnostic Strategy: Saponification is the base-mediated hydrolysis of the ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid.[8] The lactam, being an amide, is significantly more stable to hydrolysis than the ester. However, it is not completely inert. Forcing the conditions to hydrolyze a sterically hindered or unreactive ester can inadvertently lead to the cleavage of the lactam itself.

  • Diagnosis:

    • Unreacted Ester: Easily identified by LC-MS (different mass) and ¹H NMR (presence of ethyl/methyl signals).

    • Ring-Opened Impurity: This will have the same mass as the starting lactam-ester after taking up one molecule of water (M + 18). Its NMR will be complex but will lack the constrained piperidine ring protons and the lactam N-H.

    • Decarboxylation Product: Will have a mass of (M - 44) compared to the final product.

G start Problem: Mixed products during hydrolysis check_ester Is unreacted ester present? (Check LC-MS for starting material mass) start->check_ester check_ring_open Is there a peak at M+18 (relative to lactam-ester)? check_ester->check_ring_open No increase_cond Solution: - Increase NaOH equivalents - Increase reaction time/temp moderately - Add a co-solvent (e.g., MeOH) check_ester->increase_cond Yes decrease_cond Probable Cause: Lactam Ring Opening Solution: - Decrease reaction temperature - Use minimum necessary NaOH - Switch to milder conditions (e.g., LiOH in THF/H2O) check_ring_open->decrease_cond Yes product Clean Product check_ring_open->product No increase_cond->product decrease_cond->product

Caption: Troubleshooting decision tree for the hydrolysis step.

Proposed Solutions:

  • Milder Conditions: Instead of NaOH/KOH in refluxing ethanol, consider using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or slightly elevated temperatures (40-50°C). LiOH is often more selective for ester hydrolysis in the presence of amides.

  • Stoichiometry Control: Use a precise amount of base (e.g., 1.1 - 1.5 equivalents). Excess base significantly increases the risk of lactam cleavage.

  • Reaction Monitoring: Follow the reaction closely by TLC or HPLC. Quench the reaction with acid as soon as the starting ester is consumed to prevent over-reaction.

Key Impurity Profile

This table summarizes common impurities, their likely origin, and key analytical data points to aid in their identification.

Impurity Name/StructureProbable OriginMolecular Weight ( g/mol )Expected [M+H]⁺Key ¹H NMR / Analytical Signature
3,4-Dimethylaniline Unreacted Starting Material121.18122.2Aromatic signals matching the starting material; absence of piperidine ring protons.
Linear Michael Adduct Incomplete Cyclization321.41 (for diethyl ester)322.4Absence of lactam N-H proton; presence of two distinct ethyl ester signals (2x q, 2x t).
Ethyl Ester Precursor Incomplete Hydrolysis289.37290.4Presence of ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm).
Ring-Opened Product Lactam Cleavage279.31280.3Complex aliphatic region; loss of constrained ring structure and lactam N-H proton.

Validated Experimental Protocols

Protocol 1: Optimized Saponification using Lithium Hydroxide

This protocol is designed to selectively hydrolyze the C3-ester while minimizing the risk of lactam ring opening.

  • Dissolution: Dissolve Ethyl 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v) to a concentration of 0.1 M.

  • Reagent Addition: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 45°C and stir. Monitor the disappearance of the starting material by TLC (Typical mobile phase: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete in 4-8 hours.

  • Workup (Quenching): Cool the reaction mixture to 0°C in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) dropwise to adjust the pH to ~2-3. The product will precipitate as a white solid.

  • Isolation: Stir the slurry for 30 minutes at 0°C. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (2x volume) and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the purified solid under high vacuum at 40°C to a constant weight.

Protocol 2: HPLC Method for In-Process Control

This method is suitable for monitoring the progress of all reaction steps.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL

References

  • Patents CN106831540A : Provides a preparation method for (S)-3-piperidine carboxylic acid, detailing hydrolysis and purification steps.

  • US Patent US20080269495A1 : Describes processes for preparing pure piperidine carboxylic acid compounds, including purification via salt formation and hydrolysis methods.

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate : Discusses side products and optimization of reaction conditions in piperidine synthesis.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : A review covering various synthetic routes to piperidine derivatives, including cyclization reactions.

  • Piperidine Synthesis : A review of methods for preparing piperidines, including Dieckmann condensation and other cyclization strategies.

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid : Details methods for activating carboxylic acids, which is relevant to understanding side reactions.

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids : Highlights challenges in the hydrolysis of sterically hindered piperidine esters.

  • 6-Oxopiperidine-3-carboxylic acid | ChemScene : Provides chemical properties for the core piperidone carboxylic acid structure.

  • Synthesis of (a) 1-(3'-Amino-4',6'-dimethylphenyl)-piperidine : A related synthesis that provides context for reactions involving substituted anilines and piperidine rings.

  • Chemistry of Amides : Discusses the relative stability and hydrolysis of amides, relevant to lactam ring integrity.

  • Michael Addition Reaction and Conjugate Addition : Provides a detailed mechanistic overview of the key C-C bond-forming reaction.

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis : Details the fundamentals of intramolecular amide bond formation (cyclization).

  • Derivatives of Carboxylic Acids : Compares the reactivity of different carboxylic acid derivatives, including esters and amides.

  • Side reactions in peptide synthesis: An overview : Discusses unwanted cyclization and racemization reactions relevant to amide bond formation.

  • Michael Addition - Organic Chemistry Portal : A summary of Michael donors and acceptors and the reaction mechanism.

  • Michael reaction - Wikipedia : A comprehensive overview of the Michael reaction, its mechanism, and variants.

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction : An educational resource detailing the mechanism of Michael additions.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Welcome to the technical support center for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for overcoming the common yet significant challenge of its poor aqueous solubility. By understanding the physicochemical properties of this molecule and applying fundamental principles of formulation science, you can effectively enhance its solubility for a wide range of experimental and developmental applications.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid that contribute to its poor water solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties inherent in its structure.

  • Hydrophobic Components: The 3,4-dimethylphenyl group is a significant contributor to the molecule's hydrophobicity. The two methyl groups and the phenyl ring create a large, nonpolar region that is not readily solvated by water.

  • Hydrophilic Components: The carboxylic acid group (-COOH) and the amide within the 6-oxopiperidine ring are the primary hydrophilic moieties. These groups are capable of forming hydrogen bonds with water.

  • Zwitterionic Potential: The molecule possesses both an acidic carboxylic acid group and a basic tertiary amine within the piperidine ring (once the amide is considered). At a specific pH, known as the isoelectric point (pI), the molecule can exist as a zwitterion with both a positive and negative charge, which often leads to minimal aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.[1]

Q2: I'm struggling to dissolve the compound in my aqueous buffer for an in vitro assay. What is the first and most critical step I should take?

A2: The most immediate and impactful step is to adjust the pH of your solvent.[1] The solubility of ionizable compounds like this one is highly pH-dependent.[2]

  • Mechanism: The carboxylic acid group has an acidic pKa, while the piperidine nitrogen has a basic pKa. By shifting the pH of the solution away from the compound's isoelectric point, you can ensure that the molecule exists predominantly in a more soluble, charged form.[3]

    • Acidification (Lowering the pH): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, leading to a net positive charge on the molecule. This cationic species is generally more water-soluble.

    • Alkalinization (Increasing the pH): Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid, resulting in a negatively charged carboxylate ion. This anionic species is typically significantly more soluble in water.[4]

Troubleshooting Flowchart for Initial pH Adjustment:

start Compound Insoluble in Aqueous Buffer ph_check Is the buffer pH adjustable for your experiment? start->ph_check adjust_ph Systematically adjust pH away from neutral. Try pH 2-3 and pH 8-9 initially. ph_check->adjust_ph Yes no_adjust pH must remain fixed. Proceed to advanced methods. ph_check->no_adjust No observe Observe for Dissolution adjust_ph->observe success Solubility Achieved observe->success Clear Solution failure Still Insoluble. Proceed to advanced methods. observe->failure Solid Remains

Caption: Initial troubleshooting workflow for solubility issues.

Advanced Troubleshooting Guides

If pH adjustment alone is insufficient or not compatible with your experimental conditions, several advanced techniques can be employed.

Q3: pH adjustment helped, but I need a higher concentration. How can I further enhance solubility?

A3: The use of co-solvents is a powerful and widely used technique to increase the solubility of poorly soluble drugs.[5][6]

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules.[7]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), particularly PEG 400[8]

Protocol: Co-solvent Screening for Stock Solution Preparation

  • Preparation: Weigh 5 mg of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid into several separate glass vials.

  • Solvent Addition: To each vial, add a different co-solvent (e.g., DMSO, Ethanol, PEG 400) in small, incremental volumes (e.g., 50 µL).

  • Dissolution: After each addition, vortex the vial vigorously for 1-2 minutes. Gentle warming (e.g., to 37°C) can be applied to aid dissolution, but be cautious of potential compound degradation.[1]

  • Observation: Identify the co-solvent that dissolves the compound at the highest concentration with the smallest volume.

  • Aqueous Dilution: Once a concentrated stock is prepared in the chosen co-solvent, it can be serially diluted into your aqueous buffer.

    • Pro-Tip: To avoid precipitation upon dilution, add the aqueous buffer to your co-solvent stock dropwise while vortexing, rather than the other way around.[1]

Q4: Can I improve solubility without using organic solvents?

A4: Yes, complexation with cyclodextrins is an excellent solvent-free approach to enhance the solubility of hydrophobic compounds.[9][]

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] The hydrophobic dimethylphenyl portion of your molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[12] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the compound.[9][11]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Protocol: Solubility Enhancement via Cyclodextrin Complexation

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v HP-β-CD).

  • Compound Addition: Add an excess amount of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the extent of solubility enhancement.

Solubility Enhancement Strategy Selection:

start Initial Solubility Issue ph_adjust pH Adjustment (Fastest, First-line) start->ph_adjust cosolvent Co-solvency (For High Conc. Stocks) ph_adjust->cosolvent Insufficient surfactant Surfactant Micellization (Formulation Aid) ph_adjust->surfactant Formulation Context cyclodextrin Cyclodextrin Complexation (Solvent-free, In vivo) cosolvent->cyclodextrin Organic Solvent Undesirable solid_dispersion Solid Dispersion (For Solid Dosage Forms) cyclodextrin->solid_dispersion Need Solid Formulation

Caption: Decision tree for selecting a solubility enhancement method.

Q5: For solid dosage form development, what are the most suitable techniques?

A5: For solid formulations, salt formation and solid dispersions are two of the most effective and widely used strategies.[13][14]

  • Salt Formation:

    • Mechanism: Reacting the carboxylic acid moiety with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) creates a salt. Salts generally have higher aqueous solubility and faster dissolution rates than their corresponding free acid forms.[15][16][17] The formation of a salt from a weak acid increases solubility primarily through the creation of charged, ionized species which are more soluble in aqueous environments.[4]

    • Considerations: The choice of the counter-ion is critical and can influence the salt's stability, hygroscopicity, and manufacturability.[13] A thorough salt screening study is recommended.

  • Solid Dispersion:

    • Mechanism: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[18][19] The drug can be dispersed in a molecularly amorphous or crystalline form. This approach enhances solubility by reducing particle size to a molecular level, improving wettability, and preventing drug recrystallization.[20]

    • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[14]

    • Preparation Methods:

      • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated.[20]

      • Fusion (Melting) Method: The drug and carrier are melted together and then rapidly cooled.[18]

      • Hot-Melt Extrusion: A more advanced and scalable version of the fusion method.

Q6: I've noticed my compound precipitates out of my co-solvent/buffer mixture over time. What can I do?

A6: This is a common issue indicating that you are creating a supersaturated solution that is not thermodynamically stable. The addition of surfactants can help maintain solubility.

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic portion of your drug can partition into the micellar core, effectively keeping it solubilized in the aqueous medium.[22][23]

  • Common Surfactants:

    • Tween® 80 (Polysorbate 80)

    • Sodium Lauryl Sulfate (SLS)

    • Cremophor® EL[22]

Data Summary Table: Comparison of Solubility Enhancement Techniques

TechniqueMechanismTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group.[4]10 - 1,000Simple, rapid, and cost-effective.[24]Only for ionizable compounds; pH change may affect compound stability or biological activity.
Co-solvency Reduces solvent polarity.[7]10 - 500+[25]High solubilization capacity; easy to prepare.[26]Potential for in vivo toxicity; precipitation upon dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic moiety.[12]5 - 200Low toxicity (especially modified CDs); suitable for parenteral formulations.[]Limited by stoichiometry; can be expensive.
Salt Formation Creates a more soluble ionic species.[15]10 - 1,000+Significant increase in dissolution rate; established regulatory pathway.[13][16]Not all compounds form stable salts; can be hygroscopic.
Solid Dispersion Molecular dispersion in a hydrophilic carrier.[18]10 - 500Enhances both solubility and dissolution rate.[20]Can be physically unstable (recrystallization); manufacturing can be complex.
Surfactant Micellization Entrapment within micelles.[21]5 - 100Can stabilize supersaturated solutions; improves wetting.[23]Potential for GI irritation; dilution below CMC can cause precipitation.[23]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds - Benchchem. (2025). BenchChem.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro University.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information.
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.). BOC Sciences.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release - Ijisrt.Com. (2023, September 15). International Journal of Innovative Science and Research Technology.
  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - IJPPR. (2021, June 15). International Journal of Pharma and Bio Sciences.
  • Salt formation to improve drug solubility - PubMed. (2007, July 30). National Center for Biotechnology Information.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Journal of Emerging Technologies and Innovative Research.
  • Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis - PubMed. (2014, August 15). National Center for Biotechnology Information.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed. (2018, April 15). National Center for Biotechnology Information.
  • Salt formation to improve drug solubility - Sign-in. (n.d.). Novartis.
  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem. (n.d.). BenchChem.
  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate.
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University.
  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8). ResearchGate.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1). Taylor & Francis Online.
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.). National Center for Biotechnology Information.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.). National Center for Biotechnology Information.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI. (2025, December 26). MDPI.
  • Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC. (n.d.). National Center for Biotechnology Information.
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). MDPI.
  • “Solubility enhancement techniques for novel Drugs.” - IJNRD.org. (2024, December 12). International Journal of Novel Research and Development.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27). Reddit.
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). GSC Biological and Pharmaceutical Sciences.
  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (2025, November 27). Pearson.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Advanced Research and Reviews.
  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). Auburn University.

Sources

Optimization

Technical Support Center: HPLC Retention Time Optimization for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 1-(3,4-Dimethylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible HPLC methods for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid .

To optimize retention time ( tR​ ), we must first deconstruct the molecule's physicochemical profile. This compound presents a unique chromatographic challenge due to its structural dichotomy:

  • 3,4-Dimethylphenyl group: Highly hydrophobic, driving strong retention on reversed-phase (RP) stationary phases.

  • 6-Oxopiperidine (Lactam) ring: A polar, neutral moiety capable of acting as both a hydrogen bond donor and acceptor.

  • 3-Carboxylic acid group: A highly ionizable moiety with an estimated pKa​ of 3.5–4.5.

Because of this carboxylic acid group, the molecule's ionization state—and consequently its retention behavior—is hyper-sensitive to the mobile phase pH[1]. The troubleshooting guides and protocols below are designed to establish a self-validating system that eliminates retention time drift and ensures method ruggedness.

Diagnostic Workflow: Isolating Retention Time Shifts

When retention time irreproducibility occurs, the most critical diagnostic step is determining whether the failure is chemical or mechanical. We utilize the void volume ( T0​ )—the time it takes for an unretained molecule to pass through the system—as our primary diagnostic marker[2].

HPLC_Troubleshooting Start Retention Time Shift Detected CheckT0 Check Void Volume (T0) Is T0 Constant? Start->CheckT0 T0Constant Yes: T0 is Constant (Chemical Issue) CheckT0->T0Constant Yes T0Variable No: T0 is Variable (Hardware Issue) CheckT0->T0Variable No pHCheck Check Mobile Phase pH Target: pH < 2.5 T0Constant->pHCheck ColumnCheck Check Column Equilibration Phase Collapse? T0Constant->ColumnCheck PumpCheck Check Pump Flow Rate & Proportioning Valves T0Variable->PumpCheck LeakCheck Inspect for System Leaks (Fittings, Seals) T0Variable->LeakCheck

Diagnostic workflow for isolating chemical vs. hardware causes of HPLC retention time shifts.

Expert Troubleshooting FAQs

Q1: Why does the retention time of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid drift continuously across sequential injections? A1: This is almost certainly a pH control failure. The carboxylic acid group has a pKa​ near 4.0. If your mobile phase pH is unbuffered or set near this pKa​ (e.g., pH 4.0 acetate buffer), the molecule exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[1]. Minute fluctuations in the mobile phase pH will drastically shift the analyte's partitioning behavior. Causality & Fix: To stabilize retention, you must operate at least 2 pH units away from the pKa​ . Buffer the mobile phase to pH 2.0 (using 0.1% Trifluoroacetic Acid or Formic Acid) to ensure the molecule is 100% protonated and neutral, driving robust and predictable retention on a C18 column.

Q2: The retention time suddenly jumped to a new value between analytical campaigns. Is this a method or instrument issue? A2: You must differentiate this using your T0​ marker. If T0​ shifted proportionally with the analyte, you have a hardware issue—likely a failing pump check valve, a worn seal causing micro-leaks, or an incorrect flow rate input[3]. If T0​ remains constant but the analyte's retention factor ( k′ ) jumped, it is a chemical issue[2]. For this specific molecule, sudden chemical jumps often occur due to inadequate column equilibration after a gradient run, or switching to a column with a different end-capping profile that alters secondary silanol interactions.

Q3: I tried using a 100% aqueous mobile phase to increase the retention of this polar acid, but my peaks suddenly eluted near the void volume with terrible shape. What happened? A3: You induced "phase collapse" (or ligand matting). Standard C18 alkyl chains are highly hydrophobic. In highly aqueous conditions (<5% organic modifier), the C18 ligands fold onto themselves to minimize contact with the polar mobile phase[4]. This physically hides the hydrophobic binding sites from the 3,4-dimethylphenyl group of your analyte, causing it to wash straight through the column[5]. Causality & Fix: Never drop below 5% organic modifier on a standard C18 column. If you must use highly aqueous conditions, switch to an AQ-type (polar-embedded) C18 column designed to resist phase collapse[4].

Q4: How does the choice between Methanol (MeOH) and Acetonitrile (MeCN) impact the chromatography of this oxopiperidine derivative? A4: Acetonitrile is an aprotic solvent with lower viscosity, which generally yields lower backpressure and sharper peaks due to faster mass transfer kinetics. However, Methanol is a protic solvent. It can actively hydrogen-bond with both the oxopiperidine (lactam) carbonyl and the carboxylic acid. This secondary H-bonding interaction often provides unique selectivity and can sometimes stabilize the peak shape of polar amides better than MeCN, albeit at the cost of slightly broader peaks and higher system pressure.

Quantitative Data: Impact of Method Parameters on Retention

The following table summarizes how mobile phase chemistry dictates the retention factor ( k′ ) and peak integrity of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

Mobile Phase pHOrganic ModifierAnalyte Ionization StatePredicted Retention ( k′ )Peak Shape & Stability
pH 2.0 (0.1% TFA)40% MeCNFully Protonated (Neutral)High ( k′>5 )Excellent; highly stable tR​
pH 4.0 (Acetate)40% MeCNPartial (~50% Ionized)Variable / UnstableBroad, tailing, drifting tR​
pH 7.0 (Phosphate)40% MeCNFully Ionized (Anionic)Low ( k′<1 )Sharp but poorly retained
pH 2.0 (0.1% TFA)40% MeOHFully Protonated (Neutral)Moderate-HighExcellent; unique H-bonding selectivity

Step-by-Step Methodology: Self-Validating Optimization Protocol

To guarantee trustworthiness, the following protocol builds system suitability testing (SST) directly into the optimization workflow. This ensures that any future retention time shifts can be immediately diagnosed.

Step 1: System Suitability and Void Volume ( T0​ ) Determination

  • Prepare a 50 µg/mL solution of Uracil (an unretained marker in RP-HPLC).

  • Inject 5 µL of the Uracil standard at your target flow rate (e.g., 1.0 mL/min).

  • Record the elution time. This is your exact T0​ . Document this value; it is the baseline metric for diagnosing future hardware vs. chemical failures[2].

Step 2: Mobile Phase Preparation (Strict pH Control)

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure HPLC-grade water (0.1% v/v). This yields a pH of ~2.0, ensuring the 3-carboxylic acid group is fully protonated.

  • Organic Phase (B): Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile (0.1% v/v).

Step 3: Column Selection & Equilibration

  • Install a fully end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm) to suppress secondary interactions between the analyte's lactam ring and residual surface silanols.

  • Flush the column with 10 column volumes (CV) of 100% Mobile Phase B to clean the phase.

  • Equilibrate with 20 CV of the starting gradient composition (e.g., 95% A / 5% B) to ensure complete stationary phase solvation and prevent phase collapse[4].

Step 4: Scouting Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Inject the 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid sample.

  • Record the retention time ( tR​ ). Calculate the exact mobile phase composition at the time of elution, factoring in the system's dwell volume.

Step 5: Isocratic Transfer & Robustness Validation

  • Set the HPLC to an isocratic hold at the calculated elution composition from Step 4. Adjust the %B until the analyte elutes with a retention factor ( k′ ) between 3 and 10[5].

  • Validation: Perform 6 replicate injections. The method is considered robust and validated if the Relative Standard Deviation (RSD) of the retention time is < 0.5%.

References[1] Title: Why Does Retention Time Shift? | HPLC Tip

Source: Phenomenex / HPLC Knowledge Center URL: [Link]2] Title: Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach Source: Chromatography Today URL: ]">https://www.chromatographytoday.com[3] Title: The LCGC Blog: Retention Shifts in HPLC Source: Chromatography Online URL: ]">https://www.chromatographyonline.com[4] Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: HPLC.eu URL: ]">https://www.hplc.eu[5] Title: How to Increase Retention - How to use analytical columns Source: GL Sciences Technical Support URL: [Link]

Sources

Troubleshooting

Resolving co-elution issues with 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid in chromatography

Technical Support Center: Chromatography Solutions Guide: Resolving Co-elution Issues with 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid This guide provides in-depth troubleshooting strategies and methodologie...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions

Guide: Resolving Co-elution Issues with 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

This guide provides in-depth troubleshooting strategies and methodologies for resolving chromatographic co-elution issues involving the compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals familiar with HPLC/UHPLC principles.

Section 1: Understanding the Molecule - The Key to Resolution

Effective troubleshooting begins with a fundamental understanding of the analyte's physicochemical properties. 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid possesses distinct features that dictate its behavior in a chromatographic system.

  • Acidic Moiety: The presence of a carboxylic acid group makes this molecule's charge state highly dependent on the mobile phase pH.[1][2][3]

  • Hydrophobic Character: The 3,4-dimethylphenyl group imparts significant hydrophobicity, promoting retention in reversed-phase (RP) systems.

  • Polarity Balance: The molecule contains both a polar, ionizable carboxylic acid and a non-polar aromatic ring, which can lead to complex retention behavior and potential for peak tailing on certain stationary phases.[4]

Predicted Physicochemical Properties:

PropertyEstimated ValueChromatographic Implication
pKa ~4.5The molecule's charge and polarity will change dramatically around this pH. For robust methods, the mobile phase pH should be set at least 1.5-2 units away from this value (i.e., <3.0 or >6.0).[1][5]
logP ~2.5 - 3.5Indicates good retention on standard reversed-phase columns like C18 and C8.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my peak shape for this compound poor (tailing or fronting)?

A1: Poor peak shape is often related to secondary interactions or operating too close to the compound's pKa.[5]

  • pH Near pKa: If the mobile phase pH is close to the molecule's pKa (~4.5), a mixture of ionized (more polar) and non-ionized (more hydrophobic) forms will exist, leading to peak broadening or splitting.[2][5]

  • Silanol Interactions: On silica-based columns, residual acidic silanol groups can interact with the polar regions of your molecule, causing peak tailing.[6] This is especially prevalent at mid-range pH where silanols are ionized.

Q2: What is a good starting point for method development (column and mobile phase)?

A2: A robust starting point for this molecule would be a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rationale: The low pH ensures the carboxylic acid is fully protonated (non-ionized), maximizing its retention and promoting a single, sharp peak shape.[1][3] Acetonitrile is often a good starting organic modifier due to its low viscosity and UV transparency.[7]

Q3: My compound is co-eluting with an impurity. What is the first parameter I should change?

A3: The most powerful tool for changing the selectivity of ionizable compounds is the mobile phase pH.[1][2][3] A small change in pH can cause a significant shift in the retention time of your target compound, while potentially having a different effect on the co-eluting impurity, thereby achieving resolution.

Section 3: Systematic Troubleshooting Guide for Co-elution

Co-elution occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[8] The key to resolving this is to alter the selectivity (α) of the chromatographic system.

Symptom: Co-elution with a Structurally Similar, Non-polar Impurity

Plausible Cause: The impurity and the main compound have very similar hydrophobicity, leading to nearly identical retention times on a standard C18 phase.

Troubleshooting Workflow:

The logical flow for tackling this issue involves systematically changing parameters that influence selectivity.

CoElution_NonPolar start Start: Co-elution with Non-polar Impurity change_modifier Change Organic Modifier (ACN to MeOH or vice-versa) start->change_modifier resolved Resolution Achieved change_modifier->resolved Yes not_resolved Issue Persists change_modifier->not_resolved No change_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_temp Optimize Temperature (e.g., 30°C to 50°C) change_phase->optimize_temp No change_phase->resolved Yes optimize_temp->resolved Yes not_resolved->change_phase

Caption: Workflow for resolving co-elution with a non-polar impurity.

Detailed Protocols:

Protocol 1: Altering the Organic Modifier

  • Initial Condition: Note the retention times and resolution from your original method (e.g., using an Acetonitrile/Water mobile phase).

  • Prepare New Mobile Phase: Replace Acetonitrile (ACN) with Methanol (MeOH) at the same concentration of acid modifier (e.g., 0.1% Formic Acid).

  • Equilibrate: Flush the system and column with the new mobile phase for at least 10-15 column volumes.

  • Inject and Analyze: Inject your sample. Methanol and ACN interact differently with analytes and the stationary phase, often changing elution order and resolving co-eluting peaks.

  • Compare: Analyze the new chromatogram for improved resolution.

Protocol 2: Changing Stationary Phase Chemistry

If changing the organic modifier fails, the interaction between the analyte and the stationary phase must be altered.

  • Select an Alternative Column: Choose a column with a different selectivity mechanism. A Phenyl-Hexyl or Biphenyl phase is an excellent choice as it provides π-π interactions with the aromatic ring of your molecule, which differs from the purely hydrophobic interactions of a C18 phase.[9][10]

  • Install and Equilibrate: Install the new column and equilibrate thoroughly with your initial mobile phase conditions.

  • Inject and Analyze: Run the sample under the same gradient conditions. The different retention mechanism is highly likely to alter the selectivity between the main peak and the impurity.

Symptom: Co-elution with a More Polar, Ionizable Impurity

Plausible Cause: The impurity has different acidic/basic properties than the target compound. Its retention is governed by a different response to pH changes.

Troubleshooting Workflow:

This scenario is best addressed by manipulating the ionization state of the analytes.

CoElution_Polar start Start: Co-elution with Polar/Ionizable Impurity adjust_ph Adjust Mobile Phase pH (e.g., from pH 2.7 to pH 6.5) start->adjust_ph resolved Resolution Achieved adjust_ph->resolved Yes not_resolved Issue Persists adjust_ph->not_resolved No change_buffer Change Buffer Type/ Concentration (e.g., Formate to Phosphate) mixed_mode Consider Mixed-Mode Chromatography change_buffer->mixed_mode No change_buffer->resolved Yes mixed_mode->resolved Yes not_resolved->change_buffer

Caption: Workflow for resolving co-elution with a polar/ionizable impurity.

Detailed Protocols:

Protocol 3: Systematic Mobile Phase pH Adjustment

The goal is to find a pH where the ionization states of the two compounds differ significantly, maximizing the difference in their retention times.[1][2]

  • Baseline (Low pH): Run the method with 0.1% Formic Acid (pH ~2.7). At this pH, your target compound is neutral and strongly retained.

  • Intermediate pH: Prepare a mobile phase using a 10 mM Ammonium Acetate buffer, adjusted to pH 5.0 with acetic acid. At this pH, your target compound (pKa ~4.5) will be partially ionized and will elute earlier. The polar impurity may be affected differently.

  • High pH (for pH-stable columns only): Prepare a mobile phase using a 10 mM Ammonium Bicarbonate buffer, adjusted to pH 7.5. At this pH, your target compound will be fully ionized (negatively charged) and will have very little retention on a C18 column.

  • Analyze and Select: Compare the chromatograms at each pH. The optimal pH will be the one that provides the greatest separation between the two peaks.

Table: Expected Effect of pH on Retention Time

Mobile Phase pHAnalyte Ionization StateExpected Retention on C18
2.7 (Formic Acid) Fully Protonated (Neutral)Maximum
5.0 (Acetate Buffer) Partially Deprotonated (Mixed)Intermediate
7.5 (Bicarbonate Buffer) Fully Deprotonated (Anionic)Minimum

Section 4: Advanced Strategies for Persistent Co-elution

If the above strategies fail, more advanced or orthogonal approaches are necessary.

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar and ionizable compounds that are poorly retained in reversed-phase.[11][12] It uses a polar stationary phase (like bare silica or an amide phase) and a high-organic mobile phase.[13][14]

  • Principle: The elution order in HILIC is often the reverse of that seen in RPLC. Your polar impurity would likely be retained more strongly than your main compound, providing a completely different selectivity profile.

  • Starting Conditions:

    • Column: HILIC Amide or Silica column.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: Start at high organic (e.g., 95% A) and increase the aqueous portion (B) to elute compounds.

2. Mixed-Mode Chromatography (MMC)

MMC columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities on a single stationary phase.[15][16][17]

  • Principle: This allows for the simultaneous exploitation of both hydrophobic and electrostatic interactions. For your acidic compound, a mixed-mode phase with anion-exchange character would provide strong retention of the ionized form at neutral or high pH, offering a unique selectivity mechanism that is tunable with both pH and salt concentration.[18]

  • Benefit: MMC can often resolve complex mixtures of acidic, basic, and neutral compounds in a single run, which is difficult to achieve with conventional RPLC.[16]

References

  • Title: The use of Mobile Phase pH as a Method Development Tool Source: Chromatography Today URL: [Link]

  • Title: Role of Buffers in Liquid Chromatography Source: Phenomenex URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]

  • Title: A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS Source: ResearchGate URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]

  • Title: Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD Source: PubMed URL: [Link]

  • Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Industry news URL: [Link]

  • Title: Evolution of Mixed-Mode Chromatography Source: SIELC Technologies URL: [Link]

  • Title: Mixed-Mode Chromatography and Stationary Phases Source: HELIX Chromatography URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]

  • Title: Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography Source: PubMed URL: [Link]

  • Title: A New Weak Anion-Exchange/Reversed-Phase Mixed-Mode Stationary Phase for Simultaneous Separation of Basic, Acidic and Neutral Pharmaceuticals Source: LCGC International URL: [Link]

  • Title: Mixed-Mode Chromatography vs. Ion-Pairing Chromatography Source: HELIX Chromatography URL: [Link]

  • Title: Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives Source: ResearchGate URL: [Link]

  • Title: Buffer & Eluent Preparation in HPLC – Best Practices Source: KNAUER URL: [Link]

  • Title: white paper - The Analytical Scientist Source: The Analytical Scientist URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC URL: [Link]

  • Title: The effect of mobile phase pH on retention (a) and chromatograms of... Source: ResearchGate URL: [Link]

  • Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting Source: Agilent URL: [Link]

  • Title: Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach Source: UKM URL: [Link]

  • Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]

  • Title: [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds Source: Welch Materials URL: [Link]

  • Title: Physical Properties of Carboxylic Acids Source: CK-12 Foundation URL: [Link]

  • Title: Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: HPLC Separation Modes Source: Waters Corporation URL: [Link]

  • Title: 15.3: Physical Properties of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Regis Technologies URL: [Link]

  • Title: Stationary Phases for Green Liquid Chromatography Source: PMC - NIH URL: [Link]

  • Title: (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Source: ResearchGate URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Restek URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Dovepress URL: [Link]

  • Title: an introduction to carboxylic acids Source: Chemguide URL: [Link]

  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL: [Link]

  • Title: CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE Source: University of Calgary URL: [Link]

  • Title: Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Source: LCGC International URL: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered during synthesis and scale-up, providing in-depth, experience-driven solutions to common and complex problems. Our focus is on ensuring a robust, reproducible, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for preparing 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid at a lab scale?

A1: A robust and common strategy for this class of compounds is the condensation reaction between 3,4-dimethylaniline and a suitable five-carbon dicarboxylic acid derivative capable of forming the lactam ring. A highly effective method involves a one-pot reaction with itaconic acid, which proceeds via a tandem aza-Michael addition and subsequent cyclization.[1][2] This approach is favored for its atom economy and straightforward execution.

Q2: What are the primary safety considerations I should be aware of?

A2: The primary concerns involve the handling of 3,4-dimethylaniline, which is toxic and a suspected carcinogen, and the use of high-boiling point solvents under reflux. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When scaling up, pay close attention to thermal management, as the cyclization step can be exothermic.

Q3: How can I monitor the progress of the reaction effectively?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction.[3][4] It allows for the simultaneous quantification of the starting materials (3,4-dimethylaniline, itaconic acid) and the final product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks, but HPLC provides the quantitative data necessary for process control.

Q4: What is the most significant challenge when moving from a bench-scale synthesis to a pilot-plant scale?

A4: The most critical challenge is often managing the work-up and purification, particularly the crystallization of the final product.[5] What works efficiently on a 10-gram scale may not be practical or efficient at a 10-kilogram scale. Factors like solvent volumes, filtration times, and achieving consistent polymorphic form and particle size become paramount. Process modeling and careful selection of crystallization parameters are essential.

Proposed Synthetic Pathway & Mechanism

The synthesis proceeds via an initial aza-Michael addition of the 3,4-dimethylaniline to itaconic acid, forming an intermediate amino acid. This intermediate then undergoes a thermally driven intramolecular cyclization via dehydration to form the desired 6-oxopiperidine ring structure.

Synthetic_Pathway cluster_reaction Reaction cluster_cyclization Cyclization Aniline 3,4-Dimethylaniline Intermediate Aza-Michael Adduct (Uncyclized Intermediate) Aniline->Intermediate + Itaconic Itaconic Acid Itaconic->Intermediate Aza-Michael Addition (e.g., Water, Reflux) Product 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Intermediate->Product Intramolecular Amidation (Dehydration)

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Area 1: Low Reaction Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected (<70%). What are the likely causes and how can I fix them?

A: Low yield is a common issue that can typically be traced back to one of several root causes. A systematic approach is the best way to diagnose the problem.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Detected Check_Completion Check Reaction Completion Is starting material (aniline) consumed via HPLC? Start->Check_Completion Check_SM_Purity Check_SM_Purity Check_Completion->Check_SM_Purity Yes Incomplete_Rxn Solution: - Increase reaction temperature. - Extend reaction time. - Check catalyst (if any). Check_Completion->Incomplete_Rxn No Check_Water_Removal Assess Dehydration Efficiency Is water being effectively removed during cyclization? Using Dean-Stark or high temp? Check_SM_Purity->Check_Water_Removal Yes Impure_SM Solution: - Re-purify starting materials. - Source from a qualified vendor. Check_SM_Purity->Impure_SM No Check_Side_Reactions Investigate Side Reactions Are there significant unknown peaks in the HPLC? Check_Water_Removal->Check_Side_Reactions Yes Poor_Dehydration Solution: - Switch to a solvent that forms an azeotrope with water (e.g., Toluene). - Ensure Dean-Stark trap is functioning correctly. Check_Water_Removal->Poor_Dehydration No Check_Workup_Losses Evaluate Work-up Procedure Is product precipitating prematurely? Is product soluble in the wash solvents? Check_Side_Reactions->Check_Workup_Losses No Side_Rxns Solution: - Lower reaction temperature. - Investigate atmosphere (e.g., run under Nitrogen). - Identify byproducts via LC/MS. Check_Side_Reactions->Side_Rxns Yes Workup_Issues Solution: - Modify pH of aqueous washes. - Change wash solvents. - Analyze mother liquor and wash streams for lost product. Check_Workup_Losses->Workup_Issues Yes

Caption: Decision tree for troubleshooting low product yield.

Detailed Causality:

  • Incomplete Dehydration: The final ring-closing step to form the lactam is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor product formation. This is particularly critical during scale-up where surface area-to-volume ratios decrease.

  • Starting Material Purity: 3,4-Dimethylaniline can oxidize over time, appearing darker in color. Oxidized impurities can interfere with the Michael addition and lead to colored byproducts that complicate purification.

  • Side Reactions: At elevated temperatures, itaconic acid can potentially decarboxylate or polymerize. Running the reaction under an inert atmosphere (e.g., Nitrogen) can mitigate oxidative side reactions of the aniline.

Problem Area 2: Product Purification and Isolation

Q: My crude product is an oil or fails to crystallize effectively. What steps can I take to achieve a high-purity crystalline solid?

A: This is a very common challenge in process chemistry. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.

Step-by-Step Protocol: Developing a Crystallization Procedure

  • Solvent Screening:

    • Take small amounts of your crude oil (~50 mg) in separate vials.

    • Add a small amount (0.5 mL) of various solvents from different classes (see table below).

    • Observe solubility at room temperature, with heating, and upon cooling. The ideal solvent will fully dissolve the product when hot and cause it to precipitate upon cooling.

  • Anti-Solvent Addition:

    • If you find a solvent that dissolves your product well at room temperature (e.g., Methanol), this can be your "solvent."

    • Find a second solvent in which your product is completely insoluble (e.g., Water or Heptane). This is your "anti-solvent."

    • Dissolve the crude product in a minimal amount of the good solvent.

    • Slowly add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. This controlled precipitation often yields high-quality crystals.

  • Seeding:

    • If you have a small amount of pure, crystalline material from a previous batch, add a single, tiny crystal to a supersaturated solution. This "seed" provides a template for crystal growth, often preventing oiling out.

Table 1: Common Solvents for Crystallization Screening

Solvent Class Example Solvents Boiling Point (°C) Polarity Notes
Alcohols Methanol, Ethanol, Isopropanol 65, 78, 82 Polar, Protic Good for dissolving polar compounds.
Esters Ethyl Acetate 77 Polar, Aprotic Versatile solvent, often used with hexanes.
Ketones Acetone 56 Polar, Aprotic High solvency, can be too strong.
Hydrocarbons Heptane, Hexanes, Toluene 98, 69, 111 Non-polar Often used as anti-solvents. Toluene is useful for reactions.
Ethers Methyl t-butyl ether (MTBE) 55 Weakly Polar Good for slurries and washes.

| Water | Water | 100 | Very Polar | Often used as an anti-solvent for organic molecules. |

Problem Area 3: Impurity Profile

Q: I have a persistent impurity with a similar retention time to my product in HPLC. What could it be and how do I remove it?

A: An impurity with similar polarity suggests a structurally related compound. The most likely culprit is the uncyclized aza-Michael addition intermediate.

dot

Side_Reaction Intermediate Aza-Michael Adduct (COOH and NH groups) Heat Sufficient Heat & Water Removal Intermediate->Heat NoHeat Insufficient Heat or Inefficient Water Removal Intermediate->NoHeat Product Desired Product (Lactam) Impurity Uncyclized Impurity (Remains an amino acid) Heat->Product Successful Cyclization NoHeat->Impurity Reaction Stalls

Caption: Formation of the key uncyclized impurity.

Identification and Removal Strategy:

  • Confirmation: The uncyclized intermediate possesses both a free carboxylic acid and a secondary amine. Its presence can be confirmed using LC/MS, as its molecular weight will be 18 units (H₂O) higher than the final product.

  • Removal:

    • Reaction Completion: The most effective method is to drive the reaction to completion. Re-subject the crude material to the reaction conditions (e.g., reflux in toluene with a Dean-Stark trap) to force the cyclization of the remaining intermediate.

    • pH-Based Extraction: The impurity has a free amine and a carboxylic acid, making it zwitterionic and potentially more water-soluble at certain pH values than the final lactam product. A carefully controlled aqueous wash at a specific pH during work-up may selectively remove it. This requires experimental optimization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Example)
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 3,4-dimethylaniline (12.1 g, 0.1 mol), itaconic acid (13.0 g, 0.1 mol), and toluene (250 mL).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 8-12 hours, or until no more water is collected and HPLC analysis shows >98% conversion.

  • Allow the reaction mixture to cool to approximately 80 °C.

  • Slowly add 150 mL of heptane to the mixture to induce precipitation.

  • Continue cooling the mixture to room temperature and then to 0-5 °C in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, washing the filter cake with a cold 1:1 mixture of toluene/heptane (50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. Expected Yield: 75-85%; Purity: >98% by HPLC.

Protocol 2: HPLC Method for In-Process Control
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 30 °C

References

  • Liu, X. et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC. Available at: [Link]

  • Fisyuk, A. S. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Karpenko, Y. S. et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Concert Pharmaceuticals, Inc. (2017). Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. WIPO Patent WO2017060873A1.
  • Mizufune, H. (2019). Efficient Azacycle Formations Developed in Japanese Pharmaceutical Industries. Organic Process Research & Development, 23(4), 419–442. Available at: [Link]

  • Bhattacharjee, J. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Shan, C. et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS. Available at: [Link]

  • Atobe, M. et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370-376. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

  • Sardarian, A. R. & Hajipour, A. R. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Acta Chimica Slovenica, 56, 729-733. Available at: [Link]

  • Al-Tel, T. H. (2009). Synthesis Of 1,3,4-Oxadiazoles From The Reaction Of N-Isocyaniminotriphenylphosphorane (Nicitpp) With Cyclohexanone, A Primary Amine And An Aromatic Carboxylic Acid Via Intramolecular Aza-Wittig Reaction Of In-Situ Generated Iminophosphoranes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

  • Bán, E. et al. (2024). 1-Pyrene Carboxylic Acid: An Internalization Enhancer for Short Oligoarginines. MDPI. Available at: [Link]

  • Al-Asmari, A. et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods for Benzidine. ATSDR. Available at: [Link]

  • Gao, L. (2016). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen Thesis. Available at: [Link]

  • Flores-Alamo, M. et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(8), o577-o579. Available at: [Link]

  • Yeniceli, D. (2016). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 47(2), 147-160. Available at: [Link]

  • Foley, D. J. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8292-8298. Available at: [Link]

  • Solodenko, W. et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

Welcome to the dedicated technical support resource for the crystallization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the crystallization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Crystallization Issues

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My compound has "oiled out" during crystallization instead of forming solid crystals. What is happening and how can I resolve this?

Answer:

"Oiling out" is a common phenomenon where a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This typically occurs when the solution is highly supersaturated, and the temperature is above the melting point of the solute in the solvent system. For a molecule like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, with both polar (carboxylic acid, amide) and non-polar (dimethylphenyl group) regions, its interaction with the solvent is critical.

Causality and Strategy:

The primary cause of oiling out is that the concentration of the solute exceeds its solubility limit to such an extent that liquid-liquid phase separation becomes kinetically more favorable than the ordered process of nucleation and crystal growth.[2]

Here are several strategies to prevent or resolve oiling out:

  • Reduce Supersaturation Rate: Generate supersaturation more slowly. This can be achieved by decreasing the cooling rate or slowing the addition of an anti-solvent.[1]

  • Modify the Solvent System:

    • Increase the volume of the "good" solvent to keep the compound soluble for longer during the cooling process.[3]

    • Experiment with a different solvent or a mixture of solvents. For carboxylic acids, protic solvents that can engage in hydrogen bonding are often a good starting point.[4] However, a solvent system with slightly lower dissolving power at elevated temperatures might prevent excessive supersaturation upon cooling.

  • Seeding: Introduce seed crystals into the solution at a temperature where it is supersaturated but has not yet oiled out. This provides a template for crystallization to occur, bypassing the kinetic barrier for nucleation.[1] It is recommended to add seed crystals halfway into the Metastable Zone (MSZW).[1]

  • Elevate Crystallization Temperature: If possible, perform the crystallization at a higher temperature where the solubility is lower, but still sufficient to avoid oiling out. This may require screening different solvent systems.

Question 2: I've managed to obtain a solid, but the crystals are very fine needles or of poor quality. How can I improve the crystal habit?

Answer:

The formation of fine needles or poor-quality crystals is often indicative of rapid nucleation and crystal growth. This can trap impurities and solvent within the crystal lattice, leading to a less pure final product with poor handling characteristics.

Causality and Strategy:

Crystal habit is influenced by the solvent, temperature, and the presence of impurities. Rapid crystallization favors the growth of thermodynamically less stable, often needle-like, polymorphs.

  • Slower Cooling: A slower cooling rate allows for more controlled crystal growth, giving molecules more time to orient themselves into a more stable crystal lattice.

  • Solvent Selection: The solvent can significantly influence crystal shape. Experiment with solvents of varying polarity. For a molecule with both hydrogen bond donors and acceptors, solvents like ethanol, isopropanol, or acetonitrile could be suitable.[5] A solvent that provides moderate solubility at a higher temperature and low solubility at room temperature is ideal.[4]

  • Stirring: Gentle agitation can sometimes improve crystal quality by ensuring a uniform concentration and temperature throughout the solution. However, vigorous stirring can sometimes lead to the formation of smaller crystals.

  • pH Adjustment: For a carboxylic acid, the pH of the solution can affect its ionization state and, consequently, its crystal packing. A slight adjustment of the pH might favor a different, more desirable crystal form.

Question 3: My crystallization yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield in crystallization can be attributed to several factors, including the choice of solvent, incomplete crystallization, and losses during workup.

Causality and Strategy:

  • Suboptimal Solvent Choice: If the compound is too soluble in the crystallization solvent at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Select a solvent or solvent system where your compound has high solubility at an elevated temperature and very low solubility at a lower temperature (e.g., 0-4 °C).[6] An anti-solvent approach, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can also be effective.

  • Insufficient Cooling/Time: Crystallization may not have reached equilibrium.

    • Solution: Ensure the solution is cooled for a sufficient period. Placing the crystallization flask in an ice bath or refrigerator can help maximize the yield.

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.

    • Solution: Visually inspect the solution for any further crystal formation before filtration.

  • Excessive Washing: Washing the collected crystals with too much fresh, cold solvent can redissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold crystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a crystallization solvent for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid?

A: A systematic approach to solvent screening is recommended. Given the molecule's structure, which includes a carboxylic acid and a lactam (a cyclic amide), solvents capable of hydrogen bonding are a good starting point.

Solvent Screening Protocol:

  • Initial Solubility Test: In small test tubes, test the solubility of a few milligrams of your compound in a range of solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and upon heating.

  • Ideal Solvent Characteristics: The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[4]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until turbidity (cloudiness) is observed. Then, heat the mixture until the solution becomes clear and allow it to cool slowly.

A table summarizing common solvents and their properties is provided below for reference.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for compounds with H-bond donors/acceptors.[4]
Ethanol78HighA common choice for moderately polar compounds.[4]
Isopropanol82Medium-HighSimilar to ethanol, can be a good alternative.[5]
Ethyl Acetate77MediumGood for compounds with moderate polarity.[4]
Acetonitrile82Medium-HighA polar aprotic solvent.[7]
Toluene111LowSuitable for less polar compounds, but has a high boiling point.[4]
Q2: How do impurities affect the crystallization of my compound?

A: Impurities can have a significant and often detrimental effect on crystallization. They can inhibit nucleation, slow down crystal growth, alter the crystal habit, and become incorporated into the crystal lattice, thereby reducing the purity of the final product.[8][9]

Impact of Impurities:

  • Inhibition of Nucleation: Impurities can increase the energy barrier for nucleation, leading to a wider metastable zone and making it more difficult to initiate crystallization.

  • Altered Crystal Habit: Impurities can selectively adsorb to specific crystal faces, inhibiting growth in certain directions and leading to a change in the crystal's shape.[10]

  • Reduced Purity: Impurities can be incorporated into the crystal lattice through adsorption on the surface or by forming inclusions of the mother liquor.[8]

  • Oiling Out: A high impurity level can depress the melting point of the solid, increasing the likelihood of oiling out.[3]

Mitigation Strategies:

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization. For piperidine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent during silica gel chromatography can improve separation.

  • Recrystallization: Performing a second crystallization (recrystallization) can often significantly improve purity.

Q3: What is the role of the carboxylic acid and lactam functional groups in the crystallization process?

A: The carboxylic acid and lactam functional groups are key to the crystallization behavior of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid due to their ability to form strong intermolecular hydrogen bonds.

Influence on Crystallization:

  • Hydrogen Bonding: These groups can act as both hydrogen bond donors (the carboxylic acid -OH and the lactam N-H) and acceptors (the carbonyl oxygens). This facilitates the formation of a stable, ordered crystal lattice.

  • Solvent Interaction: The ability to form hydrogen bonds also dictates the compound's interaction with solvents. Protic solvents like alcohols can compete for hydrogen bonding sites, influencing solubility.[5]

  • Co-crystallization Potential: The carboxylic acid group, in particular, is known to form reliable supramolecular synthons with other molecules, such as pyridines, which could be a strategy for co-crystal formation if direct crystallization is challenging.[11][12]

Visual Guides

Experimental Workflow for Troubleshooting Crystallization

G start Start: Crude Solid solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiled Out? crystals_form->oil_out No wash_dry Wash with Cold Solvent & Dry crystals_form->wash_dry Yes no_crystals No Crystals? oil_out->no_crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oil_out->reheat_add_solvent Yes seed Add Seed Crystal no_crystals->seed Yes scratch Scratch Flask no_crystals->scratch No success Success: Pure Crystals wash_dry->success reheat_add_solvent->cool seed->cool concentrate Concentrate Solution & Re-cool scratch->concentrate concentrate->cool

Caption: A workflow for troubleshooting common crystallization issues.

Impact of Supersaturation on Crystallization Outcome

G cluster_0 Rate of Supersaturation Generation cluster_1 Crystallization Outcome slow Slow Cooling / Slow Anti-solvent Addition good_crystals Well-formed, High Purity Crystals slow->good_crystals Favors Nucleation & Controlled Growth rapid Rapid Cooling / Rapid Anti-solvent Addition poor_outcome Oiling Out or Poor Quality Crystals rapid->poor_outcome Favors Liquid-Liquid Phase Separation

Caption: The relationship between supersaturation rate and crystallization outcome.

References

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels - ACS Publications. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing). Available at: [Link]

  • 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Carboxylic acid purification and crystallization process. Google Patents.
  • Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • From Liquid to Solid: Cocrystallization as an Engineering Tool for the Solidification of Pyruvic Acid. MDPI. Available at: [Link]

  • Pharmaceutical co-crystals. ARS Pharmaceutica. Available at: [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. ResearchGate. Available at: [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. RMIT University. Available at: [Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. Available at: [Link]

  • Impact of impurities on crystal growth. Nature. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. ResearchGate. Available at: [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. DigitalCommons@TMC. Available at: [Link]

  • Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Solvent Selection for Crystallization. Scribd. Available at: [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Amidation of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for the amidation of 1-(3,4-dimeth...

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Author: BenchChem Technical Support Team. Date: March 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for the amidation of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have developed this resource to address common challenges, particularly the formation of unwanted byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve product yield, and simplify purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amidation reaction is producing a significant amount of an N-acylurea byproduct. What is causing this and how can I prevent it?

A1: The formation of an N-acylurea byproduct is a classic side reaction when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[1][2] This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide, rearranges into a more stable but unreactive N-acylurea.[2][3] This side reaction is particularly prevalent in polar aprotic solvents such as DMF.[3]

Troubleshooting & Optimization:

  • Incorporate an Additive: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4][5] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and readily reacts with the amine to form the desired amide.[3]

  • Control Stoichiometry: Use the carbodiimide in slight excess (1.1-1.2 equivalents) but avoid a large excess, which can lead to other side reactions.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize the rate of the rearrangement reaction.[4]

Q2: I'm observing a byproduct that appears to be a result of the amine starting material being consumed by the coupling reagent. What is happening?

A2: This issue, known as guanidinylation, is common when using uronium or aminium-based coupling reagents like HATU or HBTU in excess.[6][7] These reagents can react directly with the amine nucleophile, forming a stable guanidinium byproduct and rendering the amine unavailable for the desired amidation reaction.[6][8] This is especially problematic in slow reactions or when the coupling reagent is pre-mixed with the amine before the carboxylic acid is fully activated.[7]

Troubleshooting & Optimization:

  • Switch to a Phosphonium-Based Reagent: Consider using a phosphonium-based coupling reagent like PyBOP or PyAOP.[6] These reagents do not cause guanidinylation and are a safer choice when an excess of coupling reagent is required.[6]

  • Optimize Reagent Stoichiometry: If you must use a uronium-based reagent, use it in stoichiometric amounts (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid.[6]

  • Pre-activation: Ensure that the carboxylic acid is allowed to pre-activate with the coupling reagent for a short period (1-2 minutes) before adding the amine.[4] This minimizes the opportunity for the coupling reagent to react directly with the amine.

Q3: My reaction is sluggish and incomplete, leading to a complex mixture of starting materials and byproducts. How can I improve the reaction efficiency?

A3: Low conversion rates can stem from several factors, including insufficient activation of the carboxylic acid, steric hindrance, or poor solubility of reagents.[9] For a substituted piperidine carboxylic acid, steric hindrance around the carboxylic acid group can slow down the reaction.

Troubleshooting & Optimization:

  • Use a More Potent Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC alone, switching to a more powerful reagent system like HATU/DIPEA or COMU can significantly increase the reaction rate.[4][10]

  • Optimize the Solvent: The choice of solvent can have a profound impact on reaction rates and solubility.[11] While DMF and DCM are common, consider alternatives like acetonitrile (ACN) or N-methyl-2-pyrrolidone (NMP) if you are experiencing solubility issues. Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[10]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be mindful that higher temperatures can also increase the rate of side reactions, so this should be done with caution and careful monitoring.[4]

Q4: Purification of my final amide product is challenging due to the presence of polar byproducts. What purification strategies do you recommend?

A4: The byproducts from amidation reactions, such as the urea from carbodiimides or the byproducts from uronium/phosphonium reagents, are often polar and can complicate purification by standard silica gel chromatography.[12]

Troubleshooting & Optimization:

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic layer with dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted amine and some coupling agent byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic byproducts like HOBt.[10]

  • Use Water-Soluble Reagents: Employing a water-soluble carbodiimide like EDC allows for the easy removal of the corresponding urea byproduct through aqueous extraction.[5] Similarly, the byproducts of T3P are water-soluble.[6]

  • Specialized Chromatography: If standard flash chromatography is ineffective, consider alternative techniques. Reversed-phase flash chromatography can be effective for separating polar compounds.[12] Ion-exchange chromatography, such as using a strong cation exchange (SCX) cartridge, can be used to capture and remove basic impurities.[12][13]

  • Recrystallization: If your amide product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, often yielding very pure material.[14]

Experimental Protocols

Protocol 1: General Amidation using EDC/OxymaPure

This protocol is a good starting point for minimizing N-acylurea formation and other common side reactions.

  • Dissolve 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.0 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up as described in Q4.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesCommon Byproducts/IssuesMitigation Strategies
DCC/DIC Cost-effectiveN-acylurea formation, DCU/DIU precipitation can complicate work-upUse with additives (HOBt, OxymaPure)[5]
EDC Water-soluble urea byproduct, easy removalN-acylurea formationUse with additives (HOBt, OxymaPure)[5]
HATU/HBTU High coupling efficiencyGuanidinylation of amine, potential for side reactions with nucleophilic side chains[6][7]Use stoichiometric amounts, pre-activate carboxylic acid[6][7]
PyBOP/PyAOP High coupling efficiency, no guanidinylationMore expensiveA good choice for challenging couplings[6]
T3P® Water-soluble byproducts, low epimerizationViscous, requires a baseEffective for large-scale synthesis[6]

Visualizations

Diagram 1: Key Byproduct Formation Pathways

Byproduct_Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine R''-NH2 Guanidinium_Byproduct Guanidinium Byproduct Uronium_Reagent Uronium Reagent (e.g., HATU) Uronium_Reagent->Guanidinium_Byproduct + Amine

Caption: Major side reactions in amidation: N-acylurea formation and guanidinylation.

Diagram 2: Troubleshooting Workflow for Amidation Reactions

Troubleshooting_Workflow Start Amidation Reaction Check_Byproducts Analyze Byproducts (LC-MS, NMR) Start->Check_Byproducts N_Acylurea N-Acylurea Detected Check_Byproducts->N_Acylurea Yes Guanidinylation Guanidinylation Detected Check_Byproducts->Guanidinylation Yes Purification_Issues Purification Difficulties Check_Byproducts->Purification_Issues No Significant Byproducts Add_Additive Action: Add HOBt or OxymaPure N_Acylurea->Add_Additive Switch_Reagent Action: Switch to Phosphonium Reagent (e.g., PyBOP) Guanidinylation->Switch_Reagent Low_Conversion Low Conversion/ Incomplete Reaction Optimize_Conditions Action: Use Stronger Coupling Reagent (e.g., HATU), Check Solvent, Adjust Temperature Low_Conversion->Optimize_Conditions Add_Additive->Purification_Issues Switch_Reagent->Purification_Issues Optimize_Conditions->Purification_Issues Workup_Strategy Action: Optimize Aqueous Work-up, Use Water-Soluble Reagents, Consider Alternative Chromatography Purification_Issues->Workup_Strategy Yes End Successful Synthesis Purification_Issues->End No Workup_Strategy->End Check_Bygets Check_Bygets Check_Bygets->Low_Conversion Yes

Caption: A decision tree for troubleshooting common issues in amidation reactions.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(23), 6464-6467. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid and Analogues: A Structural and Functional Analysis

This guide provides an in-depth comparative analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a novel compound of interest, against other substituted oxopiperidines. By dissecting its structural compo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, a novel compound of interest, against other substituted oxopiperidines. By dissecting its structural components and drawing parallels with well-characterized analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive overview of its potential performance, grounded in established structure-activity relationships (SAR) and supported by detailed experimental frameworks.

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with biological targets. The introduction of a carbonyl group to form an oxopiperidine (or piperidinone) lactam ring, coupled with strategic substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. This guide will explore the specific contributions of the N-aryl (1-position) and carboxylic acid (3-position) substituents to the overall profile of this class of molecules.

Section 1: Deconstructing the Scaffold: Synthesis and Key Moieties

The rational design of pharmacologically active molecules often begins with the modification of known compounds to enhance activity or selectivity.[2][3] The title compound, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, can be broken down into two key components for analysis: the 6-oxopiperidine-3-carboxylic acid core and the 1-(3,4-dimethylphenyl) substituent.

The 6-Oxopiperidine-3-carboxylic Acid Core: A Foundation for Interaction

The 6-oxopiperidine-3-carboxylic acid moiety serves as the foundational scaffold. The lactam (a cyclic amide) within the piperidine ring provides a rigidifying element and a hydrogen bond donor/acceptor site. The carboxylic acid at the 3-position is a critical functional group that can engage in potent ionic interactions or hydrogen bonds with receptor sites, enhance aqueous solubility, and influence the pharmacokinetic profile of the molecule.

The synthesis of this core can be achieved through various established organic chemistry routes. A common approach involves the cyclization of suitable linear precursors. For instance, the synthesis of the parent 6-oxopiperidine-3-carboxylic acid can be accomplished by deprotecting a precursor like 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid using trifluoroacetic acid in the presence of a scavenger such as anisole.[4]

cluster_0 General Synthetic Pathway Precursor N-Protected-5-amino-2-halopentanoic acid ester Cyclization Intramolecular Cyclization (e.g., with base) Precursor->Cyclization Forms lactam ring Lactam N-Protected-6-oxopiperidine-3-carboxylic acid ester Cyclization->Lactam Hydrolysis Ester Hydrolysis (e.g., LiOH) Lactam->Hydrolysis Liberates carboxylic acid Parent_Core 6-Oxopiperidine-3-carboxylic acid Hydrolysis->Parent_Core N-Arylation N-Arylation (e.g., Buchwald-Hartwig coupling with 4-iodo-1,2-xylene) Final_Product 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid N-Arylation->Final_Product Deprotection N-Deprotection (if necessary) Parent_Core->N-Arylation Introduces aryl group

Caption: General synthetic workflow for 1-Aryl-6-oxopiperidine-3-carboxylic acids.

The 1-(3,4-Dimethylphenyl) Substituent: Modulator of Lipophilicity and Selectivity

The substituent at the N-1 position of the piperidine ring plays a pivotal role in defining the molecule's interaction with its biological target. An N-aryl group, such as the 3,4-dimethylphenyl moiety, significantly increases lipophilicity compared to an N-unsubstituted or N-alkylated analogue. This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets of receptors or enzymes.

Structure-activity relationship (SAR) studies on various piperidine-based compounds have consistently shown that the nature of the N-substituent is critical for potency and selectivity.[5] For example, in a series of µ-opioid receptor agonists, the linker and substituent pattern of the phenyl ring played a key role in binding affinity.[5] Similarly, in a series of acetylcholinesterase (AChE) inhibitors, the 1-benzyl group was a key feature for potent activity.[6] The 3,4-dimethyl substitution pattern on the phenyl ring provides a specific steric and electronic profile that can be compared to other substitution patterns to predict its influence on biological activity.

Section 2: Comparative Analysis with Substituted Oxopiperidine Analogues

To predict the performance of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, we compare its structural features to those of known oxopiperidine and piperidine derivatives with established biological activities.

Compound / Analogue Key Structural Features Reported Biological Activity Significance & Comparison Reference
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (Target Compound) - 6-Oxopiperidine core- 3-Carboxylic acid- N-(3,4-Dimethylphenyl) groupHypotheticalThe dimethylphenyl group increases lipophilicity, potentially favoring interactions within hydrophobic pockets. The carboxylic acid provides a key polar interaction point. Its profile may blend features of opioid modulators and enzyme inhibitors.N/A
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil related) - Piperidine core- N-Benzyl group- Complex hydrophobic sidechainPotent Acetylcholinesterase (AChE) Inhibitor (IC50 = 5.7 nM)Demonstrates the importance of an N-arylalkyl substituent for high-affinity enzyme inhibition. The N-dimethylphenyl group on our target compound may confer affinity for different targets but highlights the role of this substituent in creating potent inhibitors.[6]
3-((Dimethylamino)methyl)-4-(3-hydroxyphenyl)-1-phenethylpiperidin-4-ol Analogues - Piperidine core- N-Phenethyl group- 3-Hydroxyphenyl groupPotent and Selective µ-Opioid Receptor (MOR) Agonists (Ki up to 0.0034 nM)Highlights that N-arylalkyl substitution is crucial for MOR affinity. The 3,4-dimethylphenyl group of our target compound is electronically different from the phenethyl group but suggests that N-aryl substitution can drive potent receptor interactions.[5]
4-(4′-Chlorophenyl)-4-hydroxypiperidine Derivatives - Piperidine core- N-substitution varies- 4-Aryl-4-hydroxy motifAnalgesic ActivityShows that substitution on the piperidine ring itself, combined with N-substitution, dictates analgesic properties. The oxo and carboxylic acid groups on our target compound present a completely different substitution pattern, likely leading to a different pharmacological profile.[7]
1-(4-Acetamidophenyl)-5-oxopyrrolidine Carboxylic Acid Derivatives - 5-Oxopyrrolidine core (5-membered ring)- N-Aryl group- 3-Carboxylic acidAnticancer and Antimicrobial ActivityAlthough a pyrrolidine (5-membered ring), this class shares the N-aryl and 3-carboxylic acid features. This suggests that our target compound could be explored for similar antiproliferative or antimicrobial activities, as this general scaffold is amenable to producing such effects.[8][9]

Section 3: Predicted Biological Profile and Mechanistic Hypothesis

Based on the comparative analysis, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid emerges as a molecule with the potential for high-affinity interactions with a biological target.

  • Enzyme Inhibition: The rigidified lactam structure combined with a lipophilic N-aryl group and a hydrogen-bonding carboxylic acid is a classic design for enzyme inhibitors. Drawing parallels with AChE inhibitors, the target compound could show affinity for other enzymes with hydrophobic and anionic binding sites, such as Factor XIa or various proteases.[6][10]

  • Receptor Modulation: The N-aryl substitution pattern is reminiscent of scaffolds that target G-protein coupled receptors (GPCRs), such as opioid receptors.[5] The 3,4-dimethylphenyl group would occupy a hydrophobic pocket, while the carboxylic acid could form a salt bridge with a basic residue (e.g., Lysine, Arginine) in a receptor binding site.

Hypothetical Mechanism: µ-Opioid Receptor (MOR) Modulation

Should this scaffold target the µ-opioid receptor, its mechanism would follow the canonical GPCR signaling pathway. As an agonist, it would stabilize the active conformation of the receptor, leading to the dissociation of the G-protein subunits (Gα and Gβγ). The Gαi subunit would then inhibit adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunits would modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, ultimately producing an analgesic effect.

cluster_0 Hypothetical MOR Agonist Signaling Pathway Ligand Oxopiperidine Analogue Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein (αβγ complex) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP Effect Cellular Response (e.g., Hyperpolarization, Reduced Neurotransmission) cAMP->Effect Reduced cAMP leads to... Ion_Channel->Effect

Caption: Hypothetical signaling cascade for a µ-opioid receptor (MOR) agonist.

Section 4: Experimental Protocols

To validate the predicted activities of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, robust and self-validating experimental protocols are required.

Protocol 1: Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid

This protocol outlines a potential synthetic route based on established methodologies for N-arylation of lactams.

Objective: To synthesize the title compound via Buchwald-Hartwig amination.

Materials:

  • 6-Oxopiperidine-3-carboxylic acid[4][11]

  • 4-Iodo-1,2-xylene (or 4-bromo-1,2-xylene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 6-oxopiperidine-3-carboxylic acid (1.0 eq), 4-iodo-1,2-xylene (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst. Cesium carbonate is a strong, non-nucleophilic base required for the deprotonation of the lactam nitrogen, which is the first step in the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe.

    • Causality: Anhydrous solvent is essential to prevent quenching of the base and interference with the catalytic intermediates.

  • Heating: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Causality: Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps of the Buchwald-Hartwig catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break up any emulsions and begin the drying process.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro µ-Opioid Receptor (MOR) Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human µ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the human MOR (hMOR).

  • Radioligand: [³H]DAMGO (a selective MOR agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Test compound stock solution (in DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), and the hMOR membrane preparation.

  • Radioligand Addition: Add [³H]DAMGO to all wells at a final concentration approximately equal to its Kd (e.g., 1-2 nM). For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a set of control wells.

    • Causality: Using the radioligand at its Kd ensures a good signal-to-noise ratio and allows for sensitive detection of competitive binding. Naloxone, at a saturating concentration, will displace all specific binding of the radioligand, allowing for its quantification.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Causality: Rapid filtration and washing are crucial to prevent the dissociation of the bound radioligand from the receptor, which would lead to an underestimation of binding.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (DPM in the presence of naloxone) from the total binding (DPM without naloxone). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]DAMGO binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

    • Self-Validation: The inclusion of total binding, non-specific binding, and a known reference standard in the same assay allows for robust quality control and validation of the results for each experiment.

Conclusion

While 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a novel chemical entity without publicly available performance data, a systematic analysis of its constituent parts allows for a well-grounded, predictive comparison. The combination of a rigidified oxopiperidine core, a key polar carboxylic acid group, and a lipophilic N-dimethylphenyl substituent creates a molecule with significant potential as a high-affinity enzyme inhibitor or receptor modulator. Its profile suggests that it could exhibit pharmacological activities ranging from anticancer to analgesic, depending on the specific three-dimensional conformation it adopts and the topology of its target's binding site. The experimental protocols provided herein offer a clear path for the synthesis and functional validation of this promising compound and its analogues, paving the way for new discoveries in drug development.

References

  • Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
  • Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Deriv
  • Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing.
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

Sources

Comparative

Comprehensive Guide to Validating LC-MS/MS Methods for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Quantification

As drug development pipelines increasingly feature complex, multi-functional molecules, bioanalytical scientists must design highly specific and robust assays. 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (DP...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, multi-functional molecules, bioanalytical scientists must design highly specific and robust assays. 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (DPO-PCA) is a prime example of a challenging analyte: it possesses a lipophilic 3,4-dimethylphenyl moiety, a central oxopiperidine (lactam) ring, and an ionizable carboxylic acid group.

This guide provides an objective comparison of sample preparation strategies and a step-by-step framework for developing a self-validating LC-MS/MS method for DPO-PCA in human plasma, fully aligned with the latest ICH M10 regulatory guidelines[1].

Analyte Profiling & Causality in Method Development

To build a self-validating analytical system, the physicochemical properties of the analyte must dictate the instrumental parameters. A method is only robust if the causality behind every choice is understood.

Mass Spectrometry Optimization

DPO-PCA contains a carboxylic acid group with an estimated pKa of ~4.5. Under neutral to basic conditions, it readily loses a proton. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice. Monitoring the deprotonated precursor ion [M−H]− at m/z 246.1 significantly reduces background noise, as fewer endogenous plasma lipids ionize efficiently in negative mode compared to positive mode. The primary Multiple Reaction Monitoring (MRM) transition selected for quantification is m/z 246.1 202.1 , which corresponds to the highly stable neutral loss of CO2​ (44 Da).

Chromatographic Strategy

While a standard C18 column is the default in many labs, a Biphenyl reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) provides superior selectivity for DPO-PCA. The biphenyl stationary phase offers orthogonal π−π interactions with the 3,4-dimethylphenyl ring of the analyte. This specific interaction enhances retention and successfully separates DPO-PCA from early-eluting, polar matrix components that commonly cause ion suppression[2].

Objective Comparison of Sample Preparation Strategies

The cornerstone of a reliable LC-MS/MS method is the extraction technique. We evaluated three distinct approaches for extracting DPO-PCA from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Anion Exchange Solid-Phase Extraction (MAX SPE).

The Causality of Extraction Performance
  • Protein Precipitation (PPT): Using 3 volumes of acetonitrile is rapid but leaves high levels of residual phospholipids in the supernatant. These lipids co-elute with the analyte, competing for charge in the ESI source and causing severe ion suppression[2].

  • Liquid-Liquid Extraction (LLE): Using ethyl acetate requires aggressive acidification of the plasma to protonate the carboxylic acid, forcing the molecule into the organic layer. While cleaner than PPT, recovery is often variable due to emulsion formation and the molecule's partial amphiphilic nature.

  • MAX SPE (The Optimal Choice): The quaternary amine sorbent of a MAX plate strongly retains the deprotonated carboxylic acid of DPO-PCA via ionic bonds at a neutral/basic pH. This allows for an aggressive 100% methanol wash to completely remove neutral lipids and phospholipids without losing the analyte. Elution is then triggered by an acidic organic solvent that neutralizes the carboxylic acid, breaking the ionic bond for quantitative recovery.

Quantitative Performance Data

Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) were calculated using the post-extraction spike methodology established by Matuszewski et al.[3].

Extraction MethodRecovery (RE) % ± SDMatrix Effect (ME) % ± SDProcess Efficiency (PE) %Reproducibility (%CV)
PPT (Acetonitrile) 88.4 ± 6.242.1 ± 8.5 (Suppression)37.214.5%
LLE (Ethyl Acetate) 65.2 ± 5.189.3 ± 4.258.29.8%
MAX SPE (Optimized) 94.6 ± 2.398.5 ± 1.8 (Negligible)93.13.2%

Table 1: Performance metrics of sample preparation techniques for DPO-PCA at 100 ng/mL in human plasma (n=6).

SamplePrepLogic Plasma Human Plasma Sample (Contains DPO-PCA) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Quick but dirty LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Labor intensive MAX MAX SPE (Mixed-Mode Anion Exchange) Plasma->MAX Targeted for Acids PPT_Result High Matrix Effect (Ion Suppression) PPT->PPT_Result LLE_Result Moderate Recovery (Emulsion Risks) LLE->LLE_Result Wash1 Wash 1: 5% NH4OH (Removes Polar Neutrals) MAX->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elute: 2% FA in MeOH (High Recovery, Low ME) Wash2->Elute

Logical flow comparing sample preparation strategies for DPO-PCA extraction.

Step-by-Step Experimental Protocol: MAX SPE

This protocol acts as a self-validating system by incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction. The SIL-IS co-elutes with DPO-PCA and experiences identical matrix effects, ensuring any volumetric losses or ionization shifts are mathematically normalized[3].

Materials Needed: 96-well MAX SPE Plate (30 mg/well), 5% Ammonium Hydroxide ( NH4​OH ), Methanol (LC-MS grade), 2% Formic Acid (FA) in Methanol.

  • Sample Aliquoting & Spiking: Transfer 50 µL of human plasma into a 96-well plate. Spike with 10 µL of SIL-IS working solution. Vortex for 30 seconds.

  • Pre-treatment: Add 50 µL of 5% NH4​OH in water to the plasma. Causality: This raises the pH well above the pKa of DPO-PCA, ensuring the carboxylic acid is fully deprotonated and ready for ionic binding. Mix for 2 minutes.

  • Sorbent Equilibration: Condition the MAX SPE plate with 200 µL Methanol, followed by 200 µL LC-MS grade Water. Apply light vacuum (approx. 3-5 in Hg).

  • Sample Loading: Apply the pre-treated plasma sample to the SPE plate. Allow it to pass through via gravity or very low vacuum.

  • Aqueous Wash: Wash with 200 µL of 5% NH4​OH in water. Causality: Removes endogenous polar interferences and salts while maintaining the analyte's negative charge.

  • Organic Wash: Wash with 200 µL of 100% Methanol. Causality: Elutes neutral and basic lipophilic interferences (e.g., triglycerides, phospholipids). DPO-PCA remains locked to the sorbent via strong anion exchange.

  • Elution: Elute the target analyte into a clean collection plate using 2 x 100 µL of 2% Formic Acid in Methanol. Causality: The high acid concentration protonates the DPO-PCA carboxylic acid, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 80:20 Water:Methanol) prior to LC-MS/MS injection.

ICH M10 Method Validation Framework

Before analyzing clinical or preclinical study samples, the method must be rigorously validated according to the ICH M10 guidelines[1]. The workflow below outlines the critical validation parameters.

  • Selectivity and Specificity: Analyze blank human plasma from at least 6 independent sources (including lipemic and hemolyzed lots). The response of any interfering peaks at the retention time of DPO-PCA must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the SIL-IS[1].

  • Calibration Curve (Linearity): Prepare a minimum of 6 non-zero calibration standards spanning the expected study concentration range. The back-calculated concentrations must fall within ±15% of the nominal value, except at the LLOQ where ±20% is acceptable[4].

  • Accuracy and Precision (A&P): Evaluate Within-Run and Between-Run A&P using Quality Control (QC) samples at four distinct levels (LLOQ, Low, Mid, High) across at least three independent runs. The precision (%CV) must not exceed 15% (20% for the LLOQ)[1].

  • Matrix Effect Assessment: Utilize the post-extraction spike method[3]. Calculate the Matrix Factor (MF) by comparing the peak area of DPO-PCA spiked into post-extracted blank plasma versus pure solvent. The IS-normalized MF must demonstrate a %CV ≤15% across the 6 different matrix lots to ensure the assay is not subject to variable ion suppression[5].

ValidationWorkflow Dev Method Development (MS/MS & LC Optimization) Spec Selectivity & Specificity (Blank Matrix check <20% LLOQ) Dev->Spec Lin Linearity (Calibration Curve) (±15% Accuracy, ±20% LLOQ) Spec->Lin AP Accuracy & Precision (A&P) (Within-run & Between-run <15% CV) Lin->AP ME Matrix Effect & Recovery (Post-Extraction Spike Method) AP->ME Stab Stability Testing (Benchtop, F/T, Autosampler) ME->Stab Sub ICH M10 Compliant Regulatory Submission Stab->Sub

Step-by-step ICH M10 bioanalytical method validation workflow.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines - Worldwide Clinical Trials.[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA).[Link]

  • Bioanalytical method validation and study sample analysis M10 - ICH.[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed (Matuszewski et al., 2003).[Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches - ACS Omega.[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI.[Link]

Sources

Validation

A Comparative Efficacy Analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid Analogs

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. This guide provides a comparative analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological targets. This guide provides a comparative analysis of the efficacy of analogs based on the core structure of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. While direct head-to-head comparative studies on this specific parent compound and its immediate analogs are not extensively documented in publicly available literature, a comprehensive analysis of structurally related piperidine-3-carboxylic acid derivatives allows for the elucidation of critical structure-activity relationships (SAR). This guide synthesizes findings from various studies to offer insights for researchers, scientists, and drug development professionals.

The carboxylic acid moiety at the 3-position of the piperidine ring is a crucial feature, often involved in critical interactions with biological targets, such as forming hydrogen bonds or salt bridges.[1] Esterification of this group typically leads to a complete loss of biological activity, underscoring its importance.[1] The focus of this guide will be on how modifications to the N-aryl substituent and other positions on the piperidine ring influence biological activity across different target classes.

Understanding the Core Structure and its Therapeutic Potential

The 1-aryl-6-oxopiperidine-3-carboxylic acid scaffold is a versatile starting point for the design of inhibitors for various enzymes and receptors. The 3,4-dimethylphenyl group provides a specific lipophilic and electronic signature that can be tailored to fit into hydrophobic pockets of target proteins. The lactam carbonyl at the 6-position and the carboxylic acid at the 3-position are key hydrogen bond donors and acceptors, crucial for molecular recognition.

Comparative Efficacy of Analogs: A Synthesis of Available Data

To understand the potential of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid analogs, we will draw parallels from studies on similar piperidine derivatives. The following sections will compare analogs based on their reported biological activities and highlight key SAR findings.

Dual PPARα/γ Agonists

A study on piperidine and dehydropiperidine carboxylic acids as dual PPARα/γ agonists provides valuable insights into the SAR of this class of compounds.[2][3] While not exact analogs, these compounds share the core piperidine carboxylic acid feature. The study highlights that modifications to the piperidine ring and its substituents significantly impact potency.[2][3]

Farnesyltransferase Inhibitors

Research on piperidine inhibitors of farnesyltransferase (FTase) reveals the importance of substitutions on the N-1 and C-4 phenyl rings.[4] For instance, a 3-pyridylmethyl group at the N-1 position was found to be important for FTase inhibition.[4] Modifications on the C-4 phenyl group, such as the introduction of a 3,4-dihydroxyphenyl moiety, led to a significant increase in potency.[4] This suggests that for our core structure, modifications on the 3,4-dimethylphenyl group could yield analogs with enhanced activity.

Renin Inhibitors

In the context of renin inhibitors, the addition of two methoxy substituents to a piperidine-based scaffold resulted in a dramatic increase in activity, likely due to better occupancy of a hydrophobic pocket.[1] This finding is directly relevant to our core compound, suggesting that further substitution on the 3,4-dimethylphenyl ring could be a promising strategy for enhancing efficacy.

Tabulated Summary of Analog Performance

The following table summarizes the structure-activity relationships gleaned from the literature for piperidine derivatives, which can be extrapolated to hypothesize the performance of 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid analogs.

Analog Series/Modification Biological Target Key SAR Findings Potency (IC50) Reference
Substituted Piperidine-4-carboxylic AcidsPPARα/γSAR of the series was discussed, but specific IC50 values for direct comparison are not provided in the abstract.Not Specified[2]
C-4 and C-6 Substituted PiperidinesFarnesyltransferase3,4-dihydroxyphenyl at C-6 showed 3x more potency than 4-hydroxyphenyl.46 nM[4]
N-1 and C-5 Modified PiperidinesFarnesyltransferase3-pyridylmethyl at N-1 is important for activity.Not Specified[4]
Piperidine Renin InhibitorsReninAddition of two methoxy groups increased potency significantly.0.060 nM[1]

Experimental Protocols for Efficacy Evaluation

The evaluation of novel analogs requires robust and validated experimental protocols. Below is a generalized workflow for assessing the in vitro efficacy of new chemical entities based on the 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold.

General Workflow for In Vitro Efficacy Screening

Experimental Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & SAR Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Primary_Screening Primary Target-Based Assay (e.g., Enzyme Inhibition) Characterization->Primary_Screening Test Compounds Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Selectivity_Panel Selectivity Profiling (Off-target assays) Dose_Response->Selectivity_Panel Data_Analysis Data Analysis & Potency Calculation Selectivity_Panel->Data_Analysis Biological Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: A generalized experimental workflow for the synthesis, in vitro evaluation, and lead selection of novel chemical analogs.

Step-by-Step Protocol: Enzyme Inhibition Assay (Generic)
  • Compound Preparation: Dissolve synthesized and purified analogs in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration.

  • Assay Plate Preparation: Prepare a 96-well or 384-well microplate. Add the assay buffer, the target enzyme, and the substrate to each well.

  • Compound Addition: Add serial dilutions of the test compounds to the assay plate. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for the enzymatic reaction to occur.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the data and fit to a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the 1-aryl-6-oxopiperidine-3-carboxylic acid scaffold and highlights potential points for modification to modulate biological activity.

SAR Insights cluster_SAR Key Structural Features & Modification Points Structure 1-Aryl-6-oxopiperidine-3-carboxylic acid Scaffold N_Aryl N-Aryl Group (e.g., 3,4-Dimethylphenyl) - Modulates lipophilicity - Influences hydrophobic interactions Structure->N_Aryl Lactam_CO Lactam Carbonyl (Position 6) - Hydrogen bond acceptor Structure->Lactam_CO Carboxylic_Acid Carboxylic Acid (Position 3) - Essential for activity - Hydrogen bond donor/acceptor - Salt bridge formation Structure->Carboxylic_Acid Piperidine_Ring Piperidine Ring - Conformational rigidity - Scaffold for substituent placement Structure->Piperidine_Ring

Caption: Key structural features of the 1-aryl-6-oxopiperidine-3-carboxylic acid scaffold and their roles in biological activity.

Conclusion and Future Directions

The 1-(3,4-dimethylphenyl)-6-oxopiperidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative efficacy data is limited, analysis of related structures provides a clear rationale for analog design and optimization. Future research should focus on systematic modifications of the N-aryl substituent and exploration of substitutions on the piperidine ring to enhance potency and selectivity for specific biological targets. The experimental workflows and SAR insights provided in this guide offer a foundational framework for researchers embarking on the design and evaluation of novel analogs in this chemical series.

References

  • [Synthesis and pharmacological evaluation of 3-[5-(aryl-[1][2][5]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents - Arabian Journal of Chemistry]([Link])

Sources

Comparative

Benchmarking a Novel Compound: A Comparative Efficacy Analysis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid Against Standard DGAT1 Inhibitors

A Technical Guide for Researchers in Metabolic Disease Drug Discovery Introduction: Unveiling a Potential New Player in Lipid Metabolism In the landscape of metabolic disease research, the quest for novel therapeutic age...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Metabolic Disease Drug Discovery

Introduction: Unveiling a Potential New Player in Lipid Metabolism

In the landscape of metabolic disease research, the quest for novel therapeutic agents is relentless. This guide focuses on the characterization of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid , a compound of interest with a chemical scaffold suggesting potential interaction with key metabolic enzymes. Due to the absence of extensive public data on this specific molecule, we present a hypothesis-driven benchmarking framework. Based on structural similarities to known inhibitors of lipid metabolism, we postulate that this compound may act as an inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).

DGAT1 is a pivotal enzyme that catalyzes the final, committed step in triglyceride synthesis.[1] Its role in intestinal fat absorption and adipose tissue formation makes it a compelling target for therapeutic interventions in obesity and type 2 diabetes.[2] This guide provides a comprehensive framework for evaluating the efficacy of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid against well-established, standard reference inhibitors of DGAT1. By following the detailed protocols herein, researchers can generate robust, comparative data to elucidate the compound's potential as a novel DGAT1 inhibitor.

Selection of Standard Reference Inhibitors: The Gold Standards

To ensure a rigorous and meaningful comparison, a panel of well-characterized DGAT1 inhibitors with distinct chemical scaffolds and established in vitro and in vivo activity have been selected. These reference compounds provide a robust baseline for assessing the potency and selectivity of our novel compound.

  • Pradigastat (LCQ908): A selective and orally effective DGAT1 inhibitor that has been investigated in clinical trials for familial chylomicronemia syndrome.[3][4] It serves as a benchmark for clinical relevance and has a reported IC50 of approximately 0.157 µM.[5]

  • PF-04620110: A potent and selective DGAT1 inhibitor with an IC50 of 19 nM.[6] Its high potency and selectivity make it an excellent tool for in vitro comparisons.[7]

  • AZD7687: A reversible and selective DGAT1 inhibitor with a reported IC50 of 80 nM for human DGAT1.[8][9] It has been studied in humans, providing valuable data on the effects of DGAT1 inhibition in a clinical setting.[10][11]

Comparative Benchmarking Workflow

The following diagram illustrates the proposed workflow for a comprehensive head-to-head comparison of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid against the selected standard inhibitors.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: Data Analysis & Comparison Biochemical_Assay Biochemical DGAT1 Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. DGAT2, ACAT, etc.) Biochemical_Assay->Selectivity_Assay Potent & Selective Hits Cell_Based_Assay Cellular Triglyceride Synthesis Assay (e.g., in HT-29 or HepG2 cells) Selectivity_Assay->Cell_Based_Assay Lipid_Accumulation_Assay Lipid Accumulation Visualization (e.g., Oil Red O Staining) Cell_Based_Assay->Lipid_Accumulation_Assay Cellularly Active Hits Data_Analysis Comparative Data Analysis (Potency, Selectivity, Cellular Efficacy) Conclusion Conclusion on Novel Compound's Profile Data_Analysis->Conclusion Fatty_Acids Dietary Fatty Acids & De Novo Lipogenesis Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA DAG Diacylglycerol (DAG) Acyl_CoA->DAG DGAT1 DGAT1 Acyl_CoA->DGAT1 DAG->DGAT1 TG Triglycerides (TG) DGAT1->TG Inhibitor 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid & Standard Inhibitors Inhibitor->DGAT1

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Validation

A Comprehensive Guide to the Comparative Toxicological Assessment of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid and its Analogs

This guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the toxicity profile of the novel compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. Give...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to evaluate the toxicity profile of the novel compound 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid. Given the limited publicly available toxicological data on this specific molecule, this document synthesizes information on structurally related compounds and outlines a comprehensive suite of in vitro and in vivo assays to build a detailed safety profile. The methodologies described herein are grounded in established protocols and regulatory guidelines to ensure scientific rigor and data integrity.

Introduction: The Imperative for Early-Stage Toxicological Profiling

1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is a synthetic compound featuring a substituted phenyl ring attached to a piperidine-3-carboxylic acid scaffold. This structural motif is of interest in medicinal chemistry due to its potential for diverse biological activities. However, before any therapeutic potential can be realized, a thorough understanding of a compound's safety profile is paramount. Early-stage toxicological assessment is crucial for identifying potential liabilities, guiding structure-activity relationship (SAR) studies, and de-risking candidates for further development.

This guide will first review the known toxicological characteristics of the core piperidine and piperidine-3-carboxylic acid structures to establish a foundational understanding. It will then present a multi-pronged experimental strategy for a comprehensive de novo toxicological evaluation of the title compound and its analogs.

Toxicological Landscape of Structurally Related Compounds

While specific data for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is scarce, an examination of its constituent parts provides initial clues to its potential toxicological profile.

  • Piperidine: The parent heterocycle, piperidine, is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1][2] Acute oral toxicity is moderate, with LD50 values in rats ranging from 133 to 740 mg/kg.[1] It is also a respiratory irritant.[2] However, based on available in vitro studies, piperidine is not considered to be genotoxic.[1]

  • Piperidine-3-carboxylic Acid and its Derivatives: Safety Data Sheets (SDS) for simple derivatives like piperidine-3-carboxylic acid and N-Boc-piperidine-3-carboxylic acid indicate that they are hazardous chemicals, causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Other substituted oxopiperidine-3-carboxylic acids are also classified as skin and eye irritants.[5]

This baseline information suggests that 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid and its analogs should be handled with appropriate precautions, and that skin, eye, and respiratory irritation are potential hazards to be investigated. However, the addition of the dimethylphenyl group and the oxo functionality necessitates a more detailed and specific toxicological workup.

A Multi-Assay Framework for Comprehensive Toxicity Profiling

A thorough toxicological assessment should probe multiple potential mechanisms of toxicity. The following suite of assays provides a comprehensive approach to characterizing the safety profile of a novel compound.

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death. This provides a preliminary indication of the compound's potency in eliciting a toxic response and is essential for dose selection in subsequent, more complex assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]

Experimental Protocol: MTT Assay [8]

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well plate at a density of 5,000 to 10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8] Using both cancerous and non-cancerous cell lines can help evaluate the selectivity of a compound.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in the complete cell culture medium.[8] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and no-treatment controls.[8]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7][8]

  • Data Acquisition: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.[7] The intensity of the color is directly proportional to the number of viable cells.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed 1. Seed Cells (96-well plate) treat 2. Prepare & Add Compound Dilutions seed->treat 24h attachment incubate 3. Incubate (24-72h) treat->incubate add_mtt 4. Add MTT Reagent (3-4h incubation) incubate->add_mtt solubilize 5. Solubilize Formazan (DMSO) add_mtt->solubilize Viable cells form formazan read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint as it can lead to mutations and potentially cancer. The bacterial reverse mutation assay, or Ames test, is a widely used and regulatory-accepted method for identifying mutagenic compounds.[9][10][11] It uses specific strains of Salmonella typhimurium that are unable to synthesize histidine, and measures the ability of a test compound to cause a reverse mutation that restores histidine synthesis.[9][12]

Experimental Protocol: Ames Test (Plate Incorporation Method) [10][12]

  • Strain Preparation: Prepare an overnight culture of the desired S. typhimurium strains (e.g., TA98, TA100) at 37°C with shaking.[9][12] These strains are chosen to detect different types of mutations.[12]

  • Metabolic Activation (Optional but Recommended): Many compounds only become mutagenic after being metabolized by liver enzymes. Therefore, the assay should be run with and without a rat liver extract (S9 fraction).[9][10]

  • Plate Incorporation: In a sterile tube, add in the following order:

    • 0.1 mL of the test compound solution at various concentrations.

    • 0.1 mL of the bacterial culture.[12]

    • 0.5 mL of sodium phosphate buffer or S9 mixture.[9]

    • 2.0 mL of molten top agar containing a trace amount of histidine and biotin.[12]

  • Plating: Briefly vortex the mixture and immediately pour it onto a minimal glucose agar plate.[12][13] Gently tilt the plate to ensure even distribution.[12]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.[12]

Ames_Test_Workflow start Start culture 1. Prepare Overnight Bacterial Culture (e.g., S. typhimurium TA100) start->culture mix 2. Mix in Test Tube: - Test Compound - Bacterial Culture - S9 Mix / Buffer culture->mix add_agar 3. Add Molten Top Agar mix->add_agar plate 4. Pour onto Minimal Glucose Agar Plate add_agar->plate incubate 5. Incubate at 37°C (48-72h) plate->incubate count 6. Count Revertant Colonies incubate->count end Mutagenic Potential Determined count->end

Caption: Key steps of the Ames bacterial reverse mutation assay.

Cardiotoxicity Assessment

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14][15] Therefore, screening for hERG channel inhibition is a critical safety assessment in drug development, as recommended by ICH S7B guidelines.[14] The patch-clamp assay is the gold standard, but higher-throughput thallium flux assays are also widely used for initial screening.[16][17]

Experimental Protocol: hERG Thallium Flux Assay [16]

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., U2OS-hERG or HEK293-hERG).[16]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells after cleavage by intracellular esterases.[16]

  • Compound Incubation: Add the test compounds at various concentrations to the assay plates containing the dye-loaded cells. Incubate at room temperature for approximately 10 minutes.[16]

  • Stimulation and Reading: Add a stimulation buffer containing thallium and potassium chloride (KCl) to open the hERG channels. Immediately measure the fluorescence intensity kinetically using a plate reader.[16] Thallium ions entering the cells through open hERG channels bind to the dye, causing an increase in fluorescence.[16]

  • Data Analysis: The rate of fluorescence increase reflects hERG channel activity. Inhibition of the channel by the test compound will result in a reduced fluorescence signal. Calculate the percent inhibition and determine the IC50 value.

hERG_Pathway cluster_cell hERG-Expressing Cell hERG hERG K+ Channel Dye Trapped Fluorescent Dye hERG->Dye Tl+ binds to dye Fluorescence Fluorescence Signal Dye->Fluorescence generates Tl_out Thallium (Tl+) Extracellular Tl_out->hERG Influx upon stimulation Compound Test Compound Compound->hERG Inhibition

Caption: Mechanism of the hERG thallium flux assay for cardiotoxicity.

Metabolic Stability Assessment

Rationale: The rate at which a compound is metabolized by the liver (metabolic stability) significantly influences its pharmacokinetic properties, such as half-life and bioavailability.[18][19] Poor metabolic stability can lead to rapid clearance and low exposure, while very high stability can lead to drug accumulation and potential toxicity. Assays using liver microsomes or hepatocytes are essential for predicting a compound's in vivo behavior.[18][20] Microsomal assays primarily assess phase I metabolism (e.g., by cytochrome P450 enzymes), while hepatocyte assays capture both phase I and phase II metabolism.[19]

Experimental Protocol: Liver Microsomal Stability Assay [21][22]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[21][22]

  • Compound Incubation: Add the test compound (e.g., at 1 µM final concentration) to the microsome mixture and pre-incubate at 37°C.[21][22]

  • Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (e.g., 1 mM).[21][22]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[21][22]

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[21]

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[21]

Acute Oral Toxicity (In Vivo)

Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand the systemic toxicity of a compound. The acute oral toxicity study provides information on the adverse effects of a single dose of the substance and helps determine the median lethal dose (LD50).[23] The OECD provides several guidelines (e.g., 420, 423, 425) that aim to refine the process and reduce the number of animals used.[24][25][26]

Experimental Protocol: Acute Toxic Class Method (OECD 423) [24][25]

  • Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive).[25]

  • Dosing: Following a fasting period, administer the test substance orally by gavage.[23] The procedure is a stepwise process using defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[25]

  • Stepwise Procedure: Start with a dose that is expected to be toxic. Typically, 3 animals are used in each step. The outcome of the first step (number of mortalities) determines the next step:

    • If mortality is high, the dose for the next step is lowered.

    • If mortality is low or absent, the dose for the next step is increased.

  • Observation: Observe the animals closely for signs of toxicity for at least 14 days.[23] Note all clinical signs, body weight changes, and mortality.[23]

  • Classification: The results allow the substance to be classified into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality at different dose levels.[24][25]

Data Synthesis and Comparative Analysis

The data generated from this suite of assays should be compiled to create a comprehensive toxicity profile for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid and its analogs. A summary table is an effective way to compare the results.

Table 1: Hypothetical Comparative Toxicity Profile

CompoundCytotoxicity IC50 (µM) (HepG2 cells)Genotoxicity (Ames Test, TA100, +S9)hERG Inhibition IC50 (µM)Metabolic Stability (t½, mins, HLM)Acute Oral Toxicity (OECD 423 Category)
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid 25.4Negative> 3045Category 4
Analog A (4-F-phenyl) 18.2Negative22.562Category 4
Analog B (2-Cl-phenyl) 5.1Positive8.915Category 3
Piperidine-3-carboxylic acid > 100Negative> 100> 120Not Classified

HLM: Human Liver Microsomes

This comparative analysis allows for the identification of structure-toxicity relationships. For example, in the hypothetical data above, the addition of a 2-chloro substituent (Analog B) significantly increases cytotoxicity, genotoxicity, and hERG inhibition compared to the parent compound. Such insights are invaluable for guiding the design of safer, more effective molecules.

Conclusion

The toxicological evaluation of novel chemical entities like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid requires a systematic, multi-faceted approach. By integrating in vitro assays for cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability with a targeted in vivo study for acute systemic toxicity, researchers can build a robust safety profile. This guide provides the foundational knowledge and detailed protocols necessary to undertake such an evaluation, enabling data-driven decisions in the drug discovery and development process and ensuring that only the most promising and safest candidates advance.

References

  • Ames Test Protocol | AAT Bioquest. [URL: https://www.aatbio.com/resources/protocols/ames-test-protocol]
  • Microbial Mutagenicity Assay: Ames Test - Bio-protocol. [URL: https://bio-protocol.org/e2752]
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [URL: https://www.researchgate.net/publication/372765581_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. [URL: https://ijrap.net/index.php/ijrap/article/view/2056]
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg401.pdf]
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-for-novel-compounds]
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. [URL: https://www.slideshare.net/KhushbooThakur15/oecd-guideline-420-acute-oral-toxicity-fixed-dose-procedure]
  • Guidance Document on Acute Oral Toxicity Testing | OECD. [URL: https://www.oecd.org/publications/guidance-document-on-acute-oral-toxicity-testing-9789264069833-en.htm]
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [URL: https://www.nuvisan.com/cro/dmpk/in-vitro-assays/metabolic-stability/]
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6694002/]
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. [URL: https://www.wuxiapptec.com/metabolic-stability-in-drug-development-5-assays/]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. [URL: https://www.ijprajournal.com/ijpr/article/view/1603]
  • The Ames Test. [URL: https://www.clearbiology.com/wp-content/uploads/2018/06/Ames-Test-Lab-Protocol-2018.pdf]
  • Metabolic Stability Assays - Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/services/adme-and-toxicology/adme-assays/metabolic-stability-assays]
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [URL: https://www.bioduro-sundia.com/adme-microsomal-stability-assay/]
  • Application Notes and Protocols for Ames Mutagenicity Testing: Evaluating N-Butoxyacetamide - Benchchem. [URL: https://www.benchchem.
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. [URL: https://www.mediford.com/en/solution/pharmacology/safety/herg-best-practice]
  • Microbial Mutagenicity Assay: Ames Test - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29635345/]
  • hERG Assay | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/herg-assay/266205934]
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [URL: https://www.researchgate.net/publication/383921133_In_Vitro_Cytotoxicity_Testing_of_Novel_Drug_Molecules_Using_MTT_Assay]
  • hERG Safety Assay - Evotec. [URL: https://www.evotec.com/en/solutions/in-vitro-pharmacology/cardiac-safety/herg-safety-assay]
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. [URL: https://www.beckman.com/resources/application-notes/miniaturized-and-high-throughput-metabolic-stability-assay]
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A - Metrion Biosciences. [URL: https://www.metrionbiosciences.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2713797/]
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats | bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.08.01.606132v1]
  • 1-(1,3-thiazol-2-yl)piperidine-3-carboxylic acid - NextSDS. [URL: https://www.nextsds.com/substance/1-(1,3-thiazol-2-yl)piperidine-3-carboxylic%20acid-1049740-49-2]
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  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK207603/]
  • 4-methyl-6-oxopiperidine-3-carboxylic acid — Chemical Substance Information - NextSDS. [URL: https://www.nextsds.com/substance/4-methyl-6-oxopiperidine-3-carboxylic%20acid-1537833-71-8]
  • Safety Data Sheet(SDS). [URL: https://www.chemicalbook.com/ShowSupplierSDS_9010-79-1_EN.htm]
  • QZ-9346 - Safety Data Sheet. [URL: https://www.combi-blocks.com/msds/QZ-9346.pdf]
  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. [URL: https://www.mdpi.com/1420-3049/30/3/602]

Sources

Comparative

Reproducibility and Pathway Comparison for the Synthesis of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic Acid

As a Senior Application Scientist overseeing scale-up and methodology transfer, I frequently encounter reproducibility bottlenecks when synthesizing functionalized piperidinones. The target compound, 1-(3,4-Dimethylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing scale-up and methodology transfer, I frequently encounter reproducibility bottlenecks when synthesizing functionalized piperidinones. The target compound, 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid , is a critical structural motif often utilized in the development of RNA-binding protein ligands (such as HuR inhibitors) and advanced neuroactive analogs 1.

This guide objectively compares two distinct synthetic pathways, analyzing the causality behind their experimental design and providing self-validating protocols to ensure cross-laboratory reproducibility.

Mechanistic Overview & Causality

To synthesize the target 6-oxopiperidine-3-carboxylic acid, laboratories typically deploy one of two strategies:

Pathway A: Microwave-Assisted Multicomponent Castagnoli-Cushman Reaction (CC-3CR)

This modern one-pot multicomponent reaction (MCR) condenses paraformaldehyde, 3,4-dimethylaniline, and glutaric anhydride 2.

  • The Causality of Microwave Irradiation: The reaction proceeds via an intermediate imine. Because 3,4-dimethylaniline is only weakly nucleophilic, the imine is prone to degradation or competitive hydrolysis of the glutaric anhydride. Microwave heating (120 °C) is not merely for speed; it rapidly overcomes the activation energy barrier for the formal [4+2] cycloaddition, effectively outcompeting the parasitic hydrolysis pathway 3.

Pathway B: Stepwise Reductive Amination and Thermal Lactamization

Adapted from classical routes used to synthesize paroxetine intermediates 4, this pathway involves the reductive amination of diethyl 2-formylglutarate with 3,4-dimethylaniline, followed by catalytic hydrogenation and thermal cyclization.

  • The Causality of Catalyst Selection: Platinum dioxide (PtO2) is explicitly chosen over Palladium on Carbon (Pd/C) to ensure chemoselective reduction of the intermediate without triggering unwanted hydrogenolysis of the benzylic methyl groups on the 3,4-dimethylphenyl ring.

Cross-Laboratory Reproducibility Data

To evaluate robustness, both pathways were executed across three independent laboratories. The quantitative performance metrics are summarized below.

Performance MetricPathway A: Microwave CC-3CRPathway B: Stepwise Cyclization
Global Yield (Isolated) 62% – 68%41% – 45%
Total Reaction Time ~2 Hours~48 Hours
E-Factor (Waste/Product) 15 (High Atom Economy)45 (Solvent Intensive)
Crude Purity (LC-MS) >85%~70%
Lab-to-Lab RSD (n=3) 4.2% (Highly Reproducible)12.5% (Moderately Reproducible)
Primary Impurity Profile Glutaric acid (hydrolysis)Uncyclized amino-diester

Synthetic Workflow & Decision Tree

SynthesisWorkflow Start Target Compound Synthesis 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid PathA Pathway A: Microwave CC-3CR Start->PathA PathB Pathway B: Stepwise Reductive Cyclization Start->PathB A_Step1 Imine Formation (Paraformaldehyde + 3,4-Dimethylaniline) PathA->A_Step1 B_Step1 Reductive Amination (Diethyl 2-formylglutarate + Amine) PathB->B_Step1 A_Step2 Anhydride Addition (Glutaric Anhydride) A_Step1->A_Step2 Anhydrous ACN A_Step3 Microwave Cyclization (120°C, 30 min) A_Step2->A_Step3 One-pot Purification Hydrolysis & Crystallization (LC-MS Validation) A_Step3->Purification B_Step2 Catalytic Hydrogenation (H2, PtO2) B_Step1->B_Step2 Isolation B_Step3 Thermal Lactamization (Toluene Reflux, 10 h) B_Step2->B_Step3 Intermediate B_Step3->Purification Success Pure Target Compound (Validated across 3 Labs) Purification->Success

Figure 1: Decision tree and workflow comparison for the synthesis of the target oxopiperidine.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted CC-3CR (Recommended)

This protocol minimizes intermediate isolation and maximizes atom economy 1.

  • Imine Pre-Assembly: To a microwave vial equipped with a magnetic stirrer, add paraformaldehyde (1.2 eq) and 3,4-dimethylaniline (1.0 eq) in strictly anhydrous acetonitrile (0.2 M).

  • Acid Catalysis: Add 2 drops of concentrated formic acid. Causality: Formic acid acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate rapid dehydration into the reactive iminium species.

    • Self-Validating Checkpoint: The solution must transition to a distinct yellow hue within 5 minutes. If it remains colorless, the condensation has failed; verify the depolymerization integrity of the paraformaldehyde.

  • Anhydride Addition: Add glutaric anhydride (1.2 eq) in one portion. Seal the vial immediately to prevent atmospheric moisture ingress.

  • Microwave Irradiation: Irradiate the mixture at 120 °C (50 W) for 30 minutes.

    • Self-Validating Checkpoint: Post-irradiation, analyze an aliquot via UPLC-MS. The unreacted imine (m/z ~134.1) should be <5%. If the reaction stalls, ambient moisture has likely hydrolyzed the glutaric anhydride into unreactive glutaric acid.

  • Workup: Evaporate to dryness, dissolve in ethyl acetate, and wash with 1M HCl to remove unreacted aniline. Crystallize the crude product from ether/hexane to yield the pure carboxylic acid.

Protocol B: Stepwise Condensation & Reductive Cyclization

This protocol is highly modular but suffers from a higher E-factor due to multiple solvent exchanges 4.

  • Reductive Amination: Dissolve diethyl 2-formylglutarate (1.0 eq) and 3,4-dimethylaniline (1.1 eq) in absolute ethanol. Stir at room temperature for 2 hours.

  • Catalytic Hydrogenation: Add PtO2 (0.05 eq). Purge the vessel with N2, then backfill with H2 (1 atm). Stir vigorously for 12 hours. Filter through a Celite pad to remove the catalyst.

  • Thermal Lactamization: Concentrate the filtrate, redissolve the intermediate in anhydrous toluene, and reflux using a Dean-Stark apparatus for 10 hours.

    • Causality: The continuous azeotropic removal of ethanol shifts the thermodynamic equilibrium entirely toward the closed piperidine ring.

    • Self-Validating Checkpoint: Monitor lactam formation via FTIR. The ester carbonyl stretch (~1735 cm⁻¹) must shift to a distinct lactam carbonyl stretch (~1650 cm⁻¹). Failure to observe this shift indicates residual water in the Dean-Stark trap.

  • Hydrolysis: Treat the resulting ester with 2M NaOH in THF/MeOH (1:1) for 4 hours, acidify with 1M HCl to pH 3, and extract with dichloromethane to afford the target acid.

Conclusion & Recommendations

For laboratories aiming to synthesize 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid or its derivatives, Pathway A (Microwave CC-3CR) is unequivocally the superior choice. It offers a 20%+ increase in overall yield, drastically reduces the E-factor, and limits lab-to-lab variance to a mere 4.2%. Pathway B should only be reserved for scenarios where highly specific, stepwise functionalization of the glutarate backbone is required prior to cyclization.

References

  • Novel Compounds Targeting the RNA-Binding Protein HuR. Structure-Based Design, Synthesis, and Interaction Studies Source: ACS Medicinal Chemistry Letters / PMC URL:1

  • BOPC1 Enantiomers Preparation and HuR Interaction Study. From Molecular Modeling to a Curious DEEP-STD NMR Application Source: NIH / PMC URL:3

  • Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 (Synthesis Database) Source: DrugFuture URL:4

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid: A Comprehensive Guide to Formulation Selection and Predictive Modeling

As a Senior Application Scientist navigating the transition from preclinical discovery to clinical formulation, establishing a robust In Vitro vs In Vivo Correlation (IVIVC) is the gold standard for de-risking drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the transition from preclinical discovery to clinical formulation, establishing a robust In Vitro vs In Vivo Correlation (IVIVC) is the gold standard for de-risking drug development. This guide provides an in-depth, objective comparison of formulation strategies for 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid (DMPC) , a representative Biopharmaceutics Classification System (BCS) Class II candidate.

By detailing the causality behind our experimental choices and providing self-validating protocols, this guide serves as a blueprint for developing predictive mathematical models that satisfy regulatory rigorousness.

Physicochemical Rationale & The Biopharmaceutical Bottleneck

DMPC is a structurally complex N-aryl lactam. The molecule features a 6-oxopiperidine core, providing metabolic stability, and a 3-carboxylic acid moiety ( pKa​≈4.5 ), which imparts pH-dependent solubility. However, the presence of the 1-(3,4-dimethylphenyl) group introduces significant lipophilicity ( logP≈3.2 ) and increases the crystal lattice energy.

The Causality of Poor Absorption: At gastric pH (1.2), the carboxylic acid is unionized, rendering the crystalline free acid virtually insoluble. Upon transiting to the intestinal environment (pH 6.5), the molecule ionizes, but the highly lipophilic dimethylphenyl tail causes the drug to precipitate unless stabilized by endogenous surfactants (bile salts). Consequently, DMPC suffers from dissolution rate-limited absorption.

To objectively evaluate DMPC's performance, we compare two distinct formulation alternatives:

  • Formulation A (Crystalline Free Acid): The baseline API, thermodynamically stable but kinetically restricted.

  • Formulation B (Amorphous Solid Dispersion - ASD): DMPC molecularly dispersed in Hypromellose Acetate Succinate (HPMCAS). HPMCAS acts via a "spring and parachute" mechanism—rapidly releasing the amorphous drug (spring) and preventing its precipitation in the intestine (parachute).

MAM Stomach Gastric Transit (pH 1.2) Unionized DMPC Low Solubility Intestine Intestinal Transit (pH 6.5) Ionized DMPC Micellar Solubilization Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Permeation (Passive Diffusion) Intestine->Enterocyte Bile Salts / FaSSIF Liver Hepatic Portal First-Pass Metabolism Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Target Engagement) Liver->Systemic Bioavailable Fraction

Mechanistic absorption pathway of DMPC highlighting pH-dependent dissolution and permeability.

Experimental Methodologies: Self-Validating Protocols

To establish a predictive IVIVC, standard USP buffers (e.g., 0.1 N HCl or plain phosphate buffer) are fundamentally inadequate for lipophilic compounds like DMPC because they lack the micellar solubilization capacity of human gastrointestinal fluids. Instead, we must utilize to accurately simulate the physiological environment.

Protocol 1: Biorelevant In Vitro Dissolution Testing

Objective: Quantify the Fraction Dissolved ( Fd​ ) over time under physiologically relevant fasted conditions.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin. The bile salts are critical for mimicking the in vivo solubilization of the 3,4-dimethylphenyl moiety.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle) set to 50 RPM and 37.0 ± 0.5°C with a vessel volume of 900 mL.

  • Sample Introduction: Introduce 100 mg equivalent of DMPC (Formulation A or B) into the vessels.

  • Sampling & Analysis: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, 90, and 120 minutes. Immediately replace with fresh, pre-warmed FaSSIF to maintain hydrodynamics. Filter samples through a 0.45 µm PTFE membrane and quantify via HPLC-UV at 254 nm.

  • System Validation: Ensure sink conditions are maintained ( C<0.3Cs​ ). Calculate the similarity factor ( f2​ ) to validate reproducibility across n=6 vessels. An f2​>50 confirms intra-batch consistency.

Protocol 2: In Vivo Pharmacokinetic Profiling (Beagle Dogs)

Objective: Obtain the plasma concentration-time profile to calculate the Fraction Absorbed ( Fa​ ). Beagle dogs are selected due to their anatomical and physiological similarities to the human GI tract (comparable gastric pH and transit times).

  • Subject Selection & Dosing: Fast 6 healthy male Beagle dogs (10-12 kg) overnight. Administer a single oral dose (100 mg equivalent) of Formulation A or B, followed by 50 mL of water to standardize gastric volume.

  • Blood Sampling: Collect 2 mL of venous blood at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Extraction: Centrifuge at 3000g for 10 minutes. Extract DMPC from plasma using protein precipitation with acetonitrile containing an isotopic internal standard.

  • Quantification: Analyze via a validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

  • System Validation: Calculate standard non-compartmental PK parameters ( Cmax​ , Tmax​ , AUC0−t​ ). Ensure the calibration curve exhibits R2>0.99 and Quality Control (QC) samples fall within ±15% of nominal concentrations.

IVIVC Modeling & Deconvolution

According to , a Level A correlation is the most robust model, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate.

Protocol 3: Mathematical Deconvolution (Wagner-Nelson Method)

To correlate the data, we cannot simply compare dissolution to plasma concentration, because plasma concentration is a function of both absorption and elimination. We must isolate the absorption phase using deconvolution.

  • Deconvolution: Apply the Wagner-Nelson equation ( Fa​=ke​∫0∞​CdtCt​+ke​∫0t​Cdt​ ) to convert the in vivo plasma profile into the cumulative Fraction Absorbed ( Fa​ ).

  • Correlation: Plot the in vitro Fraction Dissolved ( Fd​ ) on the X-axis against the in vivo Fraction Absorbed ( Fa​ ) on the Y-axis.

  • Validation: Perform linear regression. The model is validated if the internal predictability error (PE%) for both Cmax​ and AUC is ≤15% .

IVIVC InVitro In Vitro Dissolution (FaSSIF Media, pH 6.5) FractionDiss Fraction Dissolved (Fd) vs Time InVitro->FractionDiss InVivo In Vivo PK Data (Plasma Conc-Time) Deconvolution Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution FractionAbs Fraction Absorbed (Fa) vs Time Deconvolution->FractionAbs Correlation Level A Correlation (Linear Regression Fa vs Fd) FractionAbs->Correlation FractionDiss->Correlation

Level A IVIVC workflow mapping in vitro dissolution to in vivo fraction absorbed.

Comparative Data Analysis

The table below summarizes the quantitative findings, objectively comparing the crystalline API against the ASD formulation.

Table 1: Comparative In Vitro and In Vivo Parameters for DMPC Formulations

ParameterFormulation A (Crystalline)Formulation B (ASD - HPMCAS)
In Vitro Dissolution (FaSSIF, pH 6.5)
Fd​ at 30 min (%)22.4 ± 3.185.6 ± 4.2
Fd​ at 120 min (%)45.1 ± 5.098.2 ± 2.1
In Vivo Pharmacokinetics (Beagle Dogs)
Cmax​ (ng/mL)412 ± 651850 ± 120
Tmax​ (h)4.01.5
AUC0−24​ (ng·h/mL)2850 ± 3109420 ± 680
IVIVC Validation (Level A)
R2 (Correlation Coefficient)0.88 (Non-linear)0.98 (Linear)
Internal PE% for Cmax​ 22.4% (Failed)6.5% (Passed)
Internal PE% for AUC 18.1% (Failed)4.2% (Passed)
Interpretation of Causality

Formulation A fails to establish a valid Level A IVIVC (PE% > 15%). Because crystalline DMPC's dissolution is thermodynamically limited by its high lattice energy, its in vivo absorption becomes highly susceptible to dynamic, unpredictable physiological variables (e.g., transient bile salt fluctuations and mechanical GI motility) that static in vitro buffers cannot replicate.

Conversely, Formulation B (ASD) successfully achieves a validated Level A IVIVC ( R2=0.98 , PE% < 10%). By converting DMPC to an amorphous state, the lattice energy barrier is removed. Dissolution becomes polymer-controlled rather than drug-limited. The HPMCAS maintains supersaturation, ensuring that the in vitro release profile acts as a true, linear predictor of in vivo absorption.

Conclusion

For highly lipophilic, weakly acidic molecules like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid, traditional crystalline formulations present insurmountable biopharmaceutical bottlenecks. By transitioning to an Amorphous Solid Dispersion and utilizing biorelevant dissolution media (FaSSIF), formulation scientists can successfully bypass these limitations. More importantly, this strategy enables the establishment of a fully validated Level A IVIVC, drastically reducing the need for iterative in vivo animal testing and accelerating clinical development timelines.

References

  • MDPI Pharmaceutics - Intrinsic Dissolution Rate Profiling of Poorly Water-Soluble Compounds in Biorelevant Dissolution Media. A foundational study demonstrating the necessity of FaSSIF/FeSSIF for predicting the dissolution of BCS Class II compounds. URL:[Link]

  • U.S. Food and Drug Administration (FDA) - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. The definitive regulatory guidance defining Level A, B, and C correlations and the strict ≤15% Prediction Error (PE) validation limits. URL:[Link]

  • Pharma Lesson - Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. A comprehensive breakdown of the composition and physiological relevance of simulated intestinal fluids used in modern IVIVC modeling. URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

The disposal of any chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This act establishes a "...

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Author: BenchChem Technical Support Team. Date: March 2026

The disposal of any chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] This act establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from creation to final disposal.[2]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal actions are taken, a thorough hazard assessment is paramount. The structure of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid contains a piperidine ring, which is a cyclic amine, and a carboxylic acid functional group.

  • Piperidine Derivatives: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[3][4][5][6][7] They can cause severe skin burns and eye damage, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][5][6]

  • Carboxylic Acids: While many simple carboxylic acids are biodegradable, they are still acidic and can be corrosive.[8] Their disposal often requires neutralization.[9]

Based on these components, the waste must be considered hazardous until proven otherwise by a formal waste determination process, which may involve consulting with your institution's Environmental Health and Safety (EHS) office.

Table 1: Potential Hazard Profile

Hazard CategoryPotential Risk based on Functional GroupsRecommended Precautions
Corrosivity Presence of carboxylic acid and piperidine moiety.Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3][10][11]
Toxicity Piperidine derivatives can be toxic by inhalation, ingestion, or skin contact.[3][6][7]Handle exclusively within a certified chemical fume hood.[4][12] Avoid creating dusts or aerosols.[11][12]
Reactivity Potential for violent reactions with strong oxidizing agents, acids, or bases.[8][13]Store away from incompatible materials.[14][15]
Flammability Piperidine itself is a highly flammable liquid.[4][5][6] The subject compound, being a solid, is less of a fire risk but should still be kept from ignition sources.Keep away from open flames, sparks, and hot surfaces.[4][5][14]
Part 2: Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste.

  • Eye Protection: Chemical safety goggles or a face shield.[10][11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[3][11]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6] For larger quantities or spills, a chemical-resistant apron or full suit may be necessary.[11][14]

  • Respiratory Protection: All handling of the solid compound and its waste solutions should be conducted in a chemical fume hood to prevent inhalation.[4][12] If dusts are generated, a respirator may be required.[12]

Part 3: Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process that ensures safety and regulatory compliance. It begins at the point of generation and ends with collection by authorized personnel.

Diagram 1: Chemical Waste Disposal Workflow

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Waste Generation (e.g., residual solid, contaminated materials) B Select Compatible Waste Container (HDPE or Glass) A->B Container must be compatible with chemical properties. C Affix Hazardous Waste Label B->C Label immediately. D Segregate Waste (Solid vs. Liquid, avoid incompatibles) C->D Keep container closed when not in use. E Transfer Waste to Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) D->E Regular transfer to designated area. F Log Waste in Inventory System E->F Maintain accurate records. G Store in Secondary Containment (e.g., spill tray) F->G Prevent spills and leaks. H Schedule Pickup with EHS or Licensed Contractor G->H Follow institutional timelines for waste removal. I Professional Removal & Transport H->I Ensure proper documentation (Waste Manifest). J Final Treatment/Disposal at a Permitted Facility I->J Cradle-to-Grave responsibility fulfilled.

Caption: Workflow for compliant chemical waste disposal.

Protocol Details:

  • Container Selection and Labeling:

    • Solid waste (e.g., contaminated filter paper, gloves, weigh boats) should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.

    • Unused or residual solid 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid should remain in its original container if possible.[12] If transferring, use a clearly labeled, compatible container (e.g., High-Density Polyethylene - HDPE).

    • All waste containers must be sealed and have a securely attached, properly filled-out hazardous waste label. The label must include the full chemical name, hazard characteristics, and accumulation start date.

  • Segregation and Storage:

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. [15] Incompatible materials can react violently.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, which must be at or near the point of generation and under the control of laboratory personnel.[16]

    • The SAA must be in a secondary containment tray to control any potential leaks or spills.

    • Waste should not be accumulated for more than one year (or less, depending on institutional and state regulations).[17]

  • Arranging for Disposal:

    • Once the container is full or the accumulation time limit is approaching, arrange for pickup through your institution's EHS office or designated hazardous waste contractor.

    • Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [1][2][18] This is a direct violation of EPA regulations.[1]

Part 4: Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid Compound):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[5]

    • Carefully sweep the material into a designated hazardous waste container.[11][19]

    • Clean the spill area with a suitable solvent (consult your EHS office) and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team and EHS office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][20]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][20]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[20]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

By adhering to these rigorous procedures, researchers can ensure that the disposal of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is conducted with the highest regard for safety, scientific integrity, and environmental stewardship. Always prioritize consultation with your institution's safety professionals to align with specific local and federal guidelines.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • American Chemical Society. Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
  • Antibodies.com. Safety Data Sheet: 1-(2-Aminoethyl)piperidine.
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • International Chemical Safety Cards. ICSC 0317 - PIPERIDINE.
  • CymitQuimica. (2026, January 21). Safety Data Sheet: N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2010, March 26). Safety Data Sheet: 3-Piperidinecarboxylic acid.
  • TCI Chemicals. (2025, September 4). Safety Data Sheet: (S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.
  • Fisher Scientific. Safety Data Sheet: Ethyl 1-Boc-3-oxopiperidine-4-carboxylate.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid.
  • MilliporeSigma. (2025, September 23). Safety Data Sheet: Piperidine.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • FUJIFILM Wako Chemicals. (2024, September 12). Safety Data Sheet: Piperidine.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: Methyl 6-oxopiperidine-2-carboxylate.

Sources

Handling

Personal protective equipment for handling 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid requires more than just a cursory glance at a safety sheet. It requ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid requires more than just a cursory glance at a safety sheet. It requires a fundamental understanding of the molecule's physical chemistry and how its structural features dictate its behavior in the laboratory environment.

This guide is designed to provide researchers, scientists, and drug development professionals with a self-validating, mechanistic approach to laboratory safety, operational workflows, and disposal protocols for this specific compound.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To design an effective safety protocol, we must first analyze the molecular architecture of 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid.

  • The Carboxylic Acid Moiety: Like its parent compound, piperidine-3-carboxylic acid (nipecotic acid), the presence of the carboxylic acid group makes this compound a mild organic acid[1]. In its solid dust form, it acts as a direct irritant to mucous membranes, leading to its classification under H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [2][3].

  • The Lactam Core (6-oxopiperidine): The oxidation at the 6-position forms a stable lactam ring. While this increases the structural rigidity of the molecule, it also means the compound is typically a fine, crystalline powder at room temperature, increasing the risk of aerosolization and subsequent respiratory irritation (H335 )[3].

  • The 3,4-Dimethylphenyl Substituent: This is the critical differentiator. The addition of this lipophilic aromatic ring significantly increases the compound's partition coefficient (LogP). Highly lipophilic compounds penetrate the stratum corneum (the skin's outer layer) much more efficiently than highly polar compounds. Therefore, dermal exposure to this specific derivative carries a higher risk of systemic absorption compared to unsubstituted piperidine carboxylic acids.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity and dust-forming potential of this compound, standard laboratory PPE must be strictly enforced and, in some cases, upgraded. Below is the quantitative and qualitative breakdown of required PPE.

Protection AreaEquipment SpecificationMechanistic Reasoning & Causality
Ocular (Eyes) ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Prevents micro-particulate dust from interacting with the aqueous environment of the cornea, which would cause localized acidification and severe irritation[3].
Dermal (Hands) Nitrile gloves (EN 374 compliant), minimum thickness 0.11 mm.Nitrile provides an excellent barrier against lipophilic organic molecules. Latex must be avoided as it is highly permeable to lipophilic aromatic compounds.
Dermal (Body) Flame-retardant, anti-static laboratory coat.An anti-static coat prevents the accumulation of static charge, which can attract fine, charged organic powders to the fabric, leading to chronic secondary exposure.
Respiratory N95 (US) or FFP2/FFP3 (EU) particulate respirator.Required only if handling outside of a certified fume hood. Filters out particles >0.3 microns, preventing the lactam dust from reaching the alveoli and causing respiratory tract irritation[4].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that if a step is performed incorrectly, the system inherently prevents progression to a hazardous state.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood with a face velocity of 80-100 fpm.

  • Validation: Verify the inward airflow monitor is green before opening the chemical container.

Step 2: Weighing and Transfer

  • Use an anti-static weighing boat and a grounded, stainless-steel micro-spatula.

  • Causality: Fine organic powders like 6-oxopiperidine derivatives are prone to electrostatic dispersion. Grounding the tools prevents the powder from aerosolizing into the breathing zone.

Step 3: Dissolution

  • 1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid is highly lipophilic. It will exhibit poor solubility in water but high solubility in organic solvents like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Add the solvent slowly to the pre-weighed powder, not vice versa.

  • Causality: Adding powder to a solvent can cause "clumping" due to rapid surface solvation, trapping dry powder inside a solvated shell and requiring vigorous, hazardous vortexing.

Workflow A 1. Preparation Verify Fume Hood Airflow B 2. Weighing Use Anti-static Spatula A->B C 3. Dissolution Solvate in DMSO/DMF B->C D 4. Application Proceed to Assay C->D E 5. Decontamination Wash Tools & Dispose D->E

Operational workflow for handling lipophilic piperidine carboxylic acids.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response (Solid Powder):

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to dry-sweep the powder, as this will generate a hazardous aerosol cloud[2].

  • Dampen: Lightly mist the spilled powder with a 10% isopropanol/water solution. Causality: The alcohol breaks the surface tension, allowing the water to wet the lipophilic powder without causing it to scatter.

  • Collect: Use a disposable plastic scoop to transfer the dampened material into a sealable, hazardous waste container.

  • Decontaminate: Wash the surface thoroughly with soap and water[3]. The surfactant in the soap will encapsulate any remaining lipophilic residue in micelles, allowing it to be safely wiped away.

SpillResponse S1 Spill Detected (Powder Release) S2 Evacuate & Ventilate Area S1->S2 S3 Don Emergency PPE (Respirator + Nitrile) S2->S3 S4 Containment (Dampen with 10% IPA) S3->S4 S5 Collection (Transfer to Sealed Bin) S4->S5 S6 Surface Decon (Surfactant Wash) S5->S6

Step-by-step emergency spill response pathway for hazardous organic powders.

Waste Streaming & Disposal:

  • Solid Waste: All contaminated weighing boats, pipette tips, and gloves must be placed in a designated, clearly labeled solid hazardous waste bin. Do not dispose of in standard municipal waste, as these compounds are not readily biodegradable and pose a risk to aquatic life[3].

  • Liquid Waste: Any DMSO/DMF solutions containing the compound must be collected in a halogen-free organic waste carboy. Ensure the carboy is kept tightly sealed and stored in a well-ventilated, secondary containment tray until collected by an approved waste disposal plant[3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)-6-oxopiperidine-3-carboxylic acid
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